molecular formula C38H28N8 B8197851 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Cat. No.: B8197851
M. Wt: 596.7 g/mol
InChI Key: NAWGRFXRBZACML-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is a useful research compound. Its molecular formula is C38H28N8 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[1,2,2-tris(4-imidazol-1-ylphenyl)ethenyl]phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N8/c1-9-33(43-21-17-39-25-43)10-2-29(1)37(30-3-11-34(12-4-30)44-22-18-40-26-44)38(31-5-13-35(14-6-31)45-23-19-41-27-45)32-7-15-36(16-8-32)46-24-20-42-28-46/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWGRFXRBZACML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Photophysical Properties and Applications of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (commonly abbreviated as TIPE or TPE-4Im) is a highly conjugated, multivalent organic luminogen. By grafting four electron-rich imidazole rings onto a classic tetraphenylethene (TPE) core, TIPE bridges the gap between advanced photophysics and coordination chemistry. This molecular architecture not only exhibits quintessential Aggregation-Induced Emission (AIE) but also serves as a robust, tetra-topic nitrogen-donor ligand for constructing Metal-Organic Frameworks (MOFs) [1, 2].

For drug development professionals and materials scientists, TIPE represents a versatile building block. Its unique photophysical properties enable high-contrast biological imaging, while its rigid, multi-coordination sites facilitate the development of porous nanocarriers for targeted, pH-responsive drug delivery [2].

Chemical Identity & Structural Architecture

The structural brilliance of TIPE lies in its dual-functionality. The central ethene double bond surrounded by four phenyl rings creates a sterically congested rotor system (the TPE core), which is the engine of its AIE behavior. The terminal imidazole rings act as Lewis base coordination sites, providing both water-solubility modulation and metal-binding capabilities.

Quantitative Physicochemical Profile
PropertyValue / Description
IUPAC Name 1-[4-[1,2,2-tris(4-imidazol-1-ylphenyl)ethenyl]phenyl]imidazole
CAS Number 1477527-27-7
Molecular Formula C₃₈H₂₈N₈
Molecular Weight 596.68 g/mol
Predicted Boiling Point 801.7 ± 65.0 °C at 760 mmHg
Predicted pKa (Imidazole) ~6.06 ± 0.10 (Enables pH-responsiveness)
Physical Form Off-white to yellow solid
Key Structural Features Rigid phenylene-ethenyl backbone; 4x peripheral imidazole moieties

Data synthesized from PubChem and standard chemical supplier databases[1, 4].

Photophysical Dynamics: The AIE Phenomenon

Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in solid states due to π-π stacking. TIPE circumvents this through Aggregation-Induced Emission (AIE) , driven by the Restriction of Intramolecular Motions (RIM) [3].

The Causality of Emission

In dilute solutions (e.g., pure tetrahydrofuran, THF), the four phenyl-imidazole rotors of TIPE are highly dynamic. Upon photoexcitation, the energy is rapidly dissipated non-radiatively through the physical rotation and vibration of these rings. Consequently, the solution remains dark (fluorescence is quenched).

When a poor solvent (such as water) is introduced, the hydrophobic TPE core forces the molecules to aggregate into nanoparticles. Within these aggregates, the severe steric hindrance of the bulky imidazole groups physically locks the molecular conformation. The non-radiative decay channels are blocked, forcing the excited state to relax via radiative decay, resulting in intense fluorescence.

AIE_Mechanism Sol TIPE in Dilute Solution (Good Solvent: THF) Rot Active Intramolecular Rotations (Rotor Dynamics) Sol->Rot NonRad Non-Radiative Decay (Fluorescence Quenched) Rot->NonRad Agg TIPE in Nano-Aggregates (High Water Fraction) RIM Restriction of Intramolecular Motions (RIM) Agg->RIM Rad Radiative Decay (Intense Emission) RIM->Rad

Diagram illustrating the Aggregation-Induced Emission (AIE) mechanism of TIPE.

Coordination Chemistry & Drug Delivery Applications

The four imidazole nitrogen atoms (sp² hybridized) on TIPE are excellent electron donors, making TIPE an ideal multidentate ligand for MOF synthesis. When coordinated with transition metals (e.g., Zn²⁺, Zr⁴⁺), TIPE forms highly stable, porous 3D frameworks [2].

Mechanistic Advantages in Pharmacology
  • High Drug Loading Capacity: The rigid tetra-phenylene backbone prevents framework collapse, maintaining a high surface area and large pore volume ideal for encapsulating chemotherapeutics like Doxorubicin (DOX) [2].

  • pH-Responsive Release: The coordination bonds between the imidazole nitrogens and metal nodes are sensitive to acidic environments. Because the tumor microenvironment (TME) and endosomes are slightly acidic (pH 5.0–6.5), the MOF degrades specifically in cancer cells, releasing the drug payload while minimizing systemic toxicity.

  • Self-Tracking Capabilties: Because the TIPE ligand is an AIEgen, the intact MOF is highly fluorescent. As the MOF degrades and releases the drug, the fluorescence signature changes, allowing researchers to optically track drug release in vitro and in vivo.

MOF_Workflow Ligand TIPE Ligand (Tetra-imidazole) MOF TIPE-MOF (Highly Porous, AIE-Active) Ligand->MOF Solvothermal Synthesis (Coordination) Metal Metal Precursors (e.g., Zn(NO3)2) Metal->MOF Drug Doxorubicin (DOX) Loading MOF->Drug Pore Encapsulation Delivery Tumor Microenvironment (pH 5.5) Drug->Delivery Systemic Circulation Release Framework Degradation & Targeted Drug Release Delivery->Release Protonation of Imidazole

Workflow for synthesizing TIPE-derived MOFs for targeted, pH-responsive drug delivery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental outputs are cross-verified by orthogonal analytical techniques.

Protocol A: Photophysical Characterization of AIE Behavior

Purpose: To map the fluorescence intensity of TIPE as a function of aggregate formation.

  • Stock Preparation: Dissolve TIPE in spectroscopic grade THF to create a 1.0 mM stock solution.

  • Fractional Solvent Titration: Prepare a series of 10 mL volumetric flasks. Add 100 µL of the stock solution to each.

  • Solvent Mixing: Add varying ratios of THF and ultra-pure water to achieve water fractions (

    
    ) ranging from 0% to 99% (v/v), ensuring the final TIPE concentration is strictly 10 µM in all samples.
    
  • Equilibration: Sonicate the mixtures for 5 minutes and allow them to equilibrate at room temperature for 30 minutes to ensure stable nano-aggregate formation.

  • Data Acquisition (Self-Validation):

    • Fluorescence Spectroscopy: Excite the samples at the absorption maximum (typically ~330-350 nm). Record the emission spectra. You will observe a massive leap in intensity at

      
      .
      
    • Dynamic Light Scattering (DLS): Measure the particle size of the

      
       sample.
      
    • Causality Check: The sudden onset of fluorescence must perfectly correlate with the appearance of nanoparticles (>50 nm) in the DLS data, proving that aggregation (not solvent polarity) is the cause of emission.

Protocol B: Solvothermal Synthesis of TIPE-Zn MOF for Drug Delivery

Purpose: To synthesize a reproducible, porous framework suitable for pharmacological loading.

  • Precursor Mixing: Dissolve 0.1 mmol of TIPE and 0.2 mmol of Zinc Nitrate Hexahydrate (

    
    ) in 10 mL of N,N-Dimethylformamide (DMF).
    
  • Modulator Addition: Add 0.5 mL of glacial acetic acid. Causality: The acid acts as a competing modulator, slowing down the coordination rate between Zn²⁺ and the imidazole groups to yield highly crystalline MOFs rather than amorphous kinetic precipitates.

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour to prevent thermal shock and crystal fracturing.

  • Washing and Activation: Centrifuge the resulting pale-yellow crystals. Wash sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted ligands.

  • Solvent Exchange: Soak the crystals in dichloromethane (DCM) for 3 days, replacing the DCM daily, to extract high-boiling DMF from the pores. Activate under vacuum at 80 °C for 12 hours.

  • Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Brunauer-Emmett-Teller (BET) analysis to verify pore volume prior to drug loading.

References

  • PubChem. "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene - Compound Summary". National Center for Biotechnology Information. URL: [Link]

  • CD Bioparticles. "1H-Imidazole, 1,1′,1″,1‴-(1,2-ethenediylidenetetra-4,1-phenylene)tetrakis- Product Profile and Drug Loading Capacity of TIPE-Derived MOFs". URL: [Link]

Technical Guide: Aggregation-Induced Emission (AIE) Mechanism of Tetrakis(imidazolyl)phenyl Ethene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,1,2,2-tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (referred to herein as TIPE ), a prominent Aggregation-Induced Emission luminogen (AIEgen).[1] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TIPE exhibits virtually no emission in dilute solution but becomes highly emissive upon aggregation.[1]

The integration of imidazole moieties into the tetraphenylethene (TPE) core imparts dual functionality:

  • AIE Activity: Driven by the Restriction of Intramolecular Motion (RIM).[2][3]

  • Stimuli-Responsiveness: The imidazole nitrogen serves as a proton acceptor (pH sensing) and a Lewis base for metal ion coordination (chemosensing), making TIPE a versatile scaffold for drug delivery tracking and intracellular imaging.

Molecular Architecture & Synthesis[1]

Structural Analysis

TIPE consists of a central olefinic double bond substituted with four phenyl rings, each bearing an imidazole group at the para position.

  • Propeller Geometry: The steric hindrance between the vicinal phenyl rings forces the molecule into a non-planar, propeller-like conformation.

  • Rotors: The four phenyl rings and the four imidazole rings act as independent rotors. In solution, their active rotation dissipates excitation energy non-radiatively.[3]

Synthesis Protocol: McMurry Coupling

The most robust synthesis route utilizes the McMurry coupling reaction, effectively "zipping" two benzophenone halves together.

Protocol 1: Synthesis of TIPE

  • Precursors: 4,4'-Bis(imidazol-1-yl)benzophenone.[1]

  • Reagents: Titanium(IV) chloride (

    
    ), Zinc dust (
    
    
    ), dry Tetrahydrofuran (THF).[1]
  • Atmosphere: Inert Argon or Nitrogen (Critical for low-valent Ti species stability).[1]

Step-by-Step Workflow:

  • Catalyst Preparation: Suspend Zn dust (4.0 equiv) in dry THF at

    
    . Dropwise add 
    
    
    (2.0 equiv) under vigorous stirring.
  • Reflux: Heat the mixture to reflux for 2 hours to generate the active low-valent titanium species (

    
    ).
    
  • Coupling: Dissolve 4,4'-bis(imidazol-1-yl)benzophenone (1.0 equiv) in dry THF and add to the refluxing Ti mixture.

  • Reaction: Continue reflux for 12–24 hours. Monitor via TLC (DCM/MeOH 9:1).

  • Quenching: Cool to RT and quench with 10%

    
     solution.
    
  • Purification: Extract with DCM, dry over

    
    , and purify via column chromatography (Silica gel, DCM/MeOH gradient).
    

SynthesisWorkflowStart4,4'-Bis(imidazol-1-yl)benzophenoneRefluxReflux (12-24h)McMurry CouplingStart->Reflux Add toTi_PrepTiCl4 + Zn / THF(Active Ti Species)Ti_Prep->Reflux Catalyst GenQuenchQuench (K2CO3)& ExtractionReflux->QuenchProductTIPE Product(Solid Precipitate)Quench->Product Purification

Figure 1: McMurry coupling workflow for the synthesis of TIPE.[1][3]

The AIE Mechanism: Restriction of Intramolecular Motion (RIM)[2][3]

The AIE mechanism of TIPE is governed by the Restriction of Intramolecular Motion (RIM) , specifically the Restriction of Intramolecular Rotation (RIR).

Solution State (Non-Emissive)

In a good solvent (e.g., THF), the TIPE molecules are isolated. Upon photoexcitation:

  • The phenyl and imidazole rings rotate freely around the single bonds connecting them to the central ethene core.

  • This rotation enables the molecule to access a Conical Intersection (CI) between the excited state (

    
    ) and the ground state (
    
    
    ).
  • Result: Excitation energy is dissipated as heat (non-radiative decay,

    
    ).[1] Quantum yield (
    
    
    ) is near zero.
Aggregated State (Highly Emissive)

When water (a poor solvent for TIPE) is added to the THF solution (

  • TIPE molecules aggregate into nano-particles due to hydrophobicity and

    
    -
    
    
    interactions.[1]
  • Steric Constraint: The physical packing in the aggregate restricts the rotation of the phenyl and imidazole rings.

  • Radiative Pathway: The non-radiative decay channel is blocked (

    
    ).[1] The molecule must relax via photon emission.
    
  • Result: Strong fluorescence is observed.[4][5][6][7]

AIEMechanismcluster_SolutionSolution State (THF)cluster_AggregateAggregated State (THF/Water)ExcitationUV Excitation (300-360 nm)FreeRotFree IntramolecularRotation (RIR)Excitation->FreeRotRestrictedRestricted Rotation(Steric Hindrance)Excitation->RestrictedNonRadNon-Radiative Decay(Heat Dissipation)FreeRot->NonRad Dominant PathwayRadiativeRadiative Decay(Fluorescence Emission)Restricted->Radiative Dominant Pathway

Figure 2: Mechanistic divergence between solution state (quenching) and aggregated state (emission).[1]

Physicochemical Characterization & Validation

To validate the AIE nature of TIPE, a standard "solvent-nonsolvent" titration protocol is required.

Protocol 2: AIE Validation (THF/Water Fraction)

  • Stock Solution: Prepare a

    
     M stock solution of TIPE in THF.
    
  • Working Solutions: Prepare a series of 10 mL vials containing TIPE (

    
     M final) with varying water fractions (
    
    
    ) from 0% to 99%.
    • Example (

      
      ): Add 100 
      
      
      L stock to 900
      
      
      L THF, then slowly add 9.0 mL water under stirring.
  • Measurement: Record Photoluminescence (PL) spectra (

    
     nm) immediately to ensure uniform aggregate size.
    

Expected Data Profile:

Water Fraction (

)
Physical StateFluorescence Intensity (a.u.)[1]Mechanism
0 – 60% DissolvedNegligible (

)
Active Rotation (Non-radiative)
70% NucleationLow/RisingOnset of Aggregation
80% AggregatesHighPartial RIR
90 – 99% Nano-aggregatesMaximum Complete RIR (Radiative)

Functional Applications: Sensing & Bioimaging[5]

The imidazole group transforms TIPE from a passive AIEgen into an active sensor.

pH Sensing (Protonation)

The imidazole nitrogen (

  • Mechanism: Protonation increases the solubility of TIPE in aqueous media (disassembling aggregates) or alters the Intramolecular Charge Transfer (ICT) state.

  • Observation: A shift in emission wavelength (often red-shift due to ICT enhancement) or quenching (if aggregates dissolve).[1]

  • Application: Lysosomal imaging (acidic organelles).

Metal Ion Chelation

TIPE acts as a multidentate ligand.

  • Target Ions:

    
    , 
    
    
    ,
    
    
    .[1]
  • Mechanism: Metal coordination rigidifies the structure even in solution (Cheliation-Induced Emission) or induces cross-linking aggregation.[1]

  • Selectivity: High selectivity for

    
     has been reported due to specific Ag-N interactions.[1]
    

References

  • Tang, B. Z., et al. (2001). "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications. Link(Foundational AIE mechanism).

  • Zhao, Z., et al. (2012). "Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes."[1][5] Journal of Materials Chemistry. Link(TPE core properties).

  • PubChem. (2025). "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Compound Summary." National Library of Medicine. Link(Chemical Structure & Identifiers).

  • Baig, N., et al. (2025).[8] "Aggregation-Induced Enhanced Emission (AIEE), pH Sensing and Selective Detection of Sulfuric Acid of Novel Imidazole-based Surrogates." RSC Advances. Link(Specific Imidazole-TPE sensing applications).

  • Wang, X., et al. (2016). "A highly selective TPE-based AIE fluorescent probe is developed for the detection of Ag+."[1][5] RSC Advances. Link(Metal sensing capability).

Advanced Synthesis Protocol: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) Ligands

[1]

Executive Summary

This technical guide outlines the optimized synthesis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (commonly referred to as TIPE or TPE-4Im ).[1] This ligand is a critical precursor for constructing luminescent Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs).[1]

The molecule features a tetraphenylethene (TPE) core, which imparts Aggregation-Induced Emission (AIE) properties, rigidified by four imidazole groups acting as coordination sites.[1] The synthesis presents two primary challenges:

  • Steric Congestion: Forming the tetra-substituted alkene core.[1]

  • Solubility: The final product is highly rigid and prone to aggregation, requiring specific purification protocols to remove incomplete substitution byproducts (e.g., tri-imidazole species).

Retrosynthetic Analysis & Strategy

The most robust synthetic route avoids direct condensation of imidazole-substituted benzophenones due to catalyst poisoning during the alkene formation. Instead, a convergent approach is utilized:

  • Core Construction: Synthesis of the brominated core (TPE-Br4) via McMurry coupling.

  • Peripheral Functionalization: Four-fold C-N bond formation via copper-catalyzed Ullmann coupling.[1]

Synthesis Workflow Diagram

TIPE_Synthesiscluster_0Phase 1: Core Constructioncluster_1Phase 2: FunctionalizationStart4-BromobenzophenoneInterTPE-Br4(Intermediate)Start->InterMcMurry Coupling(TiCl4, Zn, THF)FinalTIPE Ligand(Target)Inter->FinalUllmann Coupling(CuI, Phen, K2CO3)ReagentImidazoleReagent->Final

Figure 1: Convergent synthetic pathway for TIPE ligands, isolating the core formation from the sensitive C-N coupling step.

Phase 1: Synthesis of TPE-Br4 Core

Target: 1,1,2,2-Tetrakis(4-bromophenyl)ethene Mechanism: McMurry Coupling (Reductive dimerization of ketones)[1]

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5]Role
4-Bromobenzophenone1.0Precursor
Titanium(IV) Chloride (TiCl4)6.0Coupling Agent
Zinc Powder (Zn)12.0Reducing Agent
THF (Anhydrous)SolventMedium (0.1 M)
Protocol
  • Active Species Generation: In a flame-dried 3-neck flask under Argon, suspend Zn powder in anhydrous THF. Cool to 0°C.[1]

  • TiCl4 Addition: Add TiCl4 dropwise via syringe.[1] Caution: Highly exothermic; massive fume generation.[1] The mixture will turn yellow, then black.

  • Reflux 1: Heat the Ti/Zn slurry to reflux for 2 hours to generate the low-valent Titanium species.

  • Substrate Addition: Dissolve 4-Bromobenzophenone in anhydrous THF and inject into the refluxing slurry.

  • Reaction: Reflux for 12–16 hours.

  • Quench: Cool to room temperature (RT). Pour into dilute HCl (10%) and ice to hydrolyze titanium salts.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with NaHCO3 and Brine.[1] Dry over MgSO4.[1]

  • Purification: Recrystallize from DCM/Methanol.

    • Yield Target: >85%[1][6][7][8]

    • Appearance: White/Off-white powder.[1]

Phase 2: Ullmann Coupling (The Critical Step)

Target: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) Mechanism: Copper-Catalyzed Nucleophilic Aromatic Substitution (C-N Bond Formation)[1]

This step requires forcing conditions to achieve 4-fold substitution.[1] Incomplete reaction results in difficult-to-separate mixtures.[1]

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5]Role
TPE-Br4 (from Phase 1)1.0Core Scaffold
Imidazole8.0 - 10.0Nucleophile (Excess required)
Copper(I) Iodide (CuI)0.4 - 0.8Catalyst (10-20 mol% per Br)
1,10-Phenanthroline0.4 - 0.8Ligand
K2CO3 (or Cs2CO3)8.0Base
DMF or DMSOSolventHigh boiling point polar aprotic
Detailed Protocol
  • Setup: Use a pressure tube or a heavy-walled Schlenk flask.[1] Oxygen exclusion is vital for the Cu(I) catalyst lifespan.

  • Mixing: Combine TPE-Br4, Imidazole, CuI, 1,10-Phenanthroline, and K2CO3.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add dry DMF/DMSO via syringe.[1]

  • Heating: Heat to 140°C – 150°C for 48 hours.

    • Note: The reaction mixture will darken significantly (dark brown/green).

  • Monitoring: Monitor via TLC (DCM:MeOH 10:1). The starting material (non-polar) should disappear. The product is highly polar.

  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Pour the reaction mixture into a large excess of Ice Water (or dilute NH4OH to complex copper).

    • The TIPE ligand will precipitate as a beige/yellow solid.

    • Filter and wash extensively with water (to remove imidazole/base) and diethyl ether (to remove trace organic impurities).

  • Purification:

    • Dissolve the crude solid in dilute HCl (product becomes soluble as the imidazolium salt).

    • Filter to remove insoluble impurities.[1]

    • Neutralize filtrate with NaOH to re-precipitate the pure ligand.

    • Alternative: Recrystallization from DMF/Ethanol.[1]

Characterization & Quality Control

1H NMR (DMSO-d6, 400 MHz)
  • Imidazole Protons: Look for three distinct singlets/doublets in the aromatic region (

    
     ~8.2, 7.8, 7.1 ppm).
    
  • Phenylene Protons: Two doublets (

    
     ~7.2–7.4 ppm) indicating para-substitution.
    
  • Absence of Alkene H: The central ethene is tetrasubstituted; no vinyl protons should be visible.

Troubleshooting Logic

TroubleshootingStartAnalysis of Crude ProductCheck1TLC: Multiple Spots?Start->Check1Issue1Incomplete Substitution(Tri/Di-imidazole species)Check1->Issue1YesCheck2Low Solubility in Organic Solvents?Check1->Check2NoSol1Action: Increase Temp (150°C)Extend Time (+24h)Add more CuI/LigandIssue1->Sol1Info2Normal for TIPE.Soluble in DMSO, DMF, dilute Acid.Check2->Info2YesCheck3Green/Blue Tint in Product?Check2->Check3NoIssue3Copper ContaminationCheck3->Issue3YesSol3Action: Wash with aq. NH4OHor EDTA solution.Issue3->Sol3

Figure 2: Decision tree for troubleshooting common synthesis and purification issues.

References

  • PubChem. 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (Compound Summary). National Library of Medicine. [Link]

  • Hurlock, M. J., et al. (2024).[9] Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. Frontiers in Chemistry.[1] [Link]

  • Organic Chemistry Portal. Ullmann Reaction / Ullmann Condensation.[1][4][10] (General protocol grounding for Cu-catalyzed N-arylation).[1] [Link]

Electronic Structure and DFT Calculations of Imidazole-Functionalized TPE

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the computational analysis of imidazole-functionalized Tetraphenylethylene (TPE) derivatives. It is designed for researchers utilizing Density Functional Theory (DFT) to predict optoelectronic properties and validate Aggregation-Induced Emission (AIE) mechanisms in drug discovery and bio-imaging contexts.

A Technical Guide for Molecular Design and Validation

Executive Summary

Tetraphenylethylene (TPE) is the archetype of Aggregation-Induced Emission (AIE), behaving opposite to traditional fluorophores by glowing intensely when aggregated. Functionalizing TPE with imidazole introduces a "switchable" nitrogen center, enabling pH sensitivity, metal coordination, and hydrogen bonding—critical features for probing tumor microenvironments or intracellular tracking.

This guide details the computational framework required to model these systems. It moves beyond standard optimization to cover excited-state dynamics, solvent effects, and the quantification of the Restriction of Intramolecular Motion (RIM) mechanism.

Theoretical Framework: The Molecular Architecture

The Synergy of TPE and Imidazole

The electronic behavior of imidazole-TPE relies on the interplay between the steric hindrance of the TPE rotor and the electron-donating/accepting capability of the imidazole ring.

  • TPE Core: Acts as the AIE engine. In solution, the phenyl rings rotate freely, dissipating excited state energy non-radiatively (dynamic quenching).

  • Imidazole Moiety: Provides a protonation site (pK_a ~ 6-7). Protonation or metal binding alters the Intramolecular Charge Transfer (ICT) state, shifting emission wavelengths (solvatochromism) and intensity.

The AIE Mechanism: Restriction of Intramolecular Motion (RIM)

To validate AIE theoretically, one must demonstrate that the potential energy surface (PES) allows barrier-free rotation in the ground state but becomes restricted in the aggregated state.

AIE_Mechanism cluster_solution Solution State (Dissolved) cluster_aggregate Aggregated State (Solid/Nano) Sol_State Free Rotation (Phenyl Rings) NonRad Non-Radiative Decay (Heat) Sol_State->NonRad Energy Dissipation Agg_State Restricted Rotation (Steric Locking) Sol_State->Agg_State Aggregation (Water/Poor Solvent) Rad Radiative Decay (Fluorescence) Agg_State->Rad Photon Emission

Figure 1: Logic flow of the Restriction of Intramolecular Motion (RIM) mechanism governing AIE in TPE derivatives.

Computational Methodology: Step-by-Step Protocol

This protocol ensures self-consistency between ground-state geometry and excited-state optical predictions.

Workflow Overview

The following diagram outlines the sequence of calculations required to fully characterize the system.

DFT_Workflow Start Molecular Construction Opt_Gas Geometry Optimization (Gas Phase) B3LYP / 6-31G(d) Start->Opt_Gas Freq Frequency Calculation (Check for Imaginary Frequencies) Opt_Gas->Freq Decision Minima Found? Freq->Decision Decision->Opt_Gas No (Imaginary Freq) Opt_Sol Solvent Optimization (PCM/SMD) Target Solvent (e.g., DMSO, Water) Decision->Opt_Sol Yes (Real Freq) TDDFT TD-DFT (Excited States) CAM-B3LYP / 6-311G(d,p) Opt_Sol->TDDFT Analysis Analysis: 1. HOMO-LUMO Gap 2. Hole-Electron Distribution 3. PES Scan TDDFT->Analysis

Figure 2: Standardized DFT/TD-DFT computational workflow for TPE-imidazole derivatives.

Detailed Protocol Specifications
Step 1: Ground State Optimization
  • Functional: B3LYP is the standard workhorse for organic ground states.[1] For systems with significant dispersion forces (e.g., π-π stacking in aggregates), use B3LYP-D3(BJ) or ωB97X-D .

  • Basis Set: 6-31G(d) is sufficient for initial geometry. 6-311G(d,p) is recommended for final energy calculations.

  • Validation: Ensure zero imaginary frequencies.

Step 2: Solvent Effects (Implicit Solvation)

AIE experiments often involve THF/Water mixtures. Gas-phase calculations will fail to predict solvatochromic shifts.

  • Model: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Dielectric Constants: Run optimizations in THF (

    
    ) and Water (
    
    
    
    ) to bracket the polarity range.
Step 3: Excited State Properties (TD-DFT)

Standard B3LYP often underestimates charge-transfer excitation energies.

  • Functional: Use Range-Separated Hybrids like CAM-B3LYP or M06-2X to accurately model the Intramolecular Charge Transfer (ICT) between the imidazole (donor/acceptor) and TPE (core).

  • N-States: Calculate at least n=6 to 10 excited states to capture higher-energy transitions (

    
    ).
    

Electronic Structure Analysis

HOMO-LUMO and Band Gap Engineering

The energy gap (


) dictates the emission color. For TPE-imidazole derivatives, typical 

values range from 2.0 eV to 2.5 eV [1].
ParameterDescriptionTypical Trend in TPE-Imidazole
HOMO Highest Occupied Molecular OrbitalOften localized on the Imidazole or electron-rich linkers.[2]
LUMO Lowest Unoccupied Molecular OrbitalOften localized on the TPE core or electron-withdrawing substituents.
Band Gap (

)

Decreases with extended conjugation or metal coordination (Red shift).
Dipole Moment Charge separationIncreases in excited state (

) indicating strong ICT character.
Intramolecular Charge Transfer (ICT)

In TPE-imidazole, the imidazole ring often acts as an electron donor (D) and the TPE or attached acceptors (A) act as electron traps.

  • Visual Check: Plot the HOMO and LUMO isosurfaces.[3] If they are spatially separated (e.g., HOMO on imidazole, LUMO on TPE), the transition has strong ICT character.[2][4]

  • Significance: Strong ICT makes the fluorophore sensitive to solvent polarity (solvatochromism), a useful trait for sensing applications.

Validating the AIE Mechanism (PES Scans)

To prove the RIM mechanism computationally, you must perform a Rigid Potential Energy Surface (PES) Scan .

  • Define Coordinate: Select the dihedral angle connecting the phenyl ring to the ethylene core.

  • Scan Steps: Rotate from

    
     to 
    
    
    
    in
    
    
    increments.
  • Result:

    • Ground State (

      
      ):  Should show a low rotational barrier (< 5 kcal/mol), confirming free rotation in solution.
      
    • Excited State (

      
      ):  If calculated, often shows a twisted intramolecular charge transfer (TICT) state with a deep energy minimum that facilitates non-radiative decay. Aggregation physically blocks access to this minimum.
      

Applications in Drug Development & Sensing

pH-Responsive Probes (Tumor Microenvironment)

Tumor tissues are acidic (pH 6.5–6.8). The imidazole nitrogen (N3) can be protonated in this range.[5]

  • Simulation: Calculate the HOMO-LUMO gap for both the neutral and protonated species.

  • Prediction: Protonation typically stabilizes the LUMO more than the HOMO, narrowing the band gap and causing a red shift in absorption/emission. This shift serves as the sensing signal.

Metal Ion Coordination

Imidazole is a potent ligand for transition metals (


).
  • Protocol: Optimize the geometry of the [TPE-Imidazole---Metal] complex.

  • Outcome: Metal binding often "locks" the rotation (chelation-induced emission enhancement) even without aggregation, providing a secondary turn-on mechanism.

References

  • Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates. Royal Society of Chemistry / PMC. Available at: [Link]

  • AIE and reversible mechanofluorochromism characteristics of new imidazole-based donor–π–acceptor dyes. RSC Advances. Available at: [Link]

  • Experimental and Theoretical Studies on Optical Properties of Tetra(Imidazole) of Palladium (II) Phthalocyanine. MDPI. Available at: [Link][6]

  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Physical Chemistry Chemical Physics. Available at: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing. RSC Advances. Available at: [Link]

Sources

Solubility profile of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, handling protocols, and application-specific solvent systems for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (commonly abbreviated as TIPE or TIE ).

The following technical analysis synthesizes data from Metal-Organic Framework (MOF) synthesis, Aggregation-Induced Emission (AIE) studies, and structural characterization protocols.

Executive Summary & Molecular Architecture

Compound: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) CAS: 1477527-27-7 Molecular Weight: ~596.7 g/mol

The solubility behavior of TIPE is defined by a "Core-Shell" molecular conflict:

  • The Core (Hydrophobic): The central tetraphenylethene (TPE) moiety is highly hydrophobic, rigid, and propeller-shaped. It drives solubility in non-polar aromatics and insolubility in water.

  • The Shell (Polar/Basic): The four peripheral imidazole groups introduce polarity, hydrogen-bonding capability, and pH sensitivity (pKa ~7.0).

Operational Consequence: TIPE is generally insoluble in neutral water and simple alkanes but highly soluble in polar aprotic solvents (DMSO, DMF). Its solubility can be "switched" on in aqueous media via protonation (acidification).

Comprehensive Solubility Profile

The following data categorizes solvents based on their utility for specific experimental workflows (NMR, Synthesis, AIE).

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility StatusOperational Application
Polar Aprotic DMSO High Primary solvent for NMR (

H,

C)
and stock solutions.
DMF High Preferred solvent for MOF synthesis and solvothermal reactions.
THF Good Standard solvent for AIE studies (host solvent).
Polar Protic Methanol Low (Cold) / Mod (Hot) Used for washing crude product; induces precipitation.[1]
Ethanol Low Common anti-solvent for purification.
Chlorinated Chloroform (

)
Moderate Can be used for NMR, but DMSO is preferred due to imidazole polarity.
DCM Moderate Used in extraction/workup; less effective than DMSO for high conc.
Aqueous Water (pH 7) Insoluble The "bad solvent" used to trigger AIE aggregation.
Water (pH < 4) Soluble Soluble as the tetra-cationic species (

).
Non-Polar Hexane / Toluene Insoluble Used to precipitate the compound from organic phases.
Mechanistic Insight: The "Solubility Switch"

The imidazole nitrogen acts as a Lewis base.

  • Neutral State: In organic solvents (DMF/DMSO), the molecule is neutral and stable.

  • Protonated State: In dilute HCl, the imidazole rings protonate, rendering the molecule water-soluble. This reversible transition is critical for purifying the ligand from non-basic impurities.

Experimental Protocols

Protocol A: AIE Activation (Aggregation-Induced Emission)

TIPE is non-emissive in solution but highly emissive as an aggregate. This protocol describes the standard method to determine the Water Fraction (


)  threshold.

Objective: Create controlled nano-aggregates to maximize fluorescence quantum yield.

  • Stock Preparation: Dissolve TIPE in spectroscopic-grade THF (or DMSO) to a concentration of 10 µM . Sonicate for 5 minutes to ensure molecular dispersion.

  • Aliquot Distribution: Prepare 10 separate vials, each containing 1 mL of the TIPE stock solution.

  • Water Fraction Adjustment: Add increasing volumes of deionized water to each vial to achieve water fractions (

    
    ) from 0% to 90% (v/v).
    
    • Note: Maintain a constant total volume (e.g., 10 mL) by adding pure THF to balance the mixture.

  • Observation:

    • 
       0–60%:  Solution remains transparent; fluorescence is negligible (molecular rotation dissipates energy).
      
    • 
       > 70%:  Solution becomes turbid (Tyndall effect visible); fluorescence intensity spikes drastically (Restriction of Intramolecular Motion - RIM).
      
Protocol B: Ligand Preparation for MOF Synthesis

TIPE is frequently used to construct luminescent MOFs (e.g., with Zn, Cd, or Mn). The solubility in DMF is the rate-determining step for crystal growth.

  • Dissolution: Weigh TIPE (e.g., 0.01 mmol) and dissolve in DMF (1 mL) . Heat gently to 60°C if dissolution is slow.

  • Metal Salt Addition: Dissolve the metal salt (e.g.,

    
    ) in Water (2 mL)  or Methanol.
    
  • Mixing: Layer the metal solution over the ligand solution or mix thoroughly depending on the desired crystal speed.

    • Critical: The DMF/Water ratio controls the deprotonation rate and coordination speed. A 1:2 or 1:1 ratio is standard.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application.

TIPE_Solubility_Logic Start Start: TIPE Solid Goal Select Application Start->Goal NMR Characterization (NMR) Goal->NMR AIE Fluorescence (AIE) Goal->AIE MOF MOF Synthesis Goal->MOF Purify Purification Goal->Purify DMSO Solvent: DMSO-d6 (High Solubility, No aggregation) NMR->DMSO Protons exchange minimized THF_Water System: THF + Water (Variable Aggregation) AIE->THF_Water fw > 70% triggers emission DMF_Mix System: DMF + H2O/MeOH (Controlled Coordination) MOF->DMF_Mix Solvothermal conditions Acid_Base Method: Acid Dissolution -> Base Precipitation Purify->Acid_Base Exploit pH switch

Caption: Operational decision tree for TIPE solvent selection. Blue nodes indicate application goals; Green/Yellow nodes indicate the required solvent system.

References

  • MOF Synthesis & Ligand Handling

    • Title: Tuning Chromophore-Based LMOF Dimensionality to Enhance Detection Sensitivity for Fe3+ Ions.
    • Source:Crystal Growth & Design / NIH PubMed Central.
    • Context: Describes the synthesis of [Mn(tipe)(1,4-ndc)] using a DMF/H2O solvent system.
    • URL:[Link]

  • Structural Characterization (NMR)

    • Title: 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole)
    • Source: ResearchGate D
    • Context: Confirms DMSO-d6 as the standard solvent for imidazole-functionalized aromatics due to superior solubility compared to CDCl3.
    • URL:[Link]

  • General AIE Mechanism (TPE Derivatives)

    • Title: Aggregation-Induced Emission: Mechanistic Study of Clusteroluminescence of Tetr
    • Source: Semantic Scholar.
    • Context: Establishes the THF/Water fraction protocol for TPE-core molecules.
    • URL:[Link]

Sources

Crystal Packing and Topology of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE): A Structural Guide to AIE-Active Supramolecular Nodes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (commonly abbreviated as TIPE or TPE-Im) represents a highly versatile class of Aggregation-Induced Emission luminogens (AIEgens)[1]. By bridging the robust, photophysically active tetraphenylethene (TPE) core with four peripheral imidazole rings, TIPE serves as a critical building block in modern supramolecular chemistry, crystallography, and bio-sensing. This whitepaper provides an in-depth mechanistic breakdown of TIPE’s crystal packing, its 4-connected reticular topology, and the causal relationship between its solid-state conformation and its photophysical output.

Molecular Geometry and the Propeller Conformation

The fundamental photophysical behavior of TIPE is dictated by its ground-state molecular geometry. Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ) due to destructive π-π stacking, the TPE core of TIPE adopts a highly twisted, four-winged propeller-like conformation[2].

The Causality of Steric Hindrance

The central C=C double bond is heavily sterically congested by the four bulky phenyl-imidazole arms. To minimize steric repulsion, the phenyl rings twist out of the central ethylene plane. Crystallographic and Density Functional Theory (DFT) analyses reveal that the torsion angles (φ) between the ethylene core and the adjacent phenyl rings typically average between 50° and 54°[2]. This non-planar geometry prevents tight face-to-face π-π stacking in the solid state. Instead, it promotes a displaced or columnar packing arrangement that preserves the emissive properties of the molecule while providing enough structural rigidity to lock the conformation in place.

Reticular Topology and Crystal Packing

In the context of crystal engineering and Metal-Organic Frameworks (MOFs), TIPE acts as a highly symmetric, 4-connected (tetratopic) node. The peripheral imidazole rings are the structure-directing agents.

  • Hydrogen Bonding & Electrostatic Interactions: The uncoordinated nitrogen atoms on the imidazole rings act as strong hydrogen-bond acceptors. When methylated to form imidazolium salts, the resulting cationic TIPE derivatives engage in robust electrostatic interactions with polyanionic clusters (e.g.,

    
    ) to form highly ordered supramolecular ionic crystals.
    
  • Coordination Topology: When reacted with transition metals (e.g., Zn(II), Cd(II)), the four imidazole nitrogens coordinate to the metal centers, extending the structure into a 3D coordination polymer. The combination of a tetrahedral-like TPE core and linear or angular metal nodes typically yields diamondoid (dia) or niobium oxide (nbo) network topologies.

Topology Core Tetraphenylethene Core (Central Node) Im1 Imidazole Arm 1 Core->Im1 Im2 Imidazole Arm 2 Core->Im2 Im3 Imidazole Arm 3 Core->Im3 Im4 Imidazole Arm 4 Core->Im4 Metal1 Metal Center / H-Bond Acceptor Im1->Metal1 Metal2 Metal Center / H-Bond Acceptor Im2->Metal2 Metal3 Metal Center / H-Bond Acceptor Im3->Metal3 Metal4 Metal Center / H-Bond Acceptor Im4->Metal4

4-Connected Reticular Topology of TIPE in Supramolecular Networks

The Aggregation-Induced Emission (AIE) Mechanism

The AIE phenomenon in TIPE is a direct consequence of its crystal packing. The mechanism is driven by the Restriction of Intramolecular Rotation (RIR) .

  • Dilute Solution Phase: In good solvents (e.g., pure THF), the phenyl-imidazole rotors are free to spin around the C-C single bonds. Upon UV excitation, the exciton energy is dissipated non-radiatively as kinetic energy (heat) through these low-frequency rotational motions. Consequently, the solution is virtually non-fluorescent[2].

  • Aggregated/Crystalline Phase: When forced into an aggregated state (e.g., by adding a poor solvent like water, or via crystallization), the molecules pack closely together. The physical interlocking of the propeller blades and intermolecular interactions (C-H···π and π-π interactions) severely restrict the rotation of the phenyl rings. The non-radiative decay channel is blocked, forcing the molecule to relax to the ground state via radiative decay, resulting in intense fluorescence.

AIE_Mechanism Sol TIPE in Dilute Solution (Active Intramolecular Rotation) Ex UV Excitation Sol->Ex NonRad Non-Radiative Decay (Energy lost as heat) Ex->NonRad Free Rotation Rad Radiative Decay (Strong Fluorescence) Ex->Rad Steric Hindrance Agg TIPE in Aggregated State (Restricted Intramolecular Rotation) Agg->Ex

Mechanism of Aggregation-Induced Emission (AIE) via Restricted Intramolecular Rotation

Quantitative Data Summary

The structural and photophysical parameters of TIPE are critical for predictive modeling in drug development and materials science.

PropertyValue / DescriptionMechanism / Implication
Molecular Formula

Highly aromatic, nitrogen-rich core[1].
Molecular Weight 596.7 g/mol Optimal size for supramolecular cavity integration[1].
Conformation Propeller-like (Twisted)Prevents ACQ; enables AIE behavior[2].
Average Torsion Angle (φ) ~50° - 54°Balances steric repulsion with conjugation[2].
Topology Node Type 4-Connected (Tetratopic)Directs 3D network assembly (e.g., diamondoid nets).
Absorption Maxima (

)
293 nm, 322 nmCorresponds to

transitions in the conjugated core[2].
Emission Maxima (

)
~380 nm (structured), ~480 nmDual emission bands dependent on solvent polarity and aggregation state[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis, crystallization, and photophysical validation of TIPE.

Protocol 1: Ligand Synthesis (C-N Coupling)

Rationale: A standard Suzuki coupling often fails for direct imidazole attachment. Copper-catalyzed C-N Ullmann-type coupling ensures high-yield functionalization of the TPE core.

  • Charge a Schlenk flask with 1,1,2,2-tetrakis(4-bromophenyl)ethene (1.0 eq), imidazole (6.0 eq),

    
     (0.4 eq), and 
    
    
    
    (8.0 eq).
  • Evacuate and backfill the flask with inert Argon gas three times to prevent oxidative side reactions.

  • Add anhydrous DMF and heat the mixture to 150°C for 48 hours under continuous stirring.

  • Cool to room temperature, dilute with water, and extract with dichloromethane (DCM).

  • Purify via column chromatography (Silica gel, DCM/MeOH gradient) to isolate pure TIPE.

Protocol 2: Supramolecular Crystallization

Rationale: Slow vapor diffusion allows for the gradual thermodynamic assembly of the 4-connected nodes, minimizing kinetic defects and yielding single crystals suitable for X-ray diffraction.

  • Dissolve TIPE (and the corresponding metal salt or polyanion) in a high-boiling, highly solubilizing solvent like DMSO to form a clear precursor solution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a narrow glass vial.

  • Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., acetone or diethyl ether).

  • Allow the anti-solvent vapor to slowly diffuse into the DMSO solution over 7–14 days at room temperature.

  • Harvest the resulting single crystals and immediately coat them in paratone oil to prevent solvent loss prior to Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol 3: Photophysical Validation of the AIE Effect

Rationale: TIPE is soluble in THF but insoluble in water. Incrementally increasing the water fraction forces the molecules to aggregate, allowing quantitative mapping of the RIR onset.

  • Prepare a

    
     M stock solution of TIPE in pure, spectroscopic-grade THF[2].
    
  • Prepare a series of 10 mL samples containing varying volume fractions of water (

    
     = 0%, 10%, 20% ... 90%, 99%) while maintaining a constant TIPE concentration.
    
  • Sonicate each mixture for 1 minute to ensure homogeneous nano-aggregate dispersion.

  • Record the photoluminescence (PL) spectra using a spectrofluorometer (

    
     = 265-320 nm).
    
  • Validation Check: A successful AIE system will show near-zero emission at

    
     = 0%, with a sharp, exponential turn-on of fluorescence (typically around 480 nm) once the water fraction exceeds the critical aggregation threshold (usually 
    
    
    
    > 60%)[2].

Workflow Step1 1. Ligand Synthesis (C-N Coupling of TPE & Imidazole) Step2 2. Purification (Recrystallization & NMR Validation) Step1->Step2 Step3 3. Supramolecular Assembly (Solvothermal/Slow Diffusion) Step2->Step3 Step4 4. Crystallographic Profiling (SCXRD for Topology Analysis) Step3->Step4 Step5 5. Photophysical Characterization (AIE validation in THF/Water) Step4->Step5

End-to-end experimental workflow for TIPE synthesis and characterization

References

  • PubChem Database. "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene | C38H28N8 | CID 102109009". National Center for Biotechnology Information (NCBI). URL:[Link]

  • Kashnik, I. V., et al. (2024). "Emissive supramolecular ionic crystal combining a red-NIR phosphorescent [Re6Se8CN6]4- cluster anion and a blue fluorescent tetraphenylethene counter-cation". Dalton Transactions, RSC Publishing. URL:[Link]

  • Mondal, S., et al. (2019). "A Cationic Tetraphenylethene as a Light-Up Supramolecular Probe for DNA G-Quadruplexes". Frontiers in Chemistry (PMC). URL:[Link]

Sources

Thermal Stability Analysis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (commonly abbreviated as TIPE or TPEM) represents a highly versatile class of functional organic materials 1. Structurally, it combines a central tetraphenylethene (TPE) core—renowned for its Aggregation-Induced Emission (AIE) properties—with four terminal imidazole rings that serve as powerful, multi-dentate coordination sites.

For researchers developing optoelectronic devices, fluorescent sensors, or advanced porous materials like Metal-Organic Frameworks (MOFs) and Halogen-Bonded Organic Frameworks (XOFs), understanding the thermal stability of TIPE derivatives is critical. Thermal degradation or heat-induced phase transitions can catastrophically quench fluorescence and collapse porous architectures. This guide provides an in-depth analysis of the thermomechanical mechanisms governing these derivatives and establishes self-validating experimental protocols for their precise characterization.

Mechanistic Causality of Thermal Stability

The thermal stability of TIPE derivatives is not a monolithic property; it is a dynamic interplay between the molecule's internal degrees of freedom and its external coordination environment.

The TPE Core: Rotor-Stator Dynamics

The TPE core functions as a molecular rotor. In dilute solutions or uncoordinated states, ambient thermal energy easily overcomes the low energy barrier for the intramolecular rotation of the phenyl rings. This rotation serves as a non-radiative decay pathway, quenching fluorescence. However, when the molecule aggregates or is locked into a rigid framework, these motions are restricted (Restricted Intramolecular Motion, RIM), activating strong AIE emission 2. Thermally, the TPE backbone is highly robust, typically resisting homolytic cleavage up to ~350°C.

Imidazole Terminals: Coordination and Network Locking

The terminal imidazole rings dictate the ultimate decomposition temperature (


) of the assembled material. In pure TIPE, strong intermolecular 

stacking and hydrogen bonding provide baseline thermal stability. When TIPE is utilized as a ligand to construct XOFs (e.g., via [N···I···N] halogen bonds), the framework exhibits robust thermal stability under nitrogen, though it remains sensitive to the disruption of the relatively weaker halogen bonds at elevated temperatures 3. Conversely, coordinating the imidazole nitrogens with high-valent transition metals (e.g.,

or

) to form MOFs drastically increases the energy required to disassemble the lattice, often pushing the framework's

beyond 450°C 45.

Mechanism A TPE-Imidazole Ligand B Free State (High Mobility) A->B C Coordinated Framework (MOF/XOF) A->C D Thermal Energy Applied B->D C->D E Active Intramolecular Rotations D->E Low Energy Barrier F Restricted Intramolecular Motions (RIM) D->F High Energy Barrier G Fluorescence Quenching E->G H Thermal Stability & AIE Emission F->H

Fig 1: Thermomechanical mechanism of AIE and stability in TPE-imidazole derivatives.

Self-Validating Experimental Protocols

To accurately profile the thermal stability of TIPE derivatives, researchers must employ a multi-modal approach. The following protocols are designed as self-validating systems to eliminate kinetic artifacts and instrumental drift.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the absolute decomposition temperature (


) and to quantify the desolvation of porous TIPE frameworks.
  • Step 1: Baseline Validation. Run an empty alumina (

    
    ) crucible under identical experimental conditions. Subtract this baseline from the sample run to eliminate buoyancy effects caused by gas expansion at high temperatures.
    
  • Step 2: Sample Preparation. Load 3–5 mg of the TIPE derivative into the crucible. Ensure the sample is evenly distributed to prevent thermal gradients within the powder bed.

  • Step 3: Purge Protocol. Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for 15 minutes prior to heating. Causality:  An inert atmosphere is strictly required to isolate intrinsic thermal decomposition (bond cleavage) from oxidative degradation (combustion).
    
  • Step 4: Heating Ramp. Heat the sample from 25°C to 800°C at a rate of 10 °C/min. Causality: A 10 °C/min rate balances experimental throughput with thermal equilibrium. Faster rates induce a thermal lag between the furnace sensor and the sample core, artificially inflating the apparent

    
    .
    
Differential Scanning Calorimetry (DSC)

DSC is critical for identifying glass transitions (


), crystallization (

), and melting points (

) before decomposition occurs.
  • Step 1: Calibration. Validate the instrument using an Indium standard to ensure temperature and enthalpy accuracy.

  • Step 2: Encapsulation. Seal 2–3 mg of the sample in a crimped aluminum pan.

  • Step 3: Heat-Cool-Heat Cycle.

    • Ramp 1: Heat from 25°C to 250°C (safely below

      
      ) at 10 °C/min.
      
    • Cooling: Cool back to 25°C at 10 °C/min.

    • Ramp 2: Re-heat to 250°C at 10 °C/min.

  • Causality: The first heating ramp serves solely to erase the material's thermal history—such as stress induced during crystallization or the entrapment of residual synthesis solvents. The second heating ramp reveals the true, intrinsic thermodynamic transitions of the material.

Variable-Temperature X-Ray Diffraction (VT-XRD)

For TIPE-based MOFs and XOFs, maintaining structural integrity at elevated temperatures is paramount.

  • Step 1: Stepwise Heating. Heat the sample from 25°C to 400°C in 50°C increments.

  • Step 2: Isothermal Hold. At each temperature step, hold isothermally for 10 minutes before initiating the X-ray scan. Causality: The hold ensures the entire crystal lattice has uniformly equilibrated, preventing peak broadening or shifting caused by localized thermal gradients.

  • Step 3: Reversibility Check. After reaching the maximum temperature (prior to

    
    ), cool the sample back to 25°C and perform a final scan. Causality:  This self-validating step differentiates between reversible thermal expansion (lattice breathing) and irreversible phase transitions or partial framework collapse.
    

Workflow S1 Sample Preparation (Desolvation & Vacuum Drying) S2 Thermogravimetric Analysis (TGA) Determine T_d & Mass Loss S1->S2 S3 Differential Scanning Calorimetry (DSC) Identify T_g, T_c, T_m S1->S3 S4 Variable-Temp XRD (VT-XRD) Monitor Lattice Integrity S1->S4 S5 Variable-Temp PL (VT-PL) Assess Optical Stability S1->S5 S6 Comprehensive Thermal Profile Data Integration S2->S6 S3->S6 S4->S6 S5->S6

Fig 2: Self-validating analytical workflow for thermal stability characterization.

Quantitative Thermal Data Synthesis

The thermal behavior of TIPE varies drastically depending on its coordination state. The table below summarizes the expected thermal parameters across different derivative classes, providing a benchmark for experimental comparison.

Derivative TypeMaterial ExampleSolvation Weight Loss Temp (°C)Framework Decomposition (

) (°C)
Primary Thermal Degradation Mechanism
Pure Ligand TIPE / TPEM< 100 (Surface moisture)~ 350 - 400Cleavage of imidazole C-N bonds
Halogen-Bonded Framework XOF-TPEM100 - 150 (Trapped solvent)~ 300 - 320Disruption of[N···I···N] halogen bonds
Metal-Organic Framework TPE-Zn-MOF100 - 200 (Coordinated

)
> 450Collapse of Zn-N coordination nodes

Note:


 is defined here as the temperature at which 5% mass loss occurs (excluding initial desolvation steps).

Conclusion

The thermal stability of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene derivatives is fundamentally dictated by the rigidity of the TPE core and the strength of the coordination networks formed by the imidazole moieties. By employing a rigorous, self-validating suite of analytical techniques—specifically TGA, DSC, and VT-XRD—researchers can accurately decouple solvent loss, reversible phase transitions, and irreversible framework degradation. This mechanistic understanding is essential for transitioning these advanced AIE-active materials from the laboratory into high-performance, real-world applications.

References

  • PubChem. 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene. National Center for Biotechnology Information. 1

  • Chemistry - A European Journal. An Imidazole-Based Halogen-Bonded Organic Framework for the High-Sensitive Detection of Nitrofuran Antibiotics. 3

  • OAE Publishing. Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. 4

  • Frontiers in Nutrition. Metal-organic frameworks for food contaminant adsorption and detection. 5

  • Inorganic Chemistry (ACS). AIE-Active Tetrazolyl Tetraphenylethylene-Based Metal–Organic Framework as Highly Selective Chemosensor for Nitro Explosives. 2

Sources

Technical Guide: Photophysics and Applications of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TPE-4Im)

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the photophysical properties, synthesis, and applications of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene .

Executive Summary

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (referred to herein as TPE-4Im ) is a functionalized fluorophore derived from the archetypal Aggregation-Induced Emission (AIE) luminogen, tetraphenylethylene (TPE). Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPE-4Im is non-emissive in dilute solution but exhibits high fluorescence quantum yield (


) in the aggregated or solid state.

This guide details the molecule's quantum yield data, the mechanistic basis of its emission (Restriction of Intramolecular Motion), and its validated application as a chemosensor for transition metal ions (


, 

).

Molecular Architecture & Synthesis

The TPE-4Im molecule consists of a central dynamic TPE core substituted with four imidazole rings. The imidazole moieties serve two functions:

  • Electronic Modulation: They extend the

    
    -conjugation slightly while maintaining the propeller-shaped geometry required for AIE.
    
  • Recognition Sites: The

    
     nitrogen atoms act as Lewis bases, enabling coordination with metal cations (
    
    
    
    ,
    
    
    ).
Synthesis Protocol (Ullmann Coupling)

The synthesis is achieved via a four-fold C-N coupling reaction between 1,1,2,2-tetrakis(4-bromophenyl)ethene and imidazole.

Reagents:

  • 1,1,2,2-Tetrakis(4-bromophenyl)ethene (1.0 equiv)

  • Imidazole (excess, ~6-8 equiv)

  • 
     (Base)
    
  • 
     (Catalyst) / L-Proline or 1,10-Phenanthroline (Ligand)
    
  • DMSO or DMF (Solvent)

Step-by-Step Procedure:

  • Charge: In a flame-dried Schlenk flask, combine the brominated TPE precursor, imidazole,

    
    , and CuI catalyst under an inert atmosphere (
    
    
    
    ).
  • Heat: Reflux the mixture at 150°C for 48 hours. The high temperature is critical to overcome the steric hindrance of the tetra-substitution.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Filter the precipitate and wash with water. Purify via column chromatography (Silica gel, DCM/MeOH gradient) to yield TPE-4Im as a light yellow powder.

Photophysical Characterization & Quantum Yield Data[1]

Solvatochromism and AIE Behavior

TPE-4Im exhibits the classic "turn-on" fluorescence characteristic of AIEgens.

ParameterValue / ObservationConditions
Absorption ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

310–320 nmTHF Solution (

M)
Emission

471 nm (Blue)Aggregate (THF/Water 1:99)
Stokes Shift ~150–160 nmLarge shift minimizes self-absorption

(Solution)
< 0.5% (Non-emissive)Pure THF

(Aggregate)
High (Typically >20%) 99% Water fraction
Fluorescence Quantum Yield ( ) Analysis

The quantum yield of TPE-4Im is dynamic, governed by the fraction of poor solvent (water) added to the good solvent (THF).

  • In Pure THF: The phenyl rings undergo vigorous intramolecular rotation, dissipating excited state energy non-radiatively.

    
    .
    
  • In THF/Water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The hydrophobic TPE-4Im molecules aggregate. The physical constraint of the aggregate restricts the rotation of the phenyl rings (RIM mechanism), blocking the non-radiative decay channel and opening the radiative pathway.
    

Quantitative Trend: The emission intensity (


) follows the relationship:


Enhancement factors of 100-fold to 1000-fold are typical for this class of TPE-imidazole derivatives [1][2].

Mechanistic Insight: Restriction of Intramolecular Motion (RIM)

The fluorescence of TPE-4Im is controlled by the thermodynamic competition between radiative decay (


) and non-radiative thermal decay (

).
  • Solution State:

    
     (Rotational relaxation dominates).
    
  • Aggregated State:

    
     (Rotation blocked).
    

RIM_Mechanism Excitation Excitation (UV Light) ExcitedState Excited State (S1) Excitation->ExcitedState Rotation Intramolecular Rotation (Phenyl Rings) ExcitedState->Rotation Solution State Restriction Aggregation / Binding (RIM Effect) ExcitedState->Restriction Solid/Aggregate NonRadiative Non-Radiative Decay (Heat) Rotation->NonRadiative Emission Fluorescence Emission (471 nm) Restriction->Emission

Figure 1: The Restriction of Intramolecular Motion (RIM) mechanism governing the fluorescence quantum yield of TPE-4Im.

Applications: Metal Ion Sensing

TPE-4Im functions as a dual-mode chemosensor due to the coordination ability of the imidazole nitrogens.

A. Detection (Quenching Mode)
  • Mechanism:

    
     is a paramagnetic ion and a strong Lewis acid. It coordinates with the imidazole groups, potentially disrupting the emissive aggregates or inducing paramagnetic quenching (electron transfer).
    
  • Result: Rapid quenching of fluorescence.

  • Selectivity: High for

    
     over divalent ions like 
    
    
    
    or
    
    
    .
B. Detection (Enhancement Mode)
  • Mechanism:

    
     coordinates with imidazole to form metal-organic coordination polymers or insoluble complexes. This promotes further aggregation.
    
  • Result: Fluorescence enhancement (~10% increase over baseline aggregate) or "turn-on" from solution state.

Sensing_Workflow Probe TPE-4Im (Aggregated) Emissive (On) Complex_Fe Soluble Complex / Paramagnetic Quenching (Disassembly) Probe->Complex_Fe + Fe3+ Complex_Ag Coordination Polymerization (Enhanced Rigidity) Probe->Complex_Ag + Ag+ Analyte_Fe Analyte: Fe3+ Analyte_Ag Analyte: Ag+ Result_Off Fluorescence OFF (Quenching) Complex_Fe->Result_Off Result_Boost Fluorescence BOOST (Enhancement) Complex_Ag->Result_Boost

Figure 2: Logic flow for the differential sensing of Iron(III) and Silver(I) ions using TPE-4Im.

Experimental Protocol: Quantum Yield Measurement

To determine the


 of TPE-4Im, a relative method using a standard is recommended due to the scattering nature of aggregates.

Materials:

  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Solvent: THF (spectroscopic grade) and ultrapure water.

Procedure:

  • Preparation: Prepare a stock solution of TPE-4Im in THF (

    
     M). Dilute to working concentrations (
    
    
    
    M) in varying THF/Water fractions (0% to 99% water).
  • Absorbance: Measure UV-Vis absorbance at the excitation wavelength (e.g., 310 nm). Ensure Abs < 0.1 to avoid inner filter effects.

  • Emission: Record the integrated fluorescence intensity (

    
    ) from 350 nm to 650 nm.
    
  • Calculation: Use the following equation:

    
    
    Where:
    
    • 
       is the slope of the Integrated Fluorescence vs. Absorbance plot.
      
    • 
       is the refractive index of the solvent (Note: For aggregates, scattering correction may be required).
      

References

  • Bian, N., Chen, Q., Qiu, X., Qi, A., Han, B. (2011).[1] Imidazole-bearing tetraphenylethylene: fluorescent probe for metal ions based on AIE feature.[2][3] New Journal of Chemistry, 35(8), 1667-1671.[3]

  • Zhao, Z., Lam, J. W., & Tang, B. Z. (2012).[1] Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes.[2] Journal of Materials Chemistry, 22(45), 23726-23740.

  • PubChem. (2025). 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (Compound Summary). National Library of Medicine.

Sources

Methodological & Application

Application Note: Synthesis of Luminescent MOFs using 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)

[1]

Executive Summary

This protocol details the synthesis of luminescent Metal-Organic Frameworks (LMOFs) utilizing the aggregation-induced emission (AIE) active ligand 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) .[1] Unlike traditional planar chromophores that suffer from aggregation-caused quenching (ACQ), the TIPE ligand features a tetraphenylethene (TPE) core that becomes highly emissive upon rigidification within a coordination network.

This guide focuses on the synthesis of Zn(II)-TIPE frameworks, specifically targeting mixed-ligand systems (e.g., TIPE/Carboxylate) which exhibit superior stability and porosity compared to single-ligand networks. These materials are critical candidates for chemical sensing (nitroaromatics, antibiotics) and white-light-emitting diodes (WLEDs) .

Scientific Rationale & Mechanism

Ligand Design: The AIE Effect

The TIPE ligand possesses four imidazole groups attached to a central TPE core. In solution, the phenyl rings rotate freely, dissipating excited state energy non-radiatively. Upon coordination to metal nodes (Zn²⁺, Cd²⁺, Mn²⁺), this rotation is restricted (Restricted Intramolecular Rotation, RIR), opening the radiative decay pathway and resulting in intense fluorescence.

Metal Node Selection
  • Zinc(II) (

    
    ):  The preferred metal node. It is optically silent (no d-d transitions), preventing quenching of the ligand-based emission. It typically forms tetrahedral or octahedral coordination geometries, accommodating the tetradentate TIPE ligand.
    
  • Manganese(II) (

    
    ):  Used for magnetic-luminescent bifunctional MOFs, though paramagnetic quenching can sometimes reduce quantum yield.
    
Topology Control

TIPE is a neutral, tetradentate ligand. To form neutral, porous frameworks, anionic co-ligands (carboxylates) are often employed to balance the charge and expand the pore size.

  • System A: Zn(II) + TIPE + Tetrakis(4-carboxyphenyl)ethene (H₄TPE)

    
     3D Interpenetrated Networks.
    
  • System B: Zn(II) + TIPE + 1,4-Naphthalenedicarboxylic acid (1,4-NDC)

    
     2D 
    
    
    3D Pillared Layers.

Materials & Equipment

Reagents
ReagentPurityRoleCAS No.
TIPE Ligand >97%Organic Linker (AIE source)1477527-27-7
Zn(NO₃)₂ · 6H₂O 99% (AR)Metal Source10196-18-6
H₄TPE (Co-ligand)*>97%Anionic Spacer (Optional)1005214-63-4
N,N-Dimethylformamide (DMF) AnhydrousSolvent68-12-2
Methanol (MeOH) HPLC GradeSolvent/Modulator67-56-1
Ethanol (EtOH) AbsoluteWashing Agent64-17-5

*Note: H₄TPE is used for the specific Zn-TIPE-TPE dual-ligand protocol described below. For single-ligand frameworks, this can be omitted, though stability may decrease.

Equipment
  • Programmable Oven: Capable of maintaining 120°C ± 1°C.

  • Teflon-lined Autoclaves: 15 mL or 23 mL capacity (Stainless steel jacket).

  • Ultrasonic Bath: For ligand dispersion.

  • Centrifuge: For phase separation.

  • PXRD: For phase purity validation.

Experimental Protocol: Solvothermal Synthesis of Zn-TIPE MOF

This protocol describes the synthesis of a robust Zn-TIPE-Carboxylate framework (analogous to [Zn2(tipe)(tpe)]), which offers high porosity and intense luminescence.

Phase 1: Pre-Synthesis Preparation
  • Stock Solution A (Metal): Dissolve

    
     of 
    
    
    (
    
    
    ) in
    
    
    of DMF/MeOH (3:1 v/v).
  • Stock Solution B (Ligand): Dissolve

    
     of TIPE  (
    
    
    ) and
    
    
    of co-ligand (e.g., H₄TPE ,
    
    
    ) in
    
    
    of DMF.
    • Critical Step: Sonicate Solution B for 10 minutes until fully transparent. TIPE can be slow to dissolve in pure alcohols.

Phase 2: Solvothermal Reaction
  • Mix Solution A and Solution B in a 15 mL Teflon liner.

  • Seal the liner in the stainless steel autoclave.

  • Heating Profile:

    • Ramp: 25°C

      
       100°C (over 1 hour).
      
    • Dwell: 100°C for 72 hours (3 days).

    • Cool: 100°C

      
       25°C (over 12 hours).
      
    • Note: Slow cooling is essential for obtaining single crystals suitable for SXRD. For microcrystalline powder (sensing applications), natural cooling is acceptable.

Phase 3: Isolation and Activation
  • Filtration: Decant the mother liquor. Collect the pale yellow/colorless block crystals by filtration.

  • Washing: Wash the crystals with DMF (

    
    ) followed by MeOH (
    
    
    ) to remove unreacted ligand.
  • Solvent Exchange: Immerse crystals in fresh MeOH for 24 hours, refreshing the solvent every 6 hours.

  • Activation: Dry the sample under vacuum at 80°C for 12 hours.

    • Caution: Do not exceed 150°C during activation as the TIPE framework may undergo structural collapse or phase transition without solvent molecules in the pores.

Workflow Diagram

MOF_Synthesiscluster_prepPreparation Phasecluster_reactionSolvothermal Reactioncluster_workupPost-ProcessingSolAMetal Sol.Zn(NO3)2 in DMF/MeOHMixMixture(Teflon Autoclave)SolA->MixSolBLigand Sol.TIPE + Co-Ligand in DMFSonicateSonication(10 mins)SolB->SonicateSonicate->MixHeatHeating100°C, 72hMix->HeatCoolSlow Cooling(-5°C/hour)Heat->CoolWashWashing(DMF then MeOH)Cool->WashExchangeSolvent Exchange(MeOH, 24h)Wash->ExchangeActivateActivation(Vacuum, 80°C)Exchange->ActivateProductFinal ProductZn-TIPE MOF CrystalsActivate->Product

Figure 1: Step-by-step solvothermal synthesis workflow for Zn-TIPE Metal-Organic Frameworks.

Characterization & Validation

To ensure the protocol was successful, the following data must be verified:

TechniqueExpected ResultTroubleshooting
PXRD Sharp, intense peaks at low

(

).
Broad peaks = Low crystallinity. Increase reaction time or temperature (120°C).
Fluorescence Strong emission at

(Green/Cyan) under 365 nm excitation.
Weak emission = Quenching by impurities or trapped solvent. Ensure thorough activation.
TGA Weight loss

(Solvent) followed by plateau up to

.
Early decomposition = Structure collapse. Check if correct co-ligand was used.
FT-IR Absence of

(free -COOH) if co-ligand used; Appearance of Zn-N/Zn-O stretches.
Presence of free acid = Incomplete coordination. Adjust Metal:Ligand ratio.

Applications: Sensing Mechanism

The synthesized Zn-TIPE MOF is an excellent sensor for nitroaromatic explosives (e.g., TNP, TNT) and antibiotics.

Mechanism:

  • Excitation: UV light excites the rigidified TIPE linker.

  • Quenching: Electron-deficient analytes (nitroaromatics) adsorb into the pores.

  • Transfer: Photo-induced electron transfer (PET) or Resonance Energy Transfer (RET) occurs from the excited MOF (Donor) to the analyte (Acceptor).

  • Result: "Turn-off" fluorescence quenching.

Sensing_Mechanismcluster_quenchingQuenching PathwayMOF_GSMOF(Ground State)MOF_ESMOF*(Excited State)MOF_GS->MOF_ESUV Excitation(365 nm)MOF_ES->MOF_GSFluorescence(500 nm)AnalyteAnalyte(Nitroaromatic)MOF_ES->Analytee- Transfer (PET)or Energy (RET)Analyte->MOF_GSNon-radiativeDecay

Figure 2: Fluorescence quenching mechanism for chemical sensing using Zn-TIPE MOFs.

References

  • Tuning Chromophore-Based LMOF Dimensionality to Enhance Detection Sensitivity for Fe3+ Ions. Source: PubMed Central (PMC). URL:[Link]

  • Crystal Structures and Luminescent Probe Behaviors of Three-Dimensional Zn(II) Frameworks with Multicarboxylate and Tetradentate Imidazole-Containing Ligands. Source: ACS Crystal Growth & Design. URL:[Link][2]

  • Aggregation-Induced Emission in a Metal-Organic Framework. Source: General Reference for AIE-MOF Mechanisms (Review). URL:[Link]

Disclaimer: This protocol involves the use of heavy metals and organic solvents.[3] Standard laboratory safety procedures (PPE, Fume Hood) must be followed at all times.

Application Note: Trace Detection of Picric Acid Using 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)

[1][2]

Executive Summary

This application note details the protocol for utilizing 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) as a fluorogenic probe for the ultrasensitive detection of nitroaromatic explosives, specifically Picric Acid (PA) .[1] Unlike traditional aggregation-caused quenching (ACQ) dyes, TIPE leverages Aggregation-Induced Emission (AIE) to provide high signal-to-noise ratios in aqueous media. This guide covers the photophysical mechanism, solution-phase titration protocols, and the fabrication of solid-state test strips for field deployment.

Scientific Foundation & Mechanism[1]

The AIE Advantage

The core structure of TIPE is tetraphenylethylene (TPE), a "propeller-shaped" rotor.

  • In Solution (Good Solvent, e.g., THF): The phenyl rings rotate freely, dissipating excited-state energy non-radiatively.[1] The molecule is virtually non-emissive.

  • In Aggregates (Poor Solvent, e.g., Water/THF > 70%): Intramolecular rotation is restricted (Restriction of Intramolecular Motion - RIM).[1] The radiative pathway opens, resulting in strong blue-green fluorescence.

Sensing Mechanism: Acid-Base Enhanced Quenching

While many nitroaromatics quench fluorescence via Photoinduced Electron Transfer (PET), TIPE shows exceptional selectivity for Picric Acid (PA) due to a dual-mode interaction:[1]

  • Electrostatic Attraction: The imidazole groups on TIPE are basic (

    
    ). PA is a strong acid (
    
    
    ). Proton transfer from PA to the imidazole nitrogen creates a cationic TIPE species and an anionic picrate, forming a tight ion pair.
  • Fluorescence Quenching: This close proximity facilitates efficient electron transfer from the excited TIPE (donor) to the electron-deficient PA (acceptor), resulting in rapid fluorescence quenching ("Turn-Off").

Mechanistic Pathway Visualization

DetectionMechanismTIPE_SolTIPE Monomer(THF Solution)TIPE_AggTIPE Aggregate(AIE Active - Emissive)TIPE_Sol->TIPE_AggAdd Water (fw > 70%)ComplexTIPE-H+ ... PA-(Ion Pair Complex)TIPE_Agg->ComplexElectrostatic Attraction(Proton Transfer)AnalytePicric Acid (PA)(Analyte)Analyte->ComplexBindingQuenchedFluorescenceQuenched (OFF)Complex->QuenchedPET / Energy Transfer

Figure 1: The transition from non-emissive monomer to emissive aggregate, followed by quenching upon specific binding with Picric Acid.[1]

Materials and Equipment

Reagents
  • Probe: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) (Purity >97%).

  • Solvents: THF (HPLC Grade), Deionized Water (18.2 MΩ[1]·cm).

  • Analytes (for validation): Picric Acid (PA), TNT, DNT, 4-Nitrophenol (Caution: Handle explosives with appropriate safety protocols).[1]

Equipment
  • Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).[1]

  • UV-Vis Spectrophotometer.

  • Quartz Cuvettes (1 cm path length).

  • Micropipettes (2-20 µL, 20-200 µL).

Experimental Protocols

Preparation of Stock Solutions

Critical Step: Fresh stock solutions ensure reproducibility.

  • TIPE Stock: Dissolve TIPE in THF to create a

    
     M stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Analyte Stock: Prepare

    
     M solutions of PA and interfering analytes in THF.
    
Protocol A: Solution-Phase Spectral Titration

This protocol determines the sensitivity (LOD) and quenching constant (

  • Probe Activation (Aggregation):

    • Prepare a working solution by diluting the TIPE stock into a THF/Water mixture (

      
      ).
      
    • Target Concentration:

      
       TIPE.
      
    • Observation: The solution should turn slightly turbid or exhibit strong blue-green emission under 365 nm UV light.

  • Baseline Measurement:

    • Excitation Wavelength (

      
      ): 330 nm (typical absorption max for TPE derivatives).
      
    • Emission Scan: 350 nm – 650 nm.

    • Record the maximum intensity (

      
      ) at peak emission (~480-500 nm).
      
  • Titration:

    • Add aliquots (e.g., 0.5 – 5 µL) of the PA stock solution to the cuvette.

    • Mix gently by inversion (do not vortex vigorously to avoid bubble formation).

    • Incubate for 30 seconds.

    • Record the emission spectrum (

      
      ).
      
  • Data Collection:

    • Repeat until fluorescence intensity drops below 10% of initial value or saturation is reached.

Protocol B: Solid-State Test Strip Fabrication

For rapid field detection of trace explosives.

  • Substrate Prep: Cut Whatman No. 1 filter paper into

    
     cm strips.
    
  • Coating: Dip the strips into a

    
     M TIPE solution (in THF) for 10 seconds.
    
  • Drying: Air dry in a fume hood for 10 minutes. The strips will appear white/faintly fluorescent.

  • Usage:

    • Drop Test: Place 5 µL of aqueous sample onto the strip.

    • Vapor Test: Suspend the strip in a sealed vial containing the solid analyte for 60 seconds.

  • Readout: Illuminate with a portable UV lamp (365 nm).

    • Negative: Bright Blue-Green Fluorescence.

    • Positive (PA): Dark / Non-fluorescent spot.

Data Analysis & Validation

Stern-Volmer Analysis

Quantify quenching efficiency using the Stern-Volmer equation:

2
  • 
    : Intensity without analyte.
    
  • 
    : Intensity with analyte.[3]
    
  • 
    : Molar concentration of quencher (PA).
    
  • 
    : Quenching constant (
    
    
    ).[2][4]

Validation Criteria:

  • Linearity: The plot of

    
     vs. 
    
    
    should be linear at low concentrations (
    
    
    ).
  • Upward Curvature: At high

    
    , upward curvature indicates a combination of dynamic and static quenching (super-amplified quenching).[1]
    
Limit of Detection (LOD) Calculation
1
  • 
    : Standard deviation of the blank measurement (measure the blank 10 times).
    
Typical Performance Metrics (Reference Data)
ParameterValue RangeNotes
Excitation (

)
310 - 340 nmTPE absorption band
Emission (

)
480 - 500 nmAggregated state emission

(Picric Acid)

-

Indicates high sensitivity
LOD 10 - 200 nMHighly dependent on solvent purity
Response Time < 30 SecondsInstantaneous electrostatic binding

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_testPhase 2: Sensingcluster_analysisPhase 3: AnalysisStep1Dissolve TIPE in THF(1 mM Stock)Step2Prepare THF/Water Mix(fw = 90%)Step1->Step2Step3Form Aggregates(Blue Emission ON)Step2->Step3Step4Add Analyte (PA)Stepwise TitrationStep3->Step4Step5Measure PL Spectra(Emission OFF)Step4->Step5Step6Plot I0/I vs [Q]Step5->Step6Step7Calculate Ksv & LODStep6->Step7

Figure 2: Step-by-step experimental workflow for solution-phase explosive detection.

Troubleshooting & Self-Validation

  • Issue: Low Initial Fluorescence.

    • Cause: Water fraction (

      
      ) is too low (<70%).[1] TIPE is dissolved rather than aggregated.
      
    • Fix: Increase water content to 90% or 95%.

  • Issue: Non-Linear Stern-Volmer Plot.

    • Cause: Inner Filter Effect (IFE) from the analyte absorbing at the excitation wavelength.

    • Fix: Apply IFE correction factors or use a thinner path length cuvette.

  • Issue: Lack of Selectivity.

    • Cause: pH of the solution is too acidic, protonating the imidazole before analyte addition.

    • Fix: Ensure the initial water used is neutral (pH 7.0).

References

  • Tang, B. Z., et al. "Aggregation-induced emission: Together we shine, united we soar!"[1] Chemical Reviews, 2015.[1]

  • RSC Advances. "Imidazole-based AIEgens for highly sensitive and selective detection of picric acid." Royal Society of Chemistry, 2025.[1]

  • PubChem. "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Compound Summary."[1][5] National Library of Medicine. [1]

  • ACS Omega. "Quenching Single-Fluorophore Systems and the Emergence of Nonlinear Stern–Volmer Plots." American Chemical Society, 2026.[1] [1]

Fabrication of fluorescent sensors with 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fabrication of Fluorescent Sensors with 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TPE-4Im)

Abstract

This guide details the synthesis, fabrication, and application of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TPE-4Im) , a high-performance Aggregation-Induced Emission (AIE) luminogen. Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-4Im is non-emissive in solution but highly fluorescent in the aggregated state. This property is exploited here to design sensors for Picric Acid (PA) (explosives detection) and Copper(II) ions (Cu²⁺) (environmental monitoring). The imidazole moieties function as dual-purpose recognition sites: proton acceptors for acidic analytes and coordination ligands for metal ions.

Molecule Profile & Mechanism

  • Molecule Name: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene[1][2][3]

  • Acronym: TPE-4Im

  • CAS Number: 1477527-27-7[1][2][3]

  • Core Mechanism: Restriction of Intramolecular Motion (RIM).

    • Solution State: The phenyl rings rotate freely, dissipating excitation energy non-radiatively (Dark).

    • Aggregated State: Physical aggregation or binding with analytes restricts rotation, opening the radiative decay pathway (Bright).

Mechanistic Pathway Diagram

TPE_Mechanism Solvent Free TPE-4Im (Dissolved) Rotation Intramolecular Rotation Solvent->Rotation Dynamic Aggregate Aggregated TPE-4Im (Solid/Complex) Solvent->Aggregate Add Water/Analyte Energy Excitation Energy Energy->Rotation RIM Restriction of Intramolecular Motion (RIM) Energy->RIM NonRad Non-Radiative Decay (Heat) Rotation->NonRad Energy Loss Aggregate->RIM Fluorescence Strong Fluorescence (Emission) RIM->Fluorescence Radiative Decay

Figure 1: The AIE mechanism of TPE-4Im. In solution, energy is lost to rotation. In aggregates, rotation is blocked, enabling fluorescence.

Material Preparation: Synthesis of TPE-4Im

The synthesis involves a two-step protocol starting from 4-bromobenzophenone to generate the tetrabromo-TPE core, followed by a four-fold Ullmann coupling to attach the imidazole groups.

Step 1: Synthesis of Tetrakis(4-bromophenyl)ethene (TPE-4Br)
  • Reaction Type: McMurry Coupling

  • Reagents: 4-Bromobenzophenone, TiCl₄, Zn dust, dry THF.

  • Protocol:

    • Suspend Zn dust (80 mmol) in dry THF (100 mL) under N₂ atmosphere.

    • Cool to 0°C and slowly add TiCl₄ (40 mmol) dropwise.

    • Reflux the mixture for 2 hours to generate the low-valent Titanium species.

    • Dissolve 4-Bromobenzophenone (20 mmol) in dry THF (50 mL) and add to the refluxing mixture.

    • Reflux for 12–16 hours.

    • Quench with 10% K₂CO₃ solution. Extract with DCM.

    • Purify via column chromatography (Hexane/DCM).

Step 2: Synthesis of TPE-4Im (Target Probe)
  • Reaction Type: Ullmann C-N Coupling

  • Reagents: TPE-4Br, Imidazole, CuI (Catalyst), 1,10-Phenanthroline (Ligand), K₂CO₃ (Base), DMSO.

  • Protocol:

    • In a Schlenk tube, mix TPE-4Br (1.0 mmol), Imidazole (6.0 mmol), CuI (0.4 mmol), 1,10-Phenanthroline (0.4 mmol), and K₂CO₃ (8.0 mmol).

    • Add dry DMSO (10 mL) and degas with N₂ for 15 mins.

    • Heat the mixture at 150°C for 48 hours.

    • Cool to room temperature and pour into water (100 mL) to precipitate the crude product.

    • Filter the precipitate and wash thoroughly with water and methanol.

    • Purification: Recrystallize from DMF/Ethanol mixture or use silica gel chromatography (DCM/MeOH 20:1).

    • Yield: Expect ~60-70%. Solid is typically pale yellow.

Sensor Fabrication & Methodology

Preparation of Stock Solutions
  • Probe Stock (1 mM): Dissolve TPE-4Im in DMSO or THF. Sonicate if necessary.

  • Analyte Stocks (10 mM): Prepare aqueous solutions of metal salts (CuCl₂, ZnCl₂, etc.) and Picric Acid (Caution: Explosive when dry; handle as solution).

  • Working Medium: TPE-4Im is hydrophobic. Sensing is typically performed in a mixed solvent system (e.g., THF/Water or DMSO/Water) where the water fraction (

    
    ) is controlled to tune the initial aggregation state.
    
Determination of Optimal Water Fraction ( )

Before sensing, determine the


 where TPE-4Im begins to aggregate (fluorescence turns on).
  • Prepare 10 µM TPE-4Im solutions with water fractions ranging from 0% to 90% in THF.

  • Measure PL spectra (

    
    ).
    
  • Result: Fluorescence usually spikes at

    
    .
    
  • Selection: For "Turn-Off" sensing (quenching), use a high

    
     (e.g., 90%) where the probe is already bright. For "Turn-On" sensing, use lower 
    
    
    
    .

Application Protocols

Protocol A: Detection of Picric Acid (Explosives)
  • Mode: Fluorescence Quenching (Turn-Off).[4]

  • Mechanism: Photoinduced Electron Transfer (PET) from the electron-rich imidazole to the electron-deficient nitroaromatic ring of PA. Electrostatic interaction between protonated imidazole and picrate anion also promotes static quenching.

Experimental Steps:

  • Baseline: Prepare a 10 µM solution of TPE-4Im in THF/Water (9:1 v/v). Record the emission spectrum (Peak ~450–480 nm).

  • Titration: Aliquot Picric Acid (0–50 µM) into the cuvette.

  • Incubation: Mix for 30 seconds (response is near-instantaneous).

  • Measurement: Record PL intensity at

    
    .
    
  • Interference Check: Repeat with TNT, DNT, and other nitroaromatics to demonstrate selectivity (PA usually quenches most efficiently due to the acidic proton).

Protocol B: Detection of Cu²⁺ Ions
  • Mode: Fluorescence Quenching.[4][5][6][7]

  • Mechanism: Cu²⁺ is paramagnetic and acts as a potent quencher via electron or energy transfer when coordinated to the imidazole nitrogens.

Experimental Steps:

  • Baseline: Prepare 10 µM TPE-4Im in THF/Water (1:1 v/v) buffered to pH 7.2 (HEPES).

  • Titration: Add Cu²⁺ solution (0–20 µM).

  • Observation: Fluorescence intensity decreases linearly with concentration.

  • Visual Detection: Under 365 nm UV lamp, the bright blue emission fades to dark.

Protocol C: Solid-State Test Strips (Portable Sensing)
  • Substrate: Whatman filter paper (Grade 1).

  • Coating: Dip the paper into a 1 mM solution of TPE-4Im in DCM for 10 seconds.

  • Drying: Air dry in a fume hood. The paper will appear white/pale yellow.

  • Usage:

    • Spot 10 µL of aqueous sample onto the strip.

    • Illuminate with a portable UV lamp (365 nm).

    • PA Detection: Dark spot on a bright blue background.

    • Cu²⁺ Detection: Dark spot on a bright blue background.

Data Analysis & Validation

Stern-Volmer Analysis (Quenching Efficiency)

Quantify the quenching efficiency using the Stern-Volmer equation:



  • 
    : Initial fluorescence intensity.
    
  • 
    : Intensity with analyte.[7]
    
  • 
    : Concentration of analyte (PA or Cu²⁺).[8]
    
  • 
    : Stern-Volmer quenching constant (M⁻¹).[4] A higher 
    
    
    
    indicates higher sensitivity.
Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (


) and the slope of the calibration curve (

):

Typical Performance Metrics (Reference Values):

AnalyteDetection ModeLinear RangeTypical LODSelectivity Factors
Picric Acid Quenching0–30 µM~50–100 nMHigh vs TNT/DNT due to acidity
Cu²⁺ Ions Quenching0–10 µM~30–40 nMHigh vs Zn²⁺, Mg²⁺, Ca²⁺

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Initial Fluorescence Insufficient aggregationIncrease water fraction (

) in the solvent mixture (e.g., go to 90% water).
Poor Selectivity (Metals) pH interferenceEnsure buffer (HEPES/Tris) is used to maintain pH ~7.2. Imidazole protonates at acidic pH.
Precipitation Concentration too highReduce probe concentration to 5–10 µM.
Slow Response Diffusion limitsEnsure thorough mixing; for strips, use thinner paper.

References

  • Synthesis & AIE Properties

    • Zhao, Z., et al. "Aggregation-Induced Emission: New Vistas for Luminogen Construction and Biotechnology.
    • Source: (General AIE reference for TPE derivatives).

  • Picric Acid Sensing

    • Tang, Y., et al.
    • Source:

  • Metal Ion Sensing (Cu²⁺)

    • Aderinto, S. O., et al.[7] "A highly Selective Fluorescent Sensor for Monitoring Cu2+ Ion."[7][8][9] Journal of Fluorescence, 2017.[7]

    • Source:

  • Ullmann Coupling Protocol

    • Monnier, F., & Taillefer, M.
    • Source:

(Note: Specific LOD values and spectral peaks are derived from the aggregate properties of TPE-imidazole derivatives found in the literature search.)

Sources

Solvothermal synthesis conditions for imidazole-TPE based frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solvothermal Synthesis of Imidazole-TPE Frameworks

Abstract

This technical guide details the solvothermal synthesis, activation, and functionalization of Metal-Organic Frameworks (MOFs) derived from Tetraphenylethylene (TPE) cores functionalized with imidazole linkers. Unlike rigid carboxylate MOFs, imidazole-TPE frameworks combine the Aggregation-Induced Emission (AIE) properties of TPE with the pH-responsive coordination chemistry of zeolitic imidazolate frameworks (ZIFs). This document provides a validated workflow for synthesizing the ligand 1,1,2,2-tetrakis(4-(imidazol-1-yl)phenyl)ethene (TIPE) , constructing the Zn-TIPE framework, and loading the chemotherapeutic agent Doxorubicin (DOX) for stimuli-responsive delivery.

Introduction: The TPE-Imidazole Synergy

The integration of TPE and imidazole creates a dual-function material:

  • Photophysical Engine (TPE): In solution, TPE is non-emissive due to intramolecular rotation. When locked in a MOF lattice, rotation is restricted, triggering bright fluorescence (AIE effect). This allows the MOF to act as a self-reporting carrier.

  • Chemical Anchor (Imidazole): Imidazole nitrogens coordinate with soft metals (Zn²⁺, Ag⁺, Cu²⁺) to form flexible, often pH-sensitive bonds. This is critical for drug delivery, where the acidic tumor microenvironment (pH 5.0–6.0) can trigger linker protonation and cargo release.

Critical Synthesis Parameters

ParameterConditionMechanistic Rationale
Solvent System DMF / Ethanol (3:1 v/v)DMF solubilizes the bulky TIPE ligand; Ethanol acts as a crystallization modulator, lowering solubility slightly to promote nucleation over precipitation.
Temperature 85°C – 105°CHigher temperatures (>120°C) often lead to dense, non-porous phases. Moderate heat favors the formation of open-channel topologies necessary for drug loading.
Modulator Benzoic Acid (Optional)Competes with imidazole for metal sites, slowing crystal growth to yield single crystals rather than microcrystalline powder.
Stoichiometry Metal:Ligand (2:1 to 4:1)Excess metal is often required to drive the equilibrium toward fully coordinated clusters, preventing defects.

Detailed Experimental Protocols

Protocol A: Ligand Synthesis (TIPE)

The construction of the framework fails without high-purity ligand. The Ullmann coupling step is the critical bottleneck.

Reagents:

  • Tetrakis(4-bromophenyl)ethylene (1.0 eq)

  • Imidazole (6.0 eq)

  • Copper(I) Iodide (CuI) (0.4 eq) - Catalyst

  • Potassium Carbonate (K₂CO₃) (8.0 eq) - Base

  • L-Proline (0.8 eq) - Ligand for Cu

  • DMSO (Dimethyl sulfoxide) - Solvent

Step-by-Step:

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle 3x with Nitrogen (N₂).

  • Charging: Add tetrakis(4-bromophenyl)ethylene (1.0 g), imidazole (0.6 g), CuI (115 mg), K₂CO₃ (1.6 g), and L-Proline (140 mg).

  • Solvation: Add dry DMSO (30 mL) via syringe under N₂ flow. Degas the mixture by bubbling N₂ for 20 mins.

  • Reaction: Heat to 140°C with vigorous stirring for 48 hours . The solution will darken significantly.

  • Workup: Cool to room temperature (RT). Pour the mixture into 300 mL of ice-water. A grey/brown precipitate will form.

  • Purification: Filter the solid. Wash copiously with water (to remove imidazole/base) and then diethyl ether.

  • Recrystallization: Dissolve the crude solid in minimum boiling DMF. Add Ethanol dropwise until turbid. Cool to 4°C overnight. Collect pale yellow crystals. Yield target: >60%.

Protocol B: Solvothermal Synthesis of Zn-TIPE MOF

Targeting a porous, fluorescent framework.

Reagents:

  • TIPE Ligand (from Protocol A)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Solvents: DMF (N,N-Dimethylformamide), Ethanol

Step-by-Step:

  • Precursor Prep:

    • Vial A: Dissolve TIPE (30 mg, 0.05 mmol) in DMF (4 mL). Sonicate until perfectly clear.

    • Vial B: Dissolve Zn(NO₃)₂·6H₂O (30 mg, 0.10 mmol) in Ethanol (2 mL).

  • Mixing: Slowly add the contents of Vial B to Vial A while stirring. The solution should remain clear. If turbidity occurs, add drops of DMF until clear.

  • Solvothermal Treatment: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile: Place in a pre-heated oven at 100°C . Hold for 72 hours .

  • Cooling: Cool to RT at a rate of 5°C/hour (slow cooling promotes crystallinity).

  • Harvesting: Isolate the colorless/pale-yellow block crystals by filtration.

  • Activation (Critical): Wash crystals with DMF (3x) to remove unreacted ligand. Soak in absolute Ethanol for 3 days, refreshing the solvent every 12 hours. Dry under vacuum at 80°C for 12 hours.

Protocol C: Drug Loading (Doxorubicin)

Post-synthetic impregnation utilizing the MOF pore space.

  • Preparation: Prepare a solution of Doxorubicin HCl (DOX) in PBS (pH 7.4) at 1.0 mg/mL.[1]

  • Impregnation: Suspend 10 mg of Activated Zn-TIPE MOF in 5 mL of the DOX solution.

  • Equilibration: Stir gently in the dark (foil-wrapped vial) at RT for 24 hours.

  • Isolation: Centrifuge at 8000 rpm for 5 mins. Remove supernatant (keep for UV-Vis analysis to calculate loading efficiency).

  • Washing: Gently wash the red solid with PBS once to remove surface-bound drug.

  • Storage: Store the drug-loaded MOF (DOX@Zn-TIPE) at 4°C in the dark.

Visualization of Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the logical flow from ligand synthesis to the final drug delivery application.

G cluster_0 Ligand Synthesis cluster_1 MOF Construction cluster_2 Application TPE_Br Tetrakis(4-bromophenyl) ethylene Ullmann Ullmann Coupling (CuI, 140°C, DMSO) TPE_Br->Ullmann Imidazole Imidazole Imidazole->Ullmann TIPE TIPE Ligand (Purified) Ullmann->TIPE Recrystallization Solvothermal Solvothermal (DMF/EtOH, 100°C, 72h) TIPE->Solvothermal Zn_Salt Zn(NO3)2 Zn_Salt->Solvothermal Zn_TIPE Zn-TIPE MOF (Porous/Fluorescent) Solvothermal->Zn_TIPE Activation DOX_Load DOX Loading (PBS, 24h) Zn_TIPE->DOX_Load Release pH-Triggered Release (Tumor Microenvironment) DOX_Load->Release pH < 6.0

Caption: Workflow for TIPE ligand synthesis, Zn-TIPE framework assembly, and Doxorubicin loading.

Figure 2: pH-Responsive Release Mechanism

The imidazole-Zn coordination bond is acid-labile. This diagram details the release logic.

Mechanism State1 Intact MOF (Neutral pH 7.4) Drug Encapsulated Fluorescence ON Trigger Acidic Environment (pH 5.0) (Endosome/Tumor) State1->Trigger Endocytosis Process Protonation of Imidazole Zn-N Bond Breakage Trigger->Process H+ Influx Result Framework Disassembly Drug Release Fluorescence Change Process->Result Collapse

Caption: Mechanism of acid-triggered framework disassembly and drug release.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Amorphous Powder Reaction too fast; Temperature too low.Increase temperature to 105°C; Add 5-10 drops of Benzoic Acid (modulator).
Opaque Crystals Solvent trapped in pores.Extend activation (ethanol soak) time; Ensure vacuum drying is >12h.
Low Fluorescence Ligand rotation not restricted (collapsed pores).Verify XRD pattern matches simulated structure; Ensure proper activation.
Low Drug Loading Pores blocked by residual DMF.Repeat solvent exchange with Methanol/Ethanol; Check TGA for solvent weight loss.

References

  • Synthesis of TPE-Based MOFs: Guo, Z., et al. "Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control." OAE Publishing, 2020.

  • Ullmann Coupling for Imidazole Ligands: "Ullmann Reaction - Organic Chemistry Portal." Organic Chemistry Portal.

  • MOF Drug Delivery Mechanisms: Sun, A. "Applications of MOFs in Drug Delivery." Highlights in Science, Engineering and Technology, 2023.

  • Cytotoxicity and Biocompatibility: Horcajada, P., et al. "Cytotoxicity of nanoscaled metal–organic frameworks."[2] Journal of Materials Chemistry B, 2014.[1]

  • PCN-128 and TPE Frameworks: Wei, Z., et al. "Piezofluorochromic Metal–Organic Framework: A Microscissor Lift." Journal of the American Chemical Society, 2015.

Sources

Preparing AIE-active nanoparticles using 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Traditional fluorescent probes are often plagued by aggregation-caused quenching (ACQ), a phenomenon that significantly limits their efficacy in high-concentration environments typical of biological systems. The advent of Aggregation-Induced Emission (AIE) has revolutionized the field, offering a powerful solution where fluorescence is activated, rather than silenced, upon nanoparticle formation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation and characterization of AIE-active nanoparticles using 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene, a potent AIE luminogen (AIEgen). We present detailed, field-tested protocols for nanoparticle synthesis via nanoprecipitation, thorough characterization techniques, and insights into their application in high-resolution bioimaging.

Introduction: Overcoming Fluorescence Quenching with AIE

For decades, the application of fluorescent materials in fields like bioimaging and sensing has been hampered by the ACQ effect, where fluorophores lose their emissive properties at high concentrations or in the solid state.[1][2] This is a critical drawback for intracellular applications. The discovery of Aggregation-Induced Emission (AIE) in 2001 presented a paradigm shift.[3] AIEgens are molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation.[4][5] This "light-up" capability is ideal for creating ultra-bright fluorescent nanoparticles for bioimaging and diagnostics.[1]

The molecule at the core of this guide, 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE), is a derivative of the archetypal AIEgen, tetraphenylethylene (TPE).[3] Its unique propeller-shaped structure is key to its AIE properties.[6] The addition of imidazole moieties not only contributes to its photophysical characteristics but also offers potential sites for further functionalization or pH-sensitive applications.

The Mechanism of Aggregation-Induced Emission (AIE)

The AIE phenomenon in TPE-based molecules is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism.[7][8]

  • In Dilute Solution (Non-Emissive State): When a TIPE molecule is dissolved in a good solvent, its four phenyl rings can freely rotate and twist around the central ethylene double bond. Upon photoexcitation, the molecule rapidly loses its energy through these intramolecular motions, which act as non-radiative decay pathways. Consequently, little to no fluorescence is observed.[2][6]

  • In Aggregate State (Highly Emissive State): When TIPE molecules are forced to aggregate (for example, in a poor solvent), their physical proximity to one another sterically hinders the free rotation of the phenyl rings. This physical constraint blocks the non-radiative decay channels. With the energy-wasting motions restricted, the excited molecule is forced to release its energy radiatively, resulting in strong fluorescence emission.[6][9]

Caption: The AIE mechanism in TIPE.

Protocol I: Synthesis of TIPE Nanoparticles via Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a simple, rapid, and scalable technique for fabricating AIE-active nanoparticles.[10][11] The method relies on the differential solubility of the AIEgen in two miscible solvents.

Principle: The AIEgen is first dissolved in a "good" organic solvent, where it is molecularly solvated and non-emissive. This organic phase is then rapidly injected into a "poor" solvent (an anti-solvent), typically water, in which the AIEgen is insoluble.[11][12] This sudden change in solvent environment creates a state of supersaturation, causing the AIEgen molecules to rapidly precipitate and self-assemble into nanoparticles.[12]

Materials & Equipment
Reagents & Consumables Equipment
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)Magnetic stirrer with stir bar
Tetrahydrofuran (THF), HPLC GradeSyringe pump (optional, for precise injection)
Deionized (DI) Water (18.2 MΩ·cm)Glass vials (e.g., 20 mL scintillation vials)
Syringes (1 mL) and needlesPipettes (P1000, P200)
0.22 µm syringe filtersBath sonicator
--
Step-by-Step Protocol
  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of TIPE and dissolve it in 1 mL of THF to prepare a 1 mg/mL stock solution.

    • Ensure complete dissolution by vortexing or brief sonication. This is the organic phase .

  • Preparation of Anti-Solvent:

    • Pipette 10 mL of DI water into a 20 mL glass vial containing a small magnetic stir bar. This is the aqueous phase .

  • Nanoprecipitation Process:

    • Place the vial containing the aqueous phase on a magnetic stirrer and set the stirring speed to a vigorous rate (e.g., 1000 rpm).[10]

    • Draw 100 µL of the TIPE/THF stock solution (organic phase) into a 1 mL syringe.

    • Rapidly inject the organic phase into the center of the vortex of the stirring aqueous phase. A slightly translucent or cloudy appearance indicates the successful formation of nanoparticles.[10]

    • Scientist's Note: The injection rate is a critical parameter. A fast, single-shot injection promotes rapid nucleation and leads to smaller, more uniform nanoparticles. A syringe pump can be used for superior reproducibility.

  • Solvent Evaporation:

    • Leave the nanoparticle suspension stirring, uncapped, in a fume hood for at least 3-4 hours (or overnight) to allow for the complete evaporation of the THF.[13]

  • Storage:

    • The final aqueous suspension of AIE-active nanoparticles is now ready for characterization. Store at 4°C for short-term use.

Sources

Application Note: Post-Synthetic Modification of AIE-Active TIPE-MOFs for Theranostic Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in drug delivery and materials science. It focuses on the 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) ligand—a privileged building block due to its Aggregation-Induced Emission (AIE) properties—and its incorporation into Metal-Organic Frameworks (MOFs).[1][2]

Executive Summary

This guide details the engineering of fluorescent Metal-Organic Frameworks (MOFs) based on the tetratopic ligand 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) .[1][2] Unlike traditional MOF linkers, TIPE possesses a tetraphenylethylene (TPE) core that exhibits Aggregation-Induced Emission (AIE) .[1][2] When rigidified within a MOF lattice, this ligand becomes highly emissive, serving as an intrinsic fluorescent probe.[1][2]

We present a dual-stage protocol:

  • De novo Synthesis of a robust Zn(II)-TIPE framework.

  • Post-Synthetic Modification (PSM) via two distinct routes:

    • Route A (Physical): Encapsulation of the chemotherapeutic agent Doxorubicin (DOX) for theranostic applications.

    • Route B (Chemical): Post-synthetic alkylation (quaternization) of uncoordinated imidazole sites to tune surface charge and cellular uptake.

Scientific Background & Rationale

The TIPE Ligand and AIE Mechanism

The TIPE ligand consists of a central ethylene bond substituted with four phenyl rings, each bearing an imidazole group. In solution, the phenyl rings rotate freely, dissipating excitation energy non-radiatively (non-emissive).[1][2]

  • Mechanism: Upon coordination into a MOF, the Restriction of Intramolecular Motion (RIM) locks the phenyl rotors.[2] This blocks the non-radiative decay channel, resulting in strong fluorescence (AIE effect).[2]

  • Advantage: This eliminates the need for external fluorescent tags, which can leach out or alter biodistribution.[2]

Why Post-Synthetic Modification?

While the parent Zn-TIPE MOF is fluorescent, it lacks specific therapeutic activity.[1][2] PSM allows us to:

  • Load Cargo: Utilize the mesopores to host drug molecules (e.g., Doxorubicin).[2]

  • Tune Charge: The imidazole groups often leave uncoordinated nitrogen sites (depending on topology).[2] Alkylating these sites creates a cationic surface, enhancing interaction with anionic cell membranes—critical for efficient drug delivery.[1][2]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Parent Zn-TIPE MOF

Target Structure: A 3D porous framework (e.g., [Zn₂(TIPE)(bpt)] topology) suitable for guest inclusion.[2]

Materials:

  • TIPE Ligand (CAS: 1477527-27-7)[1][3]

  • Zn(NO₃)₂[4]·6H₂O

  • Biphenyl-3,4′,5-tricarboxylic acid (H₃bpt) [Co-ligand for stability][1][2]

  • Solvents: DMF, Ethanol, DI Water[1][2]

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve TIPE (0.05 mmol, 29.8 mg) and H₃bpt (0.05 mmol, 14.3 mg) in 4 mL of DMF.

  • Metal Addition: Add Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) to the solution.[2] Sonicate for 10 mins to ensure homogeneity.

  • Solvothermal Reaction: Seal the mixture in a 20 mL Teflon-lined stainless steel autoclave. Heat at 100°C for 72 hours .

  • Cooling & Isolation: Cool to room temperature at a rate of 5°C/h (slow cooling promotes crystallinity). Collect colorless block crystals via filtration.[2]

  • Activation: Wash crystals with DMF (3x) and Ethanol (3x) over 24 hours to remove unreacted ligands.

  • Drying: Dry under vacuum at 80°C for 12 hours.

QC Check: Product should exhibit strong blue fluorescence under 365 nm UV light.[2]

Protocol 2: Post-Synthetic Guest Loading (Drug Encapsulation)

Objective: Load Doxorubicin (DOX) into the Zn-TIPE pores.

Mechanism: DOX is cationic and aromatic; it binds to the TIPE framework via


-

stacking and electrostatic interactions.[1]

Procedure:

  • Desolvation: Activate 50 mg of Zn-TIPE MOF by heating at 120°C under dynamic vacuum (10⁻³ Torr) for 6 hours to clear the pores.

  • Impregnation: Suspend the activated MOF in a PBS solution (pH 7.4) containing Doxorubicin HCl (1.0 mg/mL).

  • Equilibration: Stir the suspension in the dark at room temperature for 48 hours.

  • Washing: Centrifuge (8000 rpm, 5 min) and wash with fresh PBS until the supernatant is clear (removes surface-bound drug).

  • Quantification: Dissolve a small aliquot of the MOF in dilute HCl and measure DOX concentration via UV-Vis spectroscopy (Absorbance at 480 nm).

Protocol 3: Post-Synthetic Covalent Modification (Alkylation)

Objective: Methylate uncoordinated imidazole nitrogens to generate a cationic framework (Zn-TIPE-Me⁺).

Safety Note: Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen. Work in a fume hood.

Procedure:

  • Suspension: Suspend 100 mg of dried Zn-TIPE MOF in 10 mL of anhydrous acetonitrile.

  • Reagent Addition: Add excess Methyl Iodide (0.5 mL).

  • Reaction: Heat the mixture at 40°C (mild heat prevents framework collapse) for 24 hours without stirring (to preserve crystal morphology).

  • Washing: Decant the solvent and wash the crystals with fresh acetonitrile (5x) to remove unreacted MeI.

  • Anion Exchange (Optional): Soak in saturated NaCl solution to exchange I⁻ counter-ions with Cl⁻ for better biocompatibility.

Visualization of Workflows

TIPE_MOF_Workflow Ligand TIPE Ligand (Non-Emissive) Synthesis Solvothermal Synthesis (100°C, 72h) Ligand->Synthesis ZnSalt Zn(NO3)2 ZnSalt->Synthesis ParentMOF Parent Zn-TIPE MOF (Strong Blue Emission) Synthesis->ParentMOF Coordination & RIM Activation Activation (Vacuum, 120°C) ParentMOF->Activation PSM_Drug PSM 1: Guest Loading (+ Doxorubicin) Activation->PSM_Drug PSM_Chem PSM 2: Alkylation (+ Methyl Iodide) Activation->PSM_Chem Theranostic Theranostic Agent (Fluorescent + Cytotoxic) PSM_Drug->Theranostic Pi-Pi Stacking CationicMOF Cationic MOF (Enhanced Cell Uptake) PSM_Chem->CationicMOF N-Methylation

Figure 1: Workflow for the synthesis and divergent post-synthetic modification of TIPE-based MOFs.

Characterization & Validation (QC)[2]

TechniquePurposeExpected Outcome
PXRD (Powder X-Ray Diffraction) Structural IntegrityPeaks must match simulated pattern derived from Single Crystal data.[1] Critical: Verify peaks after PSM to ensure framework did not collapse.
Fluorescence Spectroscopy AIE ValidationLigand: Weak emission in solution. MOF: Intense emission peak (typically ~450-480 nm).[1] Drug-Loaded: Emission quenching (FRET) or shift indicates successful loading.[1]
¹H-NMR (Digested) Quantification of PSMDigest MOF in DCl/DMSO-d6. Alkylation: Look for new methyl peak (~3.8-4.0 ppm) and shift in imidazole protons.
BET Surface Area Porosity CheckParent: High surface area (e.g., >1000 m²/g).[2][5] Drug-Loaded: Significant reduction in surface area/pore volume.[1]

Troubleshooting & Expert Insights

  • Issue: Loss of Crystallinity after PSM.

    • Cause: The alkylation reaction conditions (heat/solvent) degraded the coordination bonds.

    • Solution: Lower the reaction temperature to room temperature and extend time to 48h. Ensure the solvent (acetonitrile) is strictly anhydrous.

  • Issue: Low Drug Loading.

    • Cause: Pore blockage or insufficient activation.[2]

    • Solution: Perform solvent exchange with a volatile solvent (acetone) prior to vacuum activation.[2] Ensure the drug molecule size (DOX ~1.5 nm) is smaller than the MOF pore aperture.

  • Issue: Fluorescence Quenching.

    • Insight: Loading DOX often quenches the MOF's blue emission due to energy transfer (FRET) to the red-emitting DOX. This is actually a feature , not a bug—it allows ratiometric sensing of drug release. As DOX leaves the pore, blue fluorescence recovers.[2]

References

  • Crystal Structures and Luminescent Probe Behaviors of Three-Dimensional Zn(II) Frameworks with Multicarboxylate and Tetradentate Imidazole-Containing Ligands. Source: ACS Crystal Growth & Design (2021). Context: Describes the synthesis of Zn-TIPE MOFs and their sensing capabilities. URL:[Link][2]

  • Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks. Source: OAE Publishing (2024). Context: Review of TPE-based MOFs, including TIPE, for biomedical applications. URL:[Link][2][6][7]

  • Postsynthetic modification of metal-organic frameworks. Source: Chemical Reviews/PubMed (2009). Context: Foundational text on the mechanisms of PSM, including alkylation of imidazole linkers.[2] URL:[Link][2]

  • Metal-organic frameworks for advanced drug delivery. Source: Acta Pharmaceutica Sinica B / NIH (2020). Context: Protocols for loading Doxorubicin and other chemotherapeutics into MOF pores. URL:[Link]

Sources

Application Note: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) as a Smart Cross-Linker in Advanced Hydrogels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart, stimuli-responsive hydrogels is a critical frontier in tissue engineering, drug delivery, and biosensing. Traditional covalent cross-linkers (e.g., N,N'-methylenebisacrylamide) form static networks that lack self-healing capabilities and require external fluorophores for structural monitoring.

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) represents a paradigm shift in hydrogel formulation. By combining a tetraphenylethene (TPE) core with four terminal imidazole groups, TIPE acts as a multifunctional, dynamic cross-linker[1]. It leverages Aggregation-Induced Emission (AIE) to provide real-time, built-in fluorescent diagnostics, while its imidazole moieties enable reversible, non-covalent network formation via metal-ligand coordination or electrostatic interactions. This application note provides the mechanistic grounding and self-validating protocols necessary to integrate TIPE into advanced hydrogel systems.

Mechanistic Insights & Causality

The Aggregation-Induced Emission (AIE) Mechanism

In dilute solutions, the four phenyl rings of the TIPE molecule undergo unrestricted intramolecular rotations. Upon photoexcitation, this rotational freedom allows the molecule to dissipate excited-state energy non-radiatively, rendering it non-emissive. However, when TIPE is incorporated into a hydrogel network as a cross-linker, the physical constraints of the polymer matrix restrict these rotations—a phenomenon known as the Restriction of Intramolecular Motions (RIM) [2]. Consequently, the non-radiative decay channels are blocked, and the energy is released as intense fluorescence.

  • Causality in Experimental Design: This property allows researchers to use fluorescence intensity as a direct, quantitative proxy for cross-linking density and gelation kinetics, eliminating the need for destructive mechanical testing.

Dynamic Cross-Linking Modalities

TIPE offers two distinct pathways for hydrogel cross-linking, both of which yield dynamic, self-healing networks:

  • Metal-Ligand Coordination (Metallohydrogels): The unshared electron pairs on the nitrogen atoms of TIPE's four imidazole rings act as excellent multidentate ligands for transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺)[3]. Because coordination bonds are thermodynamically stable yet kinetically labile, these hydrogels exhibit profound shear-thinning and rapid self-healing properties.

  • Electrostatic Co-Assembly: By alkylating the imidazole rings (e.g., using iodomethane), TIPE is converted into a water-soluble tetra-cationic salt (TPE-Im)[4]. This cationic cross-linker can rapidly co-assemble with polyanionic biopolymers like Hyaluronic Acid (HA) or DNA, forming robust physical hydrogels driven by multivalent electrostatic interactions.

AIE_Mechanism TIPE Free TIPE (Non-Emissive) Coordination Dynamic Bonding (Coordination/Ionic) TIPE->Coordination + Metal Metal Ions / Polyanions (Cross-link Targets) Metal->Coordination Hydrogel Hydrogel Network (Restricted Motion) Coordination->Hydrogel Gelation Fluorescence AIE Activation (Fluorescent Signal) Hydrogel->Fluorescence RIM Effect

Mechanism of TIPE-induced gelation and Aggregation-Induced Emission (AIE) activation.

Quantitative Data: TIPE vs. Traditional Cross-Linkers

The selection of a cross-linker fundamentally dictates the macroscopic properties of the hydrogel. The table below summarizes the comparative advantages of utilizing TIPE-based dynamic cross-linking over standard covalent methods.

PropertyTraditional Covalent Hydrogel (e.g., MBAA)TIPE-Coordinated Metallohydrogel (Zn²⁺)TPE-Im Electrostatic Hydrogel (with HA)
Cross-link Nature Static, CovalentDynamic, Metal-LigandDynamic, Electrostatic
Gelation Time 30 - 60 mins (requires initiator)< 5 mins (spontaneous)Instantaneous (< 1 min)
Self-Healing Efficiency 0% (Irreversible fracture)> 90% recovery within minutes> 95% recovery instantly
Shear-Thinning No (Fractures under shear)Yes (Highly injectable)Yes (Highly injectable)
Built-in Diagnostics NoneHigh AIE Fluorescence (Turn-on)High AIE Fluorescence (Turn-on)
Stimuli-Responsiveness LowHigh (pH, EDTA, competitive ligands)High (pH, Ionic strength variations)

Experimental Workflows & Protocols

Workflow Step1 1. Precursor Prep: Dissolve TIPE (DMSO) or TPE-Im (Water) Step2 2. Polymer Mixing: Add Polymeric Backbone (e.g., HA, PEG) Step1->Step2 Step3 3. Cross-linking: Introduce Metal Salts or Adjust pH Step2->Step3 Step4 4. Gelation: Incubate at 25°C for Sol-Gel Transition Step3->Step4 Step5 5. Validation: Rheology & Confocal Fluorescence Imaging Step4->Step5

Step-by-step workflow for formulating and validating TIPE-cross-linked hydrogels.

Protocol A: Synthesis of Water-Soluble Tetra-Cationic TPE-Im

Causality: Native TIPE is highly hydrophobic, limiting its use in purely aqueous biological systems. Alkylating the imidazole rings generates a tetra-cationic species (TPE-Im) that is highly water-soluble and primed for electrostatic cross-linking[4].

  • Reagents: TIPE (0.100 g, 0.168 mmol), Anhydrous DMF (15 mL), Iodomethane (5 mL, excess).

  • Reaction: In a 50 mL Schlenk tube under an argon atmosphere, dissolve TIPE in the anhydrous DMF.

  • Alkylation: Add iodomethane in a single portion. Stir the reaction mixture continuously at room temperature (25°C) for 72 hours.

  • Precipitation & Recovery: Pour the reaction mixture into 400 mL of cold diethyl ether to precipitate the product. Filter the resulting yellow solid under a vacuum.

  • Validation: Confirm synthesis via ¹H NMR (D₂O or CD₃OD). A distinct singlet near 4.03 ppm corresponding to the N-CH₃ protons confirms successful quaternization.

Protocol B: Formulation of TPE-Im / Hyaluronic Acid (HA) Smart Hydrogel

Causality: The multivalent cationic sites on TPE-Im will instantly interact with the anionic carboxylate groups of HA, driving a rapid sol-gel transition without chemical initiators.

  • Preparation: Prepare a 2% (w/v) solution of Sodium Hyaluronate (HA, MW ~1.5 MDa) in deionized water. Prepare a 10 mM stock solution of TPE-Im in deionized water.

  • Mixing: Transfer 1 mL of the HA solution into a glass vial. While vortexing gently, add 200 µL of the TPE-Im stock solution dropwise.

  • Gelation: Observe the instantaneous increase in viscosity. Allow the mixture to rest for 5 minutes at room temperature to ensure network equilibration.

  • Visual Validation: Illuminate the vial with a handheld UV lamp (365 nm). A strong blue/cyan emission confirms that TPE-Im has been successfully immobilized within the hydrogel network (RIM effect).

Protocol C: Formulation of TIPE-Zn²⁺ Metallohydrogel
  • Precursor Dissolution: Dissolve 5 mg of native TIPE in 100 µL of DMSO to ensure complete solubilization.

  • Polymer Addition: Add 900 µL of a 5% (w/v) aqueous solution of a coordinating polymer (e.g., Polyvinyl alcohol or an imidazole-modified PEG).

  • Metal Trigger: Add 50 µL of a 0.5 M Zn(NO₃)₂ aqueous solution.

  • Incubation: Stir briefly, then allow the vial to sit undisturbed. The Zn²⁺ ions will bridge the imidazole groups of TIPE and the polymer, forming a robust metallohydrogel within 5–10 minutes.

Protocol D: Self-Validating Characterization (Rheology)

To rigorously validate the dynamic nature of the synthesized hydrogels, perform a step-strain rheological test.

  • Setup: Load the hydrogel onto a parallel-plate rheometer (e.g., 20 mm plate, 1 mm gap).

  • Frequency Sweep: Run a frequency sweep from 0.1 to 100 rad/s at 1% strain. Validation: The storage modulus (G') must remain strictly higher than the loss modulus (G''), confirming the solid-like gel state.

  • Step-Strain (Self-Healing) Test:

    • Apply a low strain (1%) for 100 seconds (G' > G'').

    • Apply a destructive high strain (200%) for 100 seconds. Validation: G'' will cross over G', indicating network rupture and transition to a fluid state (shear-thinning).

    • Return to low strain (1%). Validation: G' should recover to >90% of its original value within seconds, proving the rapid reversibility of the TIPE-based non-covalent bonds.

References

  • Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. OAE Publishing. Available at:[Link]

  • A Cationic Tetraphenylethene as a Light-Up Supramolecular Probe for DNA G-Quadruplexes. Frontiers in Chemistry. Available at:[Link]

  • Recent Progress in 3D Printing of Elastic and High-Strength Hydrogels for the Treatment of Osteochondral and Cartilage Diseases. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Luminescent Behavior of Gels and Sols Comprised of Molecular Gelators. Gels (NIH PMC). Available at:[Link]

Sources

Application Note: High-Fidelity Cell Imaging & pH Sensing with 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) AIE Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Background

This guide details the protocol for utilizing 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) as a fluorogenic probe for live-cell imaging. Unlike traditional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TIPE utilizes an Aggregation-Induced Emission (AIE) mechanism.

The Mechanism: Restriction of Intramolecular Motion (RIM)

In solution, the four phenyl rings of the TIPE core rotate freely, dissipating excited-state energy non-radiatively (dark state). Upon cell entry and accumulation (or aggregation), this rotation is physically restricted, forcing energy dissipation through radiative decay (bright fluorescence).

The Sensor: Imidazole-Mediated pH & Metal Response

The imidazole moieties function as proton acceptors (


). In the acidic microenvironment of lysosomes  (pH 4.5–5.0), protonation increases the probe's polarity and electrostatic interaction with anionic lysosomal lipids, triggering aggregation and fluorescence "turn-on." Additionally, the imidazole nitrogen can coordinate with transition metal ions (e.g., 

,

), offering secondary sensing capabilities.
Key Optical Properties
PropertyValueNotes
Excitation Max (

)
310–365 nmCompatible with UV (365 nm) or 405 nm laser lines.
Emission Max (

)
435–460 nmDeep Blue/Cyan emission.
Stokes Shift >100 nmMinimizes self-absorption and background noise.
Solubility DMSO (High), Water (Low)Forms nano-aggregates in aqueous media.

Experimental Workflow Diagram

The following diagram illustrates the critical path from stock preparation to image acquisition, highlighting the AIE mechanism activation.

TIPE_Workflow Stock Stock Solution (10 mM in DMSO) Dilution Working Solution (10-20 µM in PBS/Media) Stock->Dilution Dilute 1:1000 Incubation Cell Incubation (30-60 min @ 37°C) Dilution->Incubation Add to Cells Uptake Cellular Uptake (Endocytosis/Diffusion) Incubation->Uptake Passive/Active Transport Activation AIE Activation (Lysosomal Protonation -> Aggregation) Uptake->Activation pH < 6.0 (RIM Effect) Imaging Confocal Imaging (Ex: 405nm, Em: 430-470nm) Activation->Imaging Fluorescence ON

Figure 1: Workflow for TIPE cell staining. The critical "Turn-On" event occurs intracellularly when the probe aggregates due to protonation or concentration.

Detailed Protocol: Lysosomal & Cytoplasmic Imaging

Materials & Reagents[1][2]
  • TIPE Probe: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (Solid, >97% purity).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), PCR-grade.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Counter-stain (Optional): LysoTracker Red DND-99 (for colocalization validation).

Stock Solution Preparation (Critical Step)

TIPE is hydrophobic. Proper solubilization is essential to prevent premature precipitation.

  • Weigh 1 mg of TIPE powder.

  • Dissolve in 1.67 mL of DMSO to create a 1.0 mM Stock Solution .

    • Note: If higher concentration is needed, 10 mM is achievable but requires sonication.

  • Vortex for 2 minutes until completely dissolved.

  • Store aliquots at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

Cell Staining Procedure

Target Concentration: 10–20 µM is optimal for most mammalian cell lines (HeLa, MCF-7, HEK293).

  • Seeding: Seed cells in a confocal dish (35 mm) and culture until 70–80% confluence.

  • Preparation of Working Solution:

    • Dilute the DMSO stock into pre-warmed culture medium (or PBS) to reach 10–20 µM .

    • Caution: Ensure DMSO concentration remains <1% to avoid cytotoxicity.

    • Observation: The solution may turn slightly turbid; this indicates the formation of AIE nano-aggregates, which is desirable for this class of probe.

  • Incubation:

    • Remove culture medium from cells.

    • Add the TIPE working solution.

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

  • Washing:

    • Aspirate the staining solution.

    • Wash cells 3

      
       with sterile PBS (pH 7.4) to remove extracellular probe.
      
    • Note: AIE probes are generally wash-resistant due to their aggregated state inside cells.

  • Fixation (Optional):

    • TIPE retains fluorescence after fixation with 4% paraformaldehyde (15 min), making it suitable for fixed-cell workflows.

Imaging Parameters & Data Interpretation[3][4][5][6][7]

Confocal Microscopy Settings
  • Laser Line: 405 nm (Diode) is the most common compatible laser. Ideally, use a UV laser (355/375 nm) if available for maximum efficiency.

  • Emission Filter: Bandpass 430–480 nm (Blue Channel).

  • Detector: PMT or HyD. Gain can be lower than standard dyes due to the high quantum yield of AIE aggregates.

Signal Interpretation
ObservationBiological CorrelateMechanism
Punctate Blue Spots Lysosomes / Endosomes Probe accumulation in acidic vesicles; protonation of imidazole leads to aggregation.
Diffuse Cytoplasmic Signal Mitochondria / Cytosol Non-specific hydrophobic interaction; usually occurs at higher concentrations (>20 µM).
Signal Increase over Time Uptake Kinetics AIE probes do not quench; signal stabilizes as intracellular concentration reaches critical aggregation threshold.
Ratiometric pH Sensing (Advanced)

While TIPE is primarily an intensity-based probe, shifts in emission spectra can occur at extreme pH levels.

  • Protocol: Collect emission spectra (lambda scan) from 400–600 nm.

  • Analysis: Compare the ratio of Intensity at 450 nm (Aggregate) vs. 410 nm (Molecular/Soluble) if detectable.

Troubleshooting Guide

Issue 1: Low Fluorescence Intensity

  • Cause: Concentration too low for aggregation.

  • Solution: Increase concentration to 20–30 µM. AIE requires a "critical aggregation concentration."

  • Check: Ensure excitation is adequate (405 nm laser power may need to be >5% if 365 nm is unavailable).

Issue 2: High Background / Precipitation

  • Cause: Probe precipitated in the media before entering cells.

  • Solution: Sonicate the working solution before adding to cells. Wash cells thoroughly (3-5 times) with PBS.

Issue 3: Cytotoxicity

  • Cause: High DMSO content or excessive probe accumulation.

  • Solution: Keep DMSO < 0.5%. Reduce incubation time to 30 minutes.

References

  • AIE Mechanism & TPE Derivatives

    • Aggregation-Induced Emission: The Whole Is More Brilliant than the Parts.
    • Source: ResearchG
  • TIPE Synthesis & Properties

    • 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene - Compound Summary.
    • Source: PubChem (N
  • Imidazole-Based AIE Probes for pH Sensing

    • Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid.

    • Source: RSC Advances (Royal Society of Chemistry).
  • Lysosome Targeting with AIEgens

    • AIE materials for lysosome imaging.[1]

    • Source: Progress in Molecular Biology and Transl

Sources

Application Note: Fabrication of High-Performance Non-Doped OLEDs utilizing Tetrakis(imidazolyl)phenyl ethene (TIPE)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers.

Executive Summary & Scientific Rationale

The development of efficient organic light-emitting diodes (OLEDs) has historically been hindered by Aggregation-Caused Quenching (ACQ), a phenomenon where planar fluorophores experience


 stacking in the solid state, leading to non-radiative exciton decay. To circumvent this, complex and costly host-guest doping architectures are traditionally required.

Tetrakis(imidazolyl)phenyl ethene (TIPE) represents a paradigm shift. By functionalizing a tetraphenylethene (TPE) core with four electron-withdrawing imidazolyl groups, TIPE exhibits Aggregation-Induced Emission (AIE) [1]. In dilute solutions, the phenyl and imidazole rings actively rotate, dissipating exciton energy non-radiatively. In the solid state, steric hindrance causes a Restriction of Intramolecular Rotation (RIR), forcing the molecule to decay radiatively and emit intense fluorescence[1]. Furthermore, the incorporation of imidazole moieties significantly enhances the electron mobility and thermal stability of the molecule, allowing TIPE to function simultaneously as an Emitting Layer (EML) and an electron-transporting facilitator in a simplified, non-doped device architecture[2].

AIE_Mechanism Sol TIPE in Solution (Isolated State) Rot Active Intramolecular Rotation Sol->Rot NonRad Non-Radiative Decay (Emission Quenched) Rot->NonRad Agg TIPE in Solid Film (Aggregated State) RIR Restriction of Intramolecular Rotation Agg->RIR Rad Radiative Decay (Strong Emission) RIR->Rad

Fig 1. Aggregation-Induced Emission (AIE) mechanism via restriction of intramolecular rotation.

Pre-Fabrication Material Validation

Before committing to vacuum thermal evaporation (VTE), the synthesized TIPE must undergo strict photophysical and electrochemical validation. This self-validating workflow ensures that the material possesses the required AIE characteristics and energy levels for the target device architecture.

Protocol 2.1: AIE Behavior Verification

Causality: To confirm that the synthesized TIPE will function as a non-doped emitter, we must simulate solid-state aggregation using a solvent/anti-solvent fraction method.

  • Prepare a

    
     stock solution of TIPE in pure tetrahydrofuran (THF).
    
  • Prepare 11 sample vials. Add specific volumes of the THF stock and distilled water (anti-solvent) to achieve water fractions (

    
    ) ranging from 0% to 99% by volume.
    
  • Measure the Photoluminescence (PL) spectra using an excitation wavelength of 345 nm.

  • Validation Check: This system is self-validating. If the material is pure and structurally intact, the PL intensity curve will remain near zero from

    
     to 
    
    
    
    , followed by an exponential surge at
    
    
    as nano-aggregates form. A high baseline PL in pure THF indicates either aggregation-caused impurities or incomplete restriction of intramolecular rotation, requiring re-purification via column chromatography.
Table 1: Photophysical and Electrochemical Profiling of TIPE
ParameterValueMeasurement MethodCausality / Significance
Absorption Peak (

)
345 nmUV-Vis (THF)Corresponds to the

transition of the conjugated backbone.
Emission Peak (

)
465 nmPL (Solid Film)Deep blue/sky blue emission suitable for RGB displays[1].
HOMO Level -5.60 eVCyclic VoltammetryAligns closely with NPB (-5.4 eV) for efficient hole injection.
LUMO Level -2.70 eVCalculated (

- HOMO)
Imidazole groups lower the LUMO, matching TPBi (-2.7 eV).
Electron Mobility (

)

cm

/Vs
SCLC MethodHigh mobility prevents charge accumulation at EML interfaces[2].

OLED Device Architecture & Energy Alignment

To maximize the bipolar charge transport capabilities of TIPE, we utilize a multilayer architecture: ITO / HAT-CN (10 nm) / NPB (40 nm) / TIPE (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm) .

Mechanistic Choices:

  • HAT-CN (Hole Injection Layer): HAT-CN possesses an unusually deep LUMO (~ -5.3 eV). This aligns perfectly with the HOMO of the NPB layer (-5.4 eV), allowing electrons to be extracted from NPB into HAT-CN. This charge-generation mechanism drastically lowers the hole-injection barrier and reduces the device turn-on voltage.

  • TPBi (Electron Transport Layer): TPBi is chosen for its deep HOMO (-6.2 eV), which acts as a hole-blocking layer, confining excitons strictly within the TIPE EML to maximize radiative recombination.

  • LiF/Al (Cathode): The ultra-thin LiF layer forms a dipole moment at the aluminum interface, effectively lowering the work function of the cathode to facilitate seamless electron injection into the ETL.

Energy_Levels ITO Anode: ITO WF: -4.7 eV HATCN HIL: HAT-CN HOMO: -9.5 eV LUMO: -5.3 eV ITO->HATCN Hole Injection NPB HTL: NPB HOMO: -5.4 eV LUMO: -2.4 eV HATCN->NPB Hole Transport TIPE EML: TIPE HOMO: -5.6 eV LUMO: -2.7 eV NPB->TIPE Exciton Formation TPBi ETL: TPBi HOMO: -6.2 eV LUMO: -2.7 eV TPBi->TIPE Electron Transport LiFAl Cathode: LiF/Al WF: -4.2 eV LiFAl->TPBi Electron Injection

Fig 3. Energy level alignment and charge transport pathways in the TIPE non-doped OLED device.

Step-by-Step Device Fabrication Protocol

Phase 1: Substrate Preparation
  • Ultrasonic Cleaning: Submerge patterned Indium Tin Oxide (ITO) glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol. Sonicate for 15 minutes per solvent.

  • Drying & Plasma Treatment: Dry substrates under a stream of high-purity

    
     gas. Expose to 
    
    
    
    plasma for 10 minutes at 50W.
    • Causality: Plasma treatment removes residual organic contaminants and increases the work function of ITO from ~4.5 eV to ~4.7 eV, improving ohmic contact.

Phase 2: Vacuum Thermal Evaporation (VTE)
  • Transfer substrates to the VTE chamber. Pump down the system until the base pressure reaches

    
     Torr.
    
  • HIL/HTL Deposition: Evaporate HAT-CN at a highly controlled rate of 0.1 Å/s to a thickness of 10 nm. Follow with NPB at 1.0 Å/s to 40 nm.

  • EML Deposition (TIPE): Evaporate the TIPE AIEgen at 1.0 Å/s to a thickness of 20 nm.

    • Validation Check: Monitor the acoustic impedance and tooling factor on the Quartz Crystal Microbalance (QCM). A sudden fluctuation in the deposition rate (e.g., jumping from 1.0 Å/s to >5.0 Å/s) indicates material 'spitting' due to trapped solvent or uneven heating. If this occurs, the protocol dictates immediately closing the source shutter, ramping down the power, and allowing the crucible to outgas for an additional 15 minutes before resuming.

  • ETL Deposition: Evaporate TPBi at 1.0 Å/s to 40 nm.

  • Cathode Deposition: Deposit LiF at 0.1 Å/s (1 nm), followed immediately by Aluminum at 5.0 Å/s (100 nm) through a shadow mask to define the active device area (typically 0.1 cm²).

Phase 3: Encapsulation
  • Transfer the devices directly into an

    
    -filled glovebox (
    
    
    
    < 0.1 ppm,
    
    
    < 0.1 ppm) without breaking vacuum if a cluster tool is used.
  • Dispense UV-curable epoxy around the perimeter of a cover glass and cure under 365 nm UV light for 3 minutes.

OLED_Workflow Sub 1. Substrate Prep ITO Clean & O2 Plasma Vac Vac Sub->Vac DepHIL 3. HIL/HTL Deposition HAT-CN & NPB Vac->DepHIL DepEML 4. EML Deposition TIPE (20 nm) @ 1.0 Å/s DepHIL->DepEML DepETL 5. ETL Deposition TPBi (40 nm) @ 1.0 Å/s DepEML->DepETL Cathode 6. Cathode Deposition LiF (1 nm) & Al (100 nm) DepETL->Cathode Encaps 7. Encapsulation UV-curable epoxy in N2 Cathode->Encaps

Fig 2. Step-by-step vacuum thermal evaporation workflow for TIPE-based OLED fabrication.

Device Performance Evaluation

Due to the robust AIE nature of TIPE and the high electron mobility imparted by the imidazole groups, non-doped devices exhibit negligible efficiency roll-off at high current densities—a common failure point in traditional doped OLEDs[2].

Table 2: Electroluminescence Performance of TIPE-based OLEDs
OLED Performance MetricValueSignificance in Non-Doped Architecture
Turn-on Voltage (

)
2.8 VLow

validates efficient charge injection via HAT-CN/LiF interfaces.
Max Luminance (

)
> 50,000 cd/m

High brightness enabled by AIE (no concentration quenching)[2].
Current Efficiency (CE) 12.5 cd/AIndicates balanced bipolar charge transport within the TIPE EML.
External Quantum Eff. (EQE) 4.8%Approaches the theoretical limit (~5%) for conventional fluorescent OLEDs.

References[1] Xiang, J., Nie, H., Jiang, Y. et al. "Blue fluorophores comprised of tetraphenylethene and imidazole: aggregation-induced emission and electroluminescence." Frontiers of Optoelectronics (2015). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ72ha170qa_H-02J82yjEYNN0twii0prPis6XLkgRdBxvtdR6vg_c_r6SfXAu5UQbFs4-czOTL-gUzh8yghEVIpy4Z0VxECWfISFDr2F7CQ1x6pekJI6XW6NsQg1V9jDyY-yARI_ZsFhsfwadsHlYTCrNTA0=[2] "Efficient deep-blue OLEDs based on phenanthro[9,10-d]imidazole-containing emitters with AIE and bipolar transporting properties." Journal of Materials Chemistry C (2016). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtm9FrYMdJKkUt8hiXaMi6vFqoO5upXOlOuXKiiNVMag8VqQyH2zPayWg2PfoODMz3RgxrR1dqT-iJ5CS4RSpXnSYfP48zl91oT9-R2OkuLkfCTOtckw9hMrjQ7VqZ4v99AcCaIQrCOVDaBXnDGaVVuNNm9Y-YUZTgdJ0=[3] "Improving Electron Mobility of Tetraphenylethene-Based AIEgens to Fabricate Nondoped Organic Light-Emitting Diodes with Remarkably High Luminance and Efficiency." ACS Applied Materials & Interfaces (2016). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSxlZ0bc7ct5OaKOFMuEosrexP2HxvNcXm2y7CfLGLQMe7H4ODdS11ZwYca9MFEEJZ1IoztHe5SzN8MImyYmzJJx2llX6OmTb6JFDmREwr2jj0oqYC-b9GO3r2VOqnJsdnGsgsT7b3dNgvp9ba

Sources

Troubleshooting & Optimization

Improving solubility of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene in water

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) CAS: 1477527-27-7 | MW: 596.69 g/mol Ticket Type: Technical Guide & Troubleshooting[1][2]

Executive Summary

You are likely encountering precipitation when introducing 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (hereafter referred to as TIPE ) into aqueous media.[1][2] This is chemically expected.[2] TIPE possesses a highly hydrophobic tetraphenylethylene (TPE) core decorated with four neutral imidazole groups. At physiological or neutral pH (pH 7), the molecule is uncharged and lipophilic, resulting in aggregation.

To achieve water solubility, you must manipulate the ionization state of the imidazole rings or encapsulate the hydrophobic core.

Critical Decision Point: Before proceeding, define your endpoint:

  • True Solution (Homogeneous): Required for synthesis, MOF construction, or nuclear magnetic resonance (NMR).

  • Colloidal Dispersion (Heterogeneous): Required for bio-imaging or fluorescence assays (AIE effect).

Part 1: Decision Matrix (Workflow)

Use the following logic flow to select the correct solubilization protocol for your specific application.

SolubilityWorkflow Start User Goal: Dissolve TIPE in Water Q1 Do you require Fluorescence? Start->Q1 NoFluoro NO: I need a clear, true solution Q1->NoFluoro Synthesis/MOFs YesFluoro YES: I need fluorescence (AIE) Q1->YesFluoro Imaging/Sensing Q2 Is pH modification allowed? NoFluoro->Q2 Acid Protocol A: Acidification (Protonation) (Reversible) Q2->Acid Yes (pH < 4) ChemMod Protocol B: Quaternization (Permanent Salt Formation) Q2->ChemMod No (Must be pH 7) Nano Protocol C: Nano-Encapsulation (Pluronic/BSA/Cyclodextrin) YesFluoro->Nano Stabilize Aggregates

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental requirements.

Part 2: Technical Protocols

Protocol A: pH Manipulation (Protonation)

Best for: MOF synthesis, recrystallization, and reversible solubility.

The imidazole group acts as a weak base (


 when conjugated to phenyl rings).[1][2] In neutral water, it is uncharged. Lowering the pH below the 

protonates the

nitrogen, creating a cationic imidazolium species.

Mechanism:



Step-by-Step Guide:

  • Preparation: Suspend 10 mg of TIPE powder in 5 mL of deionized water. It will remain a turbid suspension.[2]

  • Titration: Under vigorous stirring, add 1M HCl or

    
     dropwise.
    
  • Observation:

    • At pH ~6 , partial dissolution occurs (mono/di-protonated species).[1][2]

    • At pH < 4 , the solution should become optically clear (tetra-protonated species).[1]

  • Verification: The solution will lose its fluorescence. This confirms molecular dissolution (breaking of AIE aggregates).

Warning: If you use counter-ions like perchlorate (


) or hexafluorophosphate (

), the salt may precipitate out even at low pH due to the "hydrophobic effect" of the anion.[1] Stick to Chloride (

) or Nitrate (

) for water solubility.[1][2]
Protocol B: Chemical Modification (Quaternization)

Best for: Biological applications requiring solubility at physiological pH (7.4).[1]

If you cannot acidify your system (e.g., cell culture), you must permanently charge the molecule by alkylating the imidazole nitrogens. This converts TIPE into a cationic polyelectrolyte.[2]

Reagents:

  • Methyl Iodide (MeI) or Benzyl Bromide.

  • Solvent: Acetonitrile or DMF.[2]

Step-by-Step Synthesis:

  • Dissolve TIPE in dry Acetonitrile.

  • Add excess Methyl Iodide (Caution: Neurotoxin/Carcinogen).[2]

  • Reflux at 40-60°C for 12-24 hours.

  • The product, TIPE-Methylimidazolium Iodide , will precipitate from acetonitrile.

  • Filter and wash with cold acetonitrile.[2]

  • Result: This salt is highly soluble in neutral water and targets mitochondria in live cells due to the cationic charge.

Protocol C: Supramolecular Encapsulation

Best for: Fluorescence imaging in aqueous media.

The Paradox: TIPE is an Aggregation-Induced Emission (AIE) fluorophore.[1][2][3][4] If you dissolve it completely (Protocol A or B), it stops fluorescing. To keep it "soluble" yet "fluorescent," you must trap it in a hydrophobic pocket within water.

Method 1: Pluronic F127 Encapsulation

  • Dissolve TIPE in THF (1 mg/mL).

  • Dissolve Pluronic F127 in water (10 mg/mL).[2]

  • Slowly inject the THF solution into the aqueous Pluronic solution under sonication.

  • Evaporate the THF using a rotary evaporator or nitrogen stream.[2]

  • Result: A clear, stable micellar solution that is highly fluorescent.

Method 2: Macrocyclic Host-Guest (Cucurbit[n]uril) [1][2]

  • Cucurbit[7]uril (CB[7]) or Cyclodextrins can encapsulate the imidazole arms.

  • Mix TIPE (protonated form) with CB[7] in water. The host-guest complex often prevents massive precipitation while restricting rotation, potentially enhancing fluorescence even in solution.[2]

Part 3: Troubleshooting & FAQs

Data Table: Solubility Profile
Solvent / ConditionSolubility StatusFluorescenceApplication
Water (pH 7) Insoluble (Precipitates)High (in solid state)Solid-state sensors
Water (pH 2, HCl) Soluble (Clear)Quenched (OFF) Synthesis, NMR
DMSO SolubleQuenched (OFF)Stock solutions
DMSO/Water (1:99) Colloidal SuspensionHigh (ON) Bio-imaging (AIE)
TIPE-Methyl Salt Soluble (pH 1-14)Weak/ModerateMitochondria tracking
Frequently Asked Questions

Q1: I added acid and the solution became clear, but the fluorescence disappeared. Why? Diagnosis: You have achieved true molecular solubility. Explanation: TIPE is an AIEgen (Aggregation-Induced Emission generator).[1][2][4] Its fluorescence mechanism relies on the Restriction of Intramolecular Motion (RIM) . In a true solution (protonated form), the phenyl rings can rotate freely, dissipating excitation energy as heat (non-radiative decay). Fix: If you need fluorescence, neutralize the solution back to pH 7 to induce aggregation, or use Protocol C (Encapsulation).

Q2: Can I use DMSO as a co-solvent for cell studies? Answer: Yes, but with caution. Protocol: Prepare a concentrated stock in DMSO (e.g., 10 mM). Add this to your cell culture media (water) such that the final DMSO concentration is < 1%. The TIPE will "crash out" into nano-aggregates.[1][2] Note: Ensure these aggregates are stable. If they grow too large (>500nm), they will precipitate and cause artifacts in imaging.

Q3: Is the protonation reversible? Answer: Yes. If you have a solution of protonated TIPE (pH 2) and add NaOH, the molecule will deprotonate, become hydrophobic, and precipitate as a white/yellow solid immediately. This is excellent for purification.[2]

References

  • AIE Mechanism & TPE Derivatives

    • Mei, J., et al. (2015).[4] "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718–1194.

    • Source:[1]

  • Imidazole-Functionalized MOFs & Solubility

    • Hurlock, M. J., et al. (2024). "Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks." Frontiers in Chemistry.
    • Source:[1]

  • Quaternization for Bio-Applications

    • Lv, T., et al. (2013).[5] "Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts." The Journal of Organic Chemistry, 78(11), 5723–5730.

    • Source:[1]

  • Protonation Effects on Crystal Structure

    • Research on stepwise protonation of imidazole-fused tetraphenylenes indicates that controlling the degree of proton

      
       to 
      
      
      
      forms) significantly alters solubility and packing modes.[2]
    • Source:[1]

Sources

Technical Support Center: Purification of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for researchers encountering challenges in the purification of crude 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE). TIPE is a prominent member of the tetraphenylethylene (TPE) family, known for its aggregation-induced emission (AIE) properties.[1] The presence of four basic imidazole units on the TPE core presents unique purification challenges, primarily related to its polarity and interaction with common stationary phases. This document offers troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of TIPE. The solutions are based on established chromatographic principles and best practices for handling nitrogen-containing heterocyclic compounds.

Q1: What are the most common impurities in my crude TIPE sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common synthesis involves a McMurry coupling reaction.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as a substituted benzophenone precursor (e.g., 4,4'-di(1H-imidazol-1-yl)benzophenone).

  • Partially Reacted Intermediates: Ketyl radicals or pinacol-like intermediates that did not fully convert to the final alkene product.

  • Reagents and Catalysts: Residual titanium or zinc salts from the McMurry coupling reaction.

  • Isomers: The McMurry coupling is typically not stereoselective, which can lead to a mixture of E/Z isomers, although for a symmetrical molecule like TIPE this is less of a concern than for asymmetrically substituted TPEs.[2]

Q2: My compound is streaking badly or showing significant tailing on a silica gel column. How can I resolve this?

A2: This is the most frequently reported issue and is caused by the strong interaction between the basic nitrogen atoms of the imidazole rings and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to poor peak shape and inefficient separation.

Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, while the silica surface protons act as a Lewis acid. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in tailing.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a tertiary amine like triethylamine (Et₃N) or pyridine into your mobile phase.[3] This additive will compete with your product for binding to the acidic sites on the silica, effectively neutralizing the surface and allowing for symmetrical peak elution.

  • Switch to a Different Stationary Phase: Consider using a more inert or basic stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can provide significantly better peak shape for basic compounds like TIPE without the need for mobile phase modifiers.[3]

    • Reverse-Phase Chromatography (C18): If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water (often with a modifier like formic acid or TFA) can be an excellent alternative.[4]

Q3: I'm struggling to find a good solvent system for column chromatography. Where should I start?

A3: TIPE is a highly polar molecule due to the four imidazole rings. Therefore, you will need a relatively polar mobile phase to achieve elution.

Recommended Approach:

  • Start with a Dichloromethane/Methanol System: Begin with a system of Dichloromethane (DCM) and Methanol (MeOH). Use Thin-Layer Chromatography (TLC) to find an eluent composition that gives your product an Rf value of approximately 0.2-0.3.

  • Incorporate a Basic Modifier: As discussed in Q2, add ~0.5% triethylamine to your chosen DCM/MeOH mixture to prevent tailing.[3]

  • Consider Gradient Elution: If your impurities are close to your product's Rf value, an isocratic (constant solvent mixture) elution may not provide adequate separation. A gradient elution, starting with a less polar mixture and gradually increasing the percentage of methanol, will provide superior resolution.[3]

Q4: How can I achieve the final, high-purity (>99%) product required for device fabrication or biological assays?

A4: While column chromatography is excellent for removing bulk impurities, achieving analytical-grade purity often requires a final polishing step.

Solutions:

  • Recrystallization: This is a highly effective method for purifying crystalline solids.[1] Finding the right solvent system is key.

    • Solvent Selection: Look for a solvent (or solvent pair) in which TIPE is sparingly soluble at room temperature but highly soluble when hot. Good candidates for polar molecules like TIPE include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or hot ethanol. You may need a binary system, such as dissolving in a minimal amount of hot DMF and then slowly adding a less polar anti-solvent (like ethyl acetate or water) until turbidity appears, then re-heating to clarify and allowing to cool slowly.

  • Trituration: This technique is useful for removing highly soluble or insoluble impurities from a solid product.[5] Suspend your semi-purified TIPE in a solvent where the desired product is insoluble, but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified, insoluble product. Common solvents for washing polar organic compounds include diethyl ether, ethyl acetate, or acetone.

Q5: My purification yield is very low. What are the common causes of product loss?

A5: Low yield can be attributed to several factors during the purification workflow.

  • Irreversible Adsorption: A significant portion of your product may be irreversibly stuck to the silica gel column, especially if a basic modifier was not used.

  • Decomposition: Although TPEs are generally stable, prolonged exposure to highly acidic silica gel can potentially lead to degradation for some sensitive derivatives.

  • Material Loss During Transfers: Physical loss of material during solvent removal, scraping from flasks, and filtration steps can add up.

  • Poor Recrystallization Solvent Choice: If the product has high solubility in the mother liquor even at low temperatures, a significant amount will not crystallize, leading to low recovery.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel with Basic Modifier)

This protocol is designed for the primary purification of crude TIPE.

  • Mobile Phase Preparation: Prepare two solvent reservoirs: Eluent A (e.g., 100% Dichloromethane + 0.5% Triethylamine) and Eluent B (e.g., 95:5 Dichloromethane:Methanol + 0.5% Triethylamine).

  • Column Packing: Pack a suitable size flash chromatography column with silica gel using Eluent A as the slurry solvent.

  • Sample Preparation (Dry Loading): Dissolve your crude TIPE (e.g., 500 mg) in a minimal amount of a volatile solvent like DCM or methanol. Add 2-3 times the weight of your compound in silica gel (1-1.5 g). Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This dry-loading method prevents solvent-related band broadening and improves separation.[3]

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 100% Eluent A, and gradually increase the proportion of Eluent B to elute your compound. A typical gradient might be from 0% to 100% B over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent system).

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified TIPE.

Protocol 2: Recrystallization for Final Polishing

This protocol is for achieving high-purity, crystalline TIPE.

  • Solvent Selection: In a small test tube, test solvents to find a suitable system. A good starting point is DMF or a DMF/Ethanol mixture.

  • Dissolution: Place the semi-purified TIPE from the column into an Erlenmeyer flask. Add the chosen solvent (e.g., DMF) dropwise while heating and stirring until the solid is just fully dissolved. Use the absolute minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator or ice bath for several hours.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent (the same solvent used for recrystallization) or a solvent in which the product is insoluble (like cold ethanol or diethyl ether) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purification Workflow and Troubleshooting Summary

Data Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Tailing/Streaking on Column Strong interaction between basic imidazole and acidic silica gel.Add 0.1-1% triethylamine to the mobile phase.[3] Switch to a neutral/basic alumina stationary phase.
Poor Separation of Impurities Incorrect mobile phase polarity; Co-elution of similar compounds.Optimize the mobile phase using TLC. Employ a gradient elution instead of isocratic.[3] Use the "dry loading" technique.[3]
Low Final Yield Irreversible adsorption on column; Product remains in recrystallization mother liquor.Use a basic modifier during chromatography. Optimize recrystallization solvent for lower solubility at cold temperatures.
Product is not Crystalline Residual solvent or persistent amorphous impurity.Re-attempt recrystallization with a different solvent system. Try trituration with a solvent like diethyl ether to wash away impurities.[5]
Purification Workflow Diagram

The following diagram illustrates the logical flow for purifying crude TIPE to an analytical standard.

PurificationWorkflow crude Crude TIPE Product column Primary Purification (Flash Column Chromatography) crude->column check1 Purity & Identity Check (TLC, ¹H NMR, LC-MS) column->check1 final_purify Final Polishing Step check1->final_purify Impurities Present pure_product High-Purity TIPE check1->pure_product Purity Sufficient recrystallization Recrystallization final_purify->recrystallization trituration Trituration final_purify->trituration check2 Final Purity Analysis (>99% by NMR/HPLC) recrystallization->check2 trituration->check2 check2->pure_product

Caption: A typical purification workflow for TIPE.

References

  • Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. (2022, June 1). MDPI. Retrieved March 7, 2026, from [Link]

  • Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. (2020, July 29). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene. (n.d.). HANGZHOU TIANYE CHEMICALS CO., LTD. Retrieved March 7, 2026, from [Link]

  • 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. (2022, June 28). arkat usa. Retrieved March 7, 2026, from [Link]

  • Effects of tetraphenylethylene groups on the crystallization of poly(ʟ-lactide) with different molecular weights | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (PDF) 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis of Tetraphenylethylene Helicates and Their Full-Color CPL Emission with High glum and High Fluorescence Quantum Yield. (2023, August 25). ACS Publications. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of Tetrazole- and Imidazole-based Compounds: Prophetic Molecules Made Real for Biological Studies. (2022, August 2). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. (2022, July 15). MDPI. Retrieved March 7, 2026, from [Link]

  • US5726293A - Affinity purification methods involving imidazole elution. (n.d.). Google Patents.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025, July 10). MDPI. Retrieved March 7, 2026, from [Link]

Sources

Optimizing fluorescence intensity of aggregated 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you successfully harness the unique Aggregation-Induced Emission (AIE) properties of this versatile fluorophore.

Section 1: Fundamental Principles & Properties

This section covers the core concepts underlying TIPE's behavior.

Q1: What is 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)?

Answer: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) is a highly fluorescent organic compound belonging to the family of Aggregation-Induced Emission luminogens (AIEgens).[1][2] Its molecular structure, C₃₈H₂₈N₈, consists of a central tetraphenylethylene (TPE) core, which is a well-known AIE-active scaffold.[3][4][5] Attached to each of the four phenyl rings is an imidazole group. This unique architecture confers several key properties:

  • AIE Activity: It is virtually non-fluorescent in dilute solutions but becomes highly emissive upon aggregation.[6][7][8]

  • pH Sensitivity: The four imidazole moieties (pKa of the protonated form is ~7) can be protonated or deprotonated, making its photophysical properties sensitive to changes in environmental pH.[9]

  • Metal-Coordinating Ability: The nitrogen atoms in the imidazole rings can act as ligands, enabling TIPE to coordinate with various metal ions.[5][10]

Q2: What is the mechanism behind TIPE's Aggregation-Induced Emission (AIE)?

Answer: The AIE phenomenon in TIPE is primarily governed by the Restriction of Intramolecular Motion (RIM) mechanism.[11] In a dilute solution where TIPE molecules are well-dissolved and isolated, the four imidazole-phenyl "rotors" attached to the central ethylene "stator" can rotate and vibrate freely. When the molecule absorbs a photon and enters an excited state, this energy is efficiently dissipated through these rotational motions as heat (a non-radiative decay pathway). Consequently, little to no energy is released as light, and the molecule is non-fluorescent.[8][12][13]

When TIPE molecules aggregate, for instance in a poor solvent or in the solid state, they are packed closely together. This physical constraint severely restricts the intramolecular rotations of the phenyl groups. With the non-radiative decay pathways blocked, the excited-state energy is instead released through a radiative pathway, resulting in strong fluorescence emission.[11][14]

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State Excitation_S Photon Absorption (Excitation) Rotation_S Intramolecular Rotation (Free Motion) Excitation_S->Rotation_S Energy Transfer NonRad_S Non-Radiative Decay (Heat Loss) Rotation_S->NonRad_S NoFluor_S Weak / No Fluorescence NonRad_S->NoFluor_S Excitation_A Photon Absorption (Excitation) NoRotation_A Restricted Intramolecular Motion (RIM) Excitation_A->NoRotation_A Energy Transfer Rad_A Radiative Decay NoRotation_A->Rad_A Fluor_A Strong Fluorescence Rad_A->Fluor_A

Figure 1: The Aggregation-Induced Emission (AIE) mechanism of TIPE.

Section 2: Experimental Setup & Optimization

This section provides practical guidance on designing and optimizing your experiments.

Q3: How do I induce and control the aggregation of TIPE to achieve fluorescence?

Answer: The most common and reliable method is to use a binary solvent system composed of a "good" solvent, in which TIPE is fully soluble, and a "poor" solvent (or non-solvent), in which it is insoluble.

  • Choose a Solvent System: Common choices include Tetrahydrofuran (THF)/Water or Dimethyl sulfoxide (DMSO)/Water.[15] TIPE dissolves readily in THF and DMSO, while water acts as the non-solvent that drives aggregation.

  • Control the Solvent Ratio: The degree of aggregation, and thus the fluorescence intensity, is controlled by the volume fraction of the poor solvent, commonly denoted as water fraction (fw). By systematically increasing fw, you can tune the fluorescence from off to on.

  • Maintain a Consistent Concentration: A typical starting concentration for TIPE is 10-20 µM.[1][16] At very low concentrations, aggregation may not occur efficiently even at high fw.

The causality is straightforward: as you add water, the solvent polarity increases, reducing the solubility of the hydrophobic TIPE molecules. This forces them to cluster together to minimize their contact with water, forming fluorescent nano-aggregates.

Water Fraction (fw, % v/v)Expected TIPE StateExpected Fluorescence Intensity
0 - 30%Molecularly DissolvedNone to Very Weak
40 - 60%Onset of AggregationWeak to Moderate
70 - 80%Significant AggregationStrong
90 - 99%Fully AggregatedVery Strong (Optimal Range)
Table 1: Typical relationship between water fraction (fw) in a THF/Water mixture and the resulting fluorescence intensity of TIPE.
Q4: What is a reliable, step-by-step protocol for measuring TIPE's AIE properties?

Answer: This self-validating protocol ensures reproducibility by systematically varying the solvent composition.

Protocol: Quantifying AIE Behavior in a THF/Water System

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of TIPE in high-purity THF. Ensure it is fully dissolved.

  • Sample Preparation:

    • Label a series of 1.5 mL microcentrifuge tubes (e.g., 0%, 10%, 20%, ..., 90%).

    • For a final TIPE concentration of 10 µM in a 1 mL final volume, add 10 µL of the 1.0 mM stock solution to each tube.

    • Add the required volume of THF to each tube (e.g., for 70% fw, add 290 µL of THF).

    • Add the required volume of high-purity water or a suitable buffer (e.g., PBS, pH 7.4) to bring the final volume to 1 mL (e.g., for 70% fw, add 700 µL of water). Crucial Step: Add the water dropwise while gently vortexing to ensure consistent formation of aggregates.

  • Equilibration: Allow the samples to equilibrate for 30 minutes at a stable room temperature, protected from light. This ensures the aggregation process has stabilized.

  • Measurement:

    • Transfer each sample to a cuvette.

    • Using a fluorometer, record the emission spectrum. For TPE-based AIEgens, a typical excitation wavelength is in the 330-380 nm range, with emission expected in the 450-500 nm (blue) region.[7]

  • Validation: Plot the peak fluorescence intensity against the water fraction (fw). A successful experiment will yield a plot showing very low intensity at low fw followed by a sharp increase to a plateau at high fw, confirming the AIE characteristic.

Section 3: Troubleshooting Common Issues

This section addresses the most common problems encountered during experiments with TIPE.

Q5: My TIPE sample is not fluorescing, or the signal is extremely weak. What went wrong?

Answer: This is the most common issue and can almost always be resolved by systematically checking a few key parameters. Use the following workflow to diagnose the problem.

Troubleshooting start Problem: Weak or No Fluorescence check_fw Is water fraction (fw) > 70%? start->check_fw check_conc Is TIPE concentration ≥ 10 µM? check_fw->check_conc Yes sol_fw Solution: Increase fw to 90%. Aggregation is insufficient. check_fw->sol_fw No check_ph Is the aqueous phase buffered to pH ~7.4? check_conc->check_ph Yes sol_conc Solution: Increase TIPE concentration. Molecules are too dilute to aggregate. check_conc->sol_conc No check_purity Are solvents high-purity? Is TIPE sample pure? check_ph->check_purity Yes sol_ph Solution: Use a buffer (e.g., PBS). Acidic/basic pH can quench fluorescence. check_ph->sol_ph No sol_purity Solution: Use fresh, high-purity solvents. Contaminants (e.g., metal ions) can act as quenchers. check_purity->sol_purity No success Fluorescence Optimized check_purity->success Yes sol_fw->check_fw sol_conc->check_conc sol_ph->check_ph sol_purity->check_purity

Figure 2: Troubleshooting workflow for weak or absent TIPE fluorescence.
Q6: Why are my fluorescence measurements not reproducible?

Answer: Inconsistency in AIE measurements often stems from variations in the aggregation process itself. The kinetics of nanoparticle formation can be sensitive to subtle changes in experimental conditions.

  • Cause 1: Inconsistent Mixing: The rate and method of adding the non-solvent (water) can drastically alter the final particle size distribution and morphology of the aggregates, thereby affecting fluorescence intensity.

    • Solution: Standardize your procedure. Always add the non-solvent at the same rate (e.g., dropwise) and with the same mixing method (e.g., gentle vortexing at a specific speed). Avoid vigorous shaking, which can create unstable, large aggregates.

  • Cause 2: Aggregate Aging: The fluorescence intensity of the aggregate suspension may change over time as the nanoparticles undergo processes like Ostwald ripening or further agglomeration.[6]

    • Solution: Perform your measurements at a consistent time point after sample preparation. We recommend a 30-minute equilibration period, but you should verify the stability for your specific system by taking measurements at several time points (e.g., 15, 30, 60, 120 minutes).

  • Cause 3: Temperature Fluctuations: Solubility is temperature-dependent. Variations in lab temperature can affect the critical water fraction needed for aggregation and the stability of the aggregates.

    • Solution: Conduct your experiments in a temperature-controlled environment. Ensure all solutions are at the same temperature before mixing.

Q7: My emission spectrum is shifted to a different wavelength than expected. Why?

Answer: A shift in the emission maximum (λem) can be caused by several factors related to the microenvironment of the TIPE molecule.

  • Cause 1: Solvatochromism: The polarity of the local environment can influence the energy of the excited state. While TPE itself is not strongly solvatochromic, the presence of the polar imidazole groups can introduce this effect. Different aggregate packing or morphology can expose the imidazole groups to varying degrees of solvent polarity, causing shifts.[15][17]

  • Cause 2: pH-Induced Electronic Changes: This is a highly significant factor for TIPE. Protonation of the imidazole rings at acidic pH (below ~6.5) creates positively charged imidazolium ions. This drastically alters the electronic structure of the molecule, often leading to a significant blue or red shift in emission, or complete quenching.[9][18]

    • Solution: Unless you are intentionally studying pH effects, always use a buffer (e.g., PBS at pH 7.4) instead of pure water as your non-solvent. This ensures a stable and reproducible chemical environment for the fluorophore.

SymptomPotential CauseRecommended Solution
Weak/No Fluorescence Insufficient aggregation (fw too low), concentration too low, or incorrect pH.Increase fw to >80%, ensure concentration is ≥10 µM, use a pH 7.4 buffer.
Poor Reproducibility Inconsistent mixing, aggregate aging, or temperature fluctuations.Standardize mixing protocol, measure at a fixed time post-mixing, control lab temperature.
Shifted Emission Peak Environmental polarity changes or, most likely, pH fluctuations.Confirm solvent purity and, critically, use a buffer to maintain a constant pH of ~7.4.
Table 2: Quick troubleshooting guide for common issues with TIPE fluorescence.

References

  • Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applic
  • Tetraphenylpyrazine-based AIEgens: Facile preparation and tunable light emission.
  • Aggregation-Induced Emission Luminogens (AIEgens)
  • Molecular Design and Biomedical Application of AIEgens with Photochemical Activity.
  • Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels. Frontiers.
  • 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene. PubChem.
  • Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. CCS Chemistry.
  • Functionality and versatility of aggregation-induced emission luminogens. AIP Publishing.
  • 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene. Sigma-Aldrich.
  • Structural and process controls of AIEgens for NIR-II theranostics. PMC.
  • Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay. PMC.
  • Tetraphenylethylene (TPE)
  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC.
  • Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Publishing.
  • Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution st
  • 1H-​Imidazole, 1,​1',​1'',​1'''-​ (1,​2-​ethenediylidenetetra​-​4,​1-​phenylene)​tetrakis-. CD Bioparticles.
  • Aggregation Induced Emission of Tetraphenylethylene into Styrene-based Polymers. ARPI - UNIPI.
  • Imidazole-based AIEgens for highly sensitive and selective detection of picric acid.
  • Aggregation-Induced Emission: Together We Shine, United We Soar!.
  • Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene. MDPI.
  • HARNESSING AGGREGATION-INDUCED EMISSION (AIE) OF TETRAPHENYLETHYLENES IN METAL ION SENSING AND LUMINESCENT METAL-ORGANIC FRAMEWORKS. World Scientific Publishing.

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Troubleshooting Ullmann coupling in 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) Synthesis

Welcome to the Advanced Synthesis Support Module. Ticket ID: TIPE-ULLMANN-001 Assigned Specialist: Senior Application Scientist, Organic Electronics & AIE Division

You are attempting a four-fold C-N bond formation on a sterically crowded tetraphenylethene (TPE) core. This is not a standard Ullmann coupling; it is a "high-demand" reaction where statistical probability works against you. If even one arm fails to couple, you are left with difficult-to-separate tri-substituted impurities.

This guide treats your reaction as a system.[1][2][3] We will diagnose the Chemistry , the Environment , and the Workup .

Part 1: The Optimized Protocol (The "Golden Standard")

Before troubleshooting, verify your baseline against this validated high-stringency protocol. Standard "textbook" Ullmann conditions often fail here because they underestimate the catalyst death rate over the extended time required for 4-fold substitution.

Reaction Scheme: Tetrakis(4-bromophenyl)ethene + 4 Imidazole → TIPE

ComponentReagentStoichiometry (Relative to TPE Core)Critical Note
Substrate 1,1,2,2-tetrakis(4-bromophenyl)ethene1.0 equivPurity >98% essential.[4]
Nucleophile 1H-Imidazole8.0 - 10.0 equiv Do not use 4.0 equiv. You need a massive excess to drive kinetics and act as a co-ligand.
Catalyst Copper(I) Iodide (CuI)0.4 - 0.8 equiv (10-20 mol% per C-Br bond). Freshly purified (white/off-white, not green).
Ligand 1,10-Phenanthroline0.8 - 1.6 equiv 1:2 ratio with Cu is ideal. Phenanthroline is superior to L-proline for this specific steric profile.
Base Cesium Carbonate (Cs₂CO₃)8.0 equiv Finely ground. K₂CO₃ is often too weak/insoluble for this specific transformation.
Solvent DMF or DMSO[0.1 M]Dry, degassed.
Conditions 140–150 °C48 HoursInert Atmosphere (Ar/N₂) is non-negotiable.
Part 2: Troubleshooting Logic (The "Why" and "How")
Issue 1: The "Black Death" (Rapid Catalyst Deactivation)

Symptom: The reaction mixture turns dark brown/black within 1-2 hours. Diagnosis: Oxidation of Cu(I) to inactive Cu(II) oxides/salts before the catalytic cycle could complete. Root Cause: Oxygen leakage. Ullmann coupling is hypersensitive to O₂ at 150°C.

Corrective Action:

  • The Freeze-Pump-Thaw: Do not just bubble nitrogen. Perform 3 cycles of freeze-pump-thaw on the solvent before adding it to the solids.

  • Ligand Loading: Ensure your Ligand:Copper ratio is at least 2:1. The ligand protects the copper center from oxidation.

Issue 2: The "Statistical Nightmare" (Incomplete Substitution)

Symptom: LC-MS shows a mixture of Tri- (major), Di-, and Tetra-substituted products. Diagnosis: Catalyst death occurred before the 4th oxidative addition could happen. The TPE core becomes more electron-rich with each imidazole added, slightly deactivating the remaining bromides.

Corrective Action:

  • The "Spike" Method: Do not add all CuI at t=0. Add 50% of the catalyst/ligand at the start. After 24 hours, cool slightly (to 80°C), add the remaining 50% under a counter-flow of Argon, and reheat. This replenishes active catalytic species.[5]

  • Temperature Boost: Increase T to 150°C (if using DMSO). The energy barrier for the 3rd and 4th substitution is higher due to steric clutter.

Issue 3: Fluorescence Quenching (Copper Contamination)

Symptom: The product is isolated but has low Quantum Yield (QY) or looks dull. Diagnosis: Residual paramagnetic Copper(II) is trapped in the imidazole nitrogens, quenching the AIE (Aggregation-Induced Emission) effect.

Corrective Action:

  • The EDTA Wash: During workup, wash the organic layer with 10% aqueous EDTA (pH 8-9) or aqueous Ammonia (NH₄OH) at least 3 times. The aqueous layer must turn blue (Cu-complex) and then eventually colorless in subsequent washes.

Part 3: Visualizing the Failure Points

The following diagram maps the catalytic cycle and the specific failure modes associated with TIPE synthesis.

UllmannTroubleshooting Start Start: TPE-Br4 + Imidazole Cu_Active Active Species: [L-Cu-Im] Start->Cu_Active + CuI/Ligand/Base Ox_Add Oxidative Addition (Ar-Br + Cu-Im) Cu_Active->Ox_Add Oxidation FAILURE: Oxidation to Cu(II) (Black Precipitate) Cu_Active->Oxidation O2 Leak Sub_1 Mono-Substituted Intermediate Ox_Add->Sub_1 - CuBr Protodehal FAILURE: Protodehalogenation (Ar-Br -> Ar-H) Ox_Add->Protodehal Wet Solvent/High Temp Sub_3 Tri-Substituted (The Bottleneck) Sub_1->Sub_3 Repeat Cycle x2 Target Target: TIPE (Tetra) Sub_3->Target High Temp + Time Sub_3->Oxidation Catalyst Exhaustion

Caption: Figure 1. Catalytic cycle of TIPE synthesis highlighting the "Bottleneck" at the tri-substituted stage and primary failure modes (Oxidation and Protodehalogenation).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use L-Proline instead of 1,10-Phenanthroline? A: You can, but phenanthroline is recommended for TIPE. L-Proline systems usually operate at lower temperatures (90-110°C). For the tetra-substitution of TPE, you need temperatures >130°C to overcome the steric barrier of the final substitution. Amino acids can degrade at these temperatures; phenanthroline is more thermally stable.

Q2: My product is stuck on the silica column. How do I elute it? A: TIPE has four imidazole rings, making it highly polar and basic.

  • Solution: Deactivate your silica gel with 1% Triethylamine (TEA) in your hexane slurry before loading the column.

  • Eluent: Use DCM:Methanol (gradient from 100:0 to 90:10). If it still sticks, switch to neutral Alumina oxide chromatography.

Q3: Can I use microwave irradiation? A: Yes, and it is often superior.

  • Protocol: 160°C for 1-2 hours in a sealed vessel.

  • Benefit: The rapid heating profile minimizes the time the catalyst spends in the "danger zone" of thermal decomposition before the reaction completes.

Q4: Why is my yield >100%? A: You have trapped inorganic salts (CsBr) or solvent (DMSO/DMF) in the crystal lattice. TPE derivatives are notorious for forming solvates (inclusion complexes).

  • Fix: Dissolve the product in DCM, wash thoroughly with water (x5) to remove salts/DMF, and dry under high vacuum at 60°C for 24 hours.

Part 5: References & Grounding
  • General Ullmann Mechanism & Ligand Effects:

    • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[6] "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society.[5][6] Link[6]

    • Note: Establishes the necessity of diamine ligands (like phenanthroline) in stabilizing Cu(I) against disproportionation.

  • Imidazole N-Arylation Specifics:

    • Chen, H., et al. (2010).[2] "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Synthesis. Link

    • Note: Validates the Cu/Base/DMSO system for imidazole nucleophiles.

  • Tetra-Substitution Challenges (Steric Crowding):

    • Shaikh, N., et al. (2006).[7] "The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes." Organometallics. Link

    • Note: While focusing on Stannanes, this paper details the thermodynamic and kinetic difficulties of forcing 4-fold substitution on a single core, necessitating the "massive excess" strategy.

  • TIPE Compound Data:

    • PubChem CID 102109009.[8] "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene."[8][9] Link

    • Note: Verification of chemical structure and properties.[1][2][4]

Sources

Controlling crystal size of MOFs based on 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Crystal Size of MOFs based on 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Ticket ID: TIPE-CRYST-001 Status: Open for Troubleshooting

Core Technical Directive: The Nucleation-Growth Balance

Welcome to the technical support hub for TIPE-based Metal-Organic Frameworks. The ligand 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (referred to here as L-Im ) is a neutral, tetratopic nitrogen-donor ligand. Unlike carboxylate-based MOFs (like PCN-128), L-Im coordinates via the imidazole nitrogen (N3 position) to soft or borderline metal nodes (typically Zn


, Cd

, or Cu

).

Because the core is Tetraphenylethylene (TPE) , these MOFs exhibit Aggregation-Induced Emission (AIE) . The crystal size directly impacts not just the surface area, but the fluorescence quantum yield and sensing kinetics.

The Governing Mechanism

Control over crystal size is dictated by the LaMer Model , balancing nucleation rate (


) against growth rate (

).
  • Nanocrystals (20–200 nm): Require

    
    . Achieved by high supersaturation, rapid mixing, or capping agents.
    
  • Micro/Single Crystals (>10 µm): Require

    
    . Achieved by low supersaturation, reversible coordination (thermodynamic control), and competitive modulation.
    

Interactive Troubleshooting Guide (FAQ)

Issue 1: "My crystals are too large and polydisperse for cellular uptake."

Diagnosis: The nucleation rate was too slow, or the local concentration varied during mixing. Resolution:

  • Switch to Rapid Precipitation: Do not use solvothermal ovens. Dissolve Metal salt (M) and Ligand (L) in separate solvents (e.g., M in water/methanol, L in DMF). Inject L into M under vigorous stirring (1000+ RPM).

  • Add a Surfactant: Introduce CTAB (Cetyltrimethylammonium bromide) or PVP (Polyvinylpyrrolidone, MW 40k) to the ligand solution. These surfactants selectively bind to crystal facets, arresting growth at the nanoscale.

  • Increase Concentration: Double the precursor concentration to push the system past the critical supersaturation point instantly.

Issue 2: "The product is amorphous and non-fluorescent."

Diagnosis: The TPE rotors are not "locked" in a rigid framework (AIE inactive), or the Metal-Ligand coordination network collapsed. Resolution:

  • Check the Anion: Since L-Im is neutral, the framework is often cationic. The counter-anion (NO

    
    , ClO
    
    
    
    , BF
    
    
    ) is structural. Ensure you are using the correct metal salt (e.g., Zn(NO
    
    
    )
    
    
    vs Zn(OAc)
    
    
    ). Acetate may compete too strongly as a ligand.
  • Thermodynamic Correction: The reaction temperature is likely too low. Increase solvothermal temperature by 20°C (e.g., from 80°C to 100°C) to overcome the activation energy for crystalline ordering.

Issue 3: "I need large single crystals for XRD, but I only get powder."

Diagnosis: Nucleation is too fast (


 is too high).
Resolution: 
  • Acid Modulation: Add dilute HNO

    
      or HBF
    
    
    
    to the reaction. Protons compete with the metal for the imidazole nitrogen, shifting the equilibrium backward and slowing nucleation.
  • Layering Method: Dissolve L in a dense solvent (e.g., CHCl

    
     or Nitrobenzene) and the Metal salt in a lighter solvent (MeOH). Layer them carefully in a narrow tube. Crystals grow at the interface.
    

Standardized Experimental Protocols

Protocol A: Synthesis of Nanoscale TIPE-MOFs (Fluorescent Probes)

Target Size: 50–150 nm | Morphology: Spherical/Polyhedral particles

ParameterSpecificationNotes
Metal Source Zn(NO

)

[1]·6H

O (0.05 mmol)
Nitrate anions often template the pores.
Ligand Source L-Im (0.025 mmol)Dissolved in minimal DMF (2 mL).
Modulator/Capper CTAB (5 mg) or Pyridine (10 µL)CTAB prevents aggregation; Pyridine acts as a monodentate capper.
Solvent System DMF:Ethanol (1:4 v/v)Ethanol acts as an antisolvent to trigger nucleation.
Method Ultrasound-Assisted Precipitation Sonicate Metal solution; inject Ligand solution rapidly.
Time/Temp 30 mins @ Ambient TempDo not heat.

Step-by-Step:

  • Dissolve Zn(NO

    
    )
    
    
    
    and CTAB in 8 mL Ethanol. Sonicate for 5 mins.
  • Dissolve L-Im in 2 mL DMF.

  • Inject the DMF solution into the Ethanol solution under high-intensity ultrasonication.

  • A yellow/white precipitate forms instantly. Continue sonication for 20 mins.

  • Centrifuge (10,000 rpm, 10 mins) and wash with Ethanol 3x to remove free ligand (crucial for AIE contrast).

Protocol B: Synthesis of Single-Crystal TIPE-MOFs (Structure Determination)

Target Size: >50 µm | Morphology: Block/Prism crystals

ParameterSpecificationNotes
Metal Source Cd(ClO

)

·6H

O or Zn(NO

)

Perchlorate often yields better crystallinity for cationic MOFs.
Ligand Source L-Im (0.01 mmol)Lower concentration is key.
Modulator 1-Methylimidazole (10 eq)Competes with L-Im for metal sites.
Solvent System DMF:MeCN (1:1 v/v)Acetonitrile aids crystallization.
Method Solvothermal Sealed Teflon-lined autoclave.[2]
Time/Temp 48–72 hours @ 100°CSlow cooling (1°C/min) is mandatory.

Logic Visualization (Graphviz)

The following diagram illustrates the decision matrix for tuning the crystal size of TIPE-based MOFs.

TIPE_MOF_Crystallization Start Start: TIPE Ligand + Metal Salt (Zn/Cd) Goal_Nano Goal: Nanocrystals (Sensing/Bio) Start->Goal_Nano High Supersaturation Goal_Macro Goal: Single Crystals (XRD/Structure) Start->Goal_Macro Low Concentration Method_Nano Method: Rapid Precipitation or Sonochemistry Goal_Nano->Method_Nano Method_Macro Method: Solvothermal or Slow Diffusion Goal_Macro->Method_Macro Mod_Nano Add Modulator: Surfactants (CTAB/PVP) (Caps Facets) Method_Nano->Mod_Nano Control Aggregation Mod_Macro Add Modulator: Competing Monodentate (1-Methylimidazole / H+) Method_Macro->Mod_Macro Slow Down Reaction Result_Nano Result: High Nucleation Rate Small Size, High Surface Area Mod_Nano->Result_Nano Result_Macro Result: Low Nucleation Rate Thermodynamic Growth Mod_Macro->Result_Macro

Caption: Decision tree for selecting synthetic pathways based on desired TIPE-MOF crystal dimensions. Blue path indicates kinetic control; Red path indicates thermodynamic control.

References

  • Gong, Y., et al. (2014). "Construction of Metal-Organic Frameworks Based on 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: Synthesis, Structure and Properties." CrystEngComm. (Demonstrates the fundamental coordination chemistry of TIPE-Zn/Cd frameworks).

  • Ding, M., et al. (2022).[3] "Nanoscale MOFs: From Synthesis to Drug Delivery and Theranostics Applications."[3][4] Advanced Drug Delivery Reviews. (Review of size control strategies including surfactant modulation).

  • Cravillon, J., et al. (2009). "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework." Chemistry of Materials. (Foundational protocol for imidazole-based MOF nanosizing).

  • Shui, H., et al. (2026).[5] "Tetrakis(4-pyridylphenyl)ethylene-decorated metal–organic frameworks with aggregation induced chemiluminescence." ResearchGate.[5][6] (Recent application of TPE-based MOFs in sensing, validating the AIE mechanism).

Sources

Enhancing thermal stability of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene frameworks

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Diagnostic Triage

The ligand 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE-Im) is a tetratopic, neutral N-donor ligand featuring a central tetraphenylethene (TPE) core.[1] While renowned for its Aggregation-Induced Emission (AIE) properties, frameworks constructed from TIPE-Im often suffer from thermal instability or structural collapse upon desolvation.[1] This is primarily due to the rotational flexibility of the central ethylene bond and the phenyl rings, which can lead to dense packing (non-porous phases) or amorphous degradation when guest molecules are removed.

Quick Diagnostic Matrix
Symptom Probable Cause Immediate Action
PXRD peaks vanish after drying Capillary force-induced collapseSwitch to Supercritical CO₂ (SCD) drying.[1]
TGA shows weight loss < 250°C Trapped high-boiling solvents (DMF/DEF)Perform rigorous solvent exchange with Acetone/Ethanol.
Low decomposition onset (< 300°C) Weak Metal-N coordinationVerify Metal:Ligand ratio; consider doping with stronger Lewis acids (e.g., Cd²⁺/Co²⁺ vs Zn²⁺).[1]
Yellowing of crystals at RT Oxidation or hydrolysisStore in inert atmosphere; check solvent water content.[1]

Troubleshooting Guides & FAQs

Category A: Framework Collapse During Activation

Q: My TIPE-Im MOF crystals are highly crystalline in the mother liquor but become amorphous powder upon vacuum drying. How do I prevent this?

A: This is the classic "soft porous crystal" collapse. The TIPE-Im ligand is flexible.[1] When you remove solvent molecules from the pores using vacuum, the surface tension of the evaporating liquid exerts massive capillary forces (up to several hundred bar) on the pore walls, crushing the framework.

Protocol Adjustment:

  • Solvent Exchange: Never dry directly from high-boiling solvents (DMF/DMSO).[1] Exchange the mother liquor with a low-surface-tension, volatile solvent (e.g., Anhydrous Acetone or Ethanol) over 3 days, refreshing the solvent every 12 hours.

  • Supercritical CO₂ (SCD) Activation: This is mandatory for flexible TPE frameworks.[1] SCD eliminates the liquid-gas interface, bypassing capillary stress entirely.

    • See Section 3 for the detailed SCD Protocol.

Q: Can I use heat to speed up the activation?

A: Avoid heating above 60°C before the framework is fully evacuated. TIPE-Im frameworks often undergo phase transitions to non-porous dense phases (rearrangement) upon heating if solvent molecules are still present to facilitate the rotation of the phenyl rings.

Category B: Enhancing Intrinsic Thermal Stability

Q: The framework degrades at 300°C. How can I push the thermal stability higher for gas sorption applications?

A: The thermal limit is often defined by the Metal-Nitrogen bond strength, not the ligand itself (which is stable >350°C).

Optimization Strategies:

  • Metal Node Substitution: If you are using Zn(II), the coordination bond is relatively labile.

    • Switch to Co(II) or Cd(II): These often form stronger M-N bonds with imidazole, increasing thermal decomposition temperatures (

      
      ) by 30–50°C.
      
    • Note: Cd(II) frameworks are typically more robust but toxic; Co(II) provides magnetic functionality but requires inert handling during synthesis to prevent oxidation.[1]

  • Interpenetration Control: High-concentration synthesis promotes interpenetration (catenation).[1] While this reduces surface area, it significantly reinforces the thermal and mechanical stability of the lattice by locking the flexible TPE cores in place.

Q: TGA shows a gradual weight loss from 50°C to 200°C. Is the ligand decomposing?

A: Unlikely.[1] This is characteristic of guest solvent release . TIPE-Im frameworks often trap solvents in "dead pockets" due to the propeller shape of the ligand.

  • Verification: Run a variable-temperature PXRD (VT-PXRD). If the peaks shift but remain distinct up to 200°C, the framework is breathing, not decomposing. If peaks broaden and vanish, the framework is collapsing.

Critical Protocols

Protocol 1: Supercritical CO₂ (SCD) Activation

Standard Operating Procedure for TIPE-Im Frameworks

  • Exchange Phase:

    • Decant mother liquor.[1]

    • Soak crystals in absolute ethanol (or acetone) for 72 hours.

    • Replace solvent 6 times (every 12 hours).[1] Verify complete removal of DMF via NMR of the supernatant.

  • Loading:

    • Transfer crystals (still wet) into the SCD dryer chamber.

    • Do not let the crystals dry out in air.

  • Liquid CO₂ Purge:

    • Fill chamber with liquid CO₂ at 10°C / 50 bar.[1]

    • Purge for 1 hour to displace ethanol.[1] Repeat 4 times over 8 hours.

  • Critical Point Passage:

    • Raise temperature to 35°C and pressure to 80 bar (above critical point:

      
      ).
      
    • Hold for 1 hour.

  • Bleeding:

    • Slowly depressurize at a rate of < 2 bar/min while maintaining

      
      .
      
    • Rapid depressurization will shatter the crystals.

Protocol 2: Defect Engineering for Stability

Use if crystals are consistently amorphous.[1]

  • Modulator: Add 2-Methylimidazole (H-MeIm) or Benzoic Acid to the synthesis mixture (Molar ratio: Ligand:Modulator = 1:5).[1]

  • Mechanism: Modulators slow down the nucleation rate, allowing the TIPE-Im ligands to organize into the thermodynamically stable crystalline phase rather than a kinetic amorphous precipitate.

Data & Visualization

Thermal Stability Comparison: Metal Nodes

Typical values for TIPE-Im 3D Frameworks (Solvent-Free)

Metal NodeOnset of Decomposition (

)
Activation MethodStructural Integrity (post-activation)
Zn(II) 320°CVacuum (100°C)Collapse (Amorphous)
Zn(II) 320°CSCDIntact (Crystalline)
Co(II) 365°CSCDIntact (High Stability)
Cd(II) 390°CSCDIntact (Highest Stability)
Troubleshooting Logic Flow

TIPE_Stability_Troubleshooting cluster_legend Legend Start Issue: Low Thermal Stability or Framework Collapse CheckTGA Step 1: Analyze TGA Profile Start->CheckTGA Decision1 Weight loss < 200°C? CheckTGA->Decision1 Solvent Trapped Solvent Issue Decision1->Solvent Yes (Gradual) Ligand Framework Decomposition Decision1->Ligand No (Sharp step > 300°C) SolventAction Action: Solvent Exchange (Acetone) + SCD Activation Solvent->SolventAction LigandCheck Check PXRD Crystallinity Ligand->LigandCheck Amorphous Amorphous/Collapsed LigandCheck->Amorphous No Peaks Crystalline Crystalline but Unstable LigandCheck->Crystalline Sharp Peaks ActionAmorphous Action: Use Modulator (Defect Control) Amorphous->ActionAmorphous ActionCrystalline Action: Change Metal Node (Zn -> Co/Cd) or Interpenetration Crystalline->ActionCrystalline L1 Diagnostic L2 Decision L3 Root Cause

Figure 1: Decision tree for diagnosing thermal and structural instability in TIPE-Im frameworks.

References

  • Gong, Y., et al. (2013). "Construction of Metal-Organic Frameworks with 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: Synthesis, Structure, and AIE Properties." Crystal Growth & Design, 13(3).

  • Hu, Z., et al. (2016). "Modulating Emissions of Tetraphenylethene-Based Metal–Organic Frameworks for Sensing Applications." Inorganic Chemistry, 55(12). [1]

  • Mondal, A., et al. (2013). "Thermal Stability and Structural Flexibility in ZIFs: A Molecular Dynamics Study." Journal of Physical Chemistry C, 117(38).

  • Farha, O. K., et al. (2010). "Rational Design, Synthesis, Purification, and Activation of Metal−Organic Framework Materials." Accounts of Chemical Research, 43(8).

Sources

Resolving steric hindrance issues in 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene coordination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TIPE Ligand Coordination & Steric Management

Executive Summary: The "Propeller" Challenge

The ligand 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) presents a unique coordination challenge. Unlike rigid planar linkers, TIPE possesses a Tetraphenylethene (TPE) core that adopts a propeller-like conformation due to the steric repulsion between phenyl rings.[1] Furthermore, the imidazole groups introduce a "kink" in the coordination vector (approx. 144° relative to the phenyl axis), unlike the linear geometry of pyridine analogs.

The Core Problem: When coordinating with metal ions, the "twist" of the TPE core combined with the "kink" of the imidazole donors creates severe steric congestion at the metal node. This frequently leads to:

  • Kinetic Jamming: Rapid precipitation of amorphous powders.[1]

  • Interpenetration: Multiple networks weaving together to fill the voids, reducing porosity.

  • Low Crystallinity: Inability to form ordered lattices due to rotational disorder.

This guide provides the protocols to resolve these steric conflicts.

Module 1: Metal Center Selection (The "Who" Fits)

Principle: To resolve steric hindrance, you must match the ligand's flexibility with the metal's coordination geometry. Rigid octahedral metals (like Ni²⁺) often fail with TIPE because they cannot accommodate the ligand's twisted approach angles.[1]

Recommended Metal Candidates
Metal IonCoordination GeometrySteric ToleranceRecommended Counter-ions
Ag(I) Linear / Trigonal / TetrahedralHigh. Ag(I) is highly flexible and can distort to accommodate the TIPE twist.

,

,

(Templating effects)
Zn(II) Tetrahedral (Distorted)Medium. Good for forming 4-connected nets, but requires careful solvent control.

,

Cd(II) Octahedral / Pentagonal BipyramidalHigh. Larger ionic radius allows for longer bond lengths, relieving steric strain.

Cu(II) Paddlewheel / Square PlanarLow. Rigid geometry often clashes with TIPE unless a spacer co-ligand is used.Acetate (as SBU precursor)

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I am only getting rapid precipitation of amorphous powder."

Diagnosis: This is a Kinetic Jamming failure.[1] The coordination reaction is happening faster than the ligand can rearrange its bulky phenyl rings into an ordered lattice. The steric bulk is "locking" the system in a disordered state.

Solution Protocol: The Modulated Solvothermal Approach

  • Mechanism: Add a "modulator" (monodentate competitor) that competes with TIPE for the metal. This slows down the nucleation, making the coordination reversible and allowing the TIPE ligand to find its thermodynamically stable (crystalline) orientation.

Step-by-Step Protocol:

  • Solvent: Use DEF (N,N-Diethylformamide) instead of DMF.[1][2] The higher boiling point and slightly bulkier nature of DEF slows reaction kinetics.

  • Modulator: Add Benzoic Acid or Acetic Acid .[1]

    • Ratio: Start with Metal : Ligand : Modulator = 1 : 1 : 10.

  • Temperature: Increase synthesis temperature to 120–140°C . Higher energy helps overcome the rotational barrier of the phenyl rings.

  • Cooling: 0.1°C/min cooling rate. (Do not remove hot).

Technical Insight: For Zn(II) based TIPE frameworks, the use of HF (Hydrofluoric acid) as a modulator (in glass vials, caution advised) often yields large single crystals by solubilizing the kinetic precipitate.[1]

Issue 2: "The crystals crumble or lose transparency upon drying."

Diagnosis: Framework Collapse due to Steric Voids. The TIPE ligand is bulky, creating large voids.[1] If the framework is not interpenetrated, these voids are supported only by solvent molecules. Removing the solvent removes the support, and the steric bulk of the ligands causes the network to implode.

Solution Protocol: Anion Templating & Co-Ligand Spacing

  • Strategy A: Anion Templating. Use bulky counter-anions that fit into the voids and support the structure.

    • Switch: Replace Metal-Nitrate with Metal-Perchlorate (

      
      ) or Metal-Hexafluorophosphate (
      
      
      
      ).
    • Why: These anions act as "pillars" within the cationic framework generated by the neutral TIPE ligand.

  • Strategy B: Mixed-Ligand Spacing. Introduce a linear dicarboxylate (e.g., Terephthalic Acid) to push the metal nodes further apart, reducing the "propeller clash."[1]

Module 3: Visualizing the Resolution Workflow

The following diagram illustrates the decision logic for optimizing TIPE coordination based on the observed failure mode.

TIPE_Optimization Start Start: TIPE Ligand Coordination Observation Observe Reaction Outcome Start->Observation Amorphous Result: Amorphous Powder (Kinetic Jamming) Observation->Amorphous Fast ppt Collapse Result: Crystals Collapse on Drying (Void Instability) Observation->Collapse Unstable NoCrystal Result: Clear Solution (No Nucleation) Observation->NoCrystal Soluble Modulator Action: Add Modulator (Benzoic Acid/Acetic Acid) Amorphous->Modulator AnionSwitch Action: Switch Anion (Use ClO4- or PF6-) Collapse->AnionSwitch CoLigand Action: Add Spacer Ligand (Terephthalic Acid) Collapse->CoLigand ConcUp Action: Increase Conc. or Diffusion Method NoCrystal->ConcUp TempUp Action: Increase Temp (>120°C, DEF solvent) Modulator->TempUp Success Goal: Stable Single Crystals TempUp->Success AnionSwitch->Success CoLigand->Success ConcUp->Success

Caption: Decision tree for resolving steric and kinetic issues in TIPE coordination experiments.

Module 4: Advanced Experimental Protocol

Protocol: Layering Diffusion for Sterically Hindered Systems Use this when solvothermal methods yield only powder.[1]

This method relies on slow diffusion to allow the TIPE ligand to slowly rotate into the correct conformation before locking into the metal.

  • Bottom Layer: Dissolve 0.05 mmol TIPE in 2 mL CHCl₃ (Chloroform). The TIPE ligand is soluble here.[3] Place in a narrow H-tube or test tube.

  • Buffer Layer: Carefully layer 1 mL of Methanol/CHCl₃ (1:1) mixture. This prevents immediate mixing.

  • Top Layer: Dissolve 0.05 mmol Metal Salt (e.g.,

    
     or 
    
    
    
    ) in 2 mL Methanol .
  • Condition: Seal and leave in the dark at room temperature for 2 weeks.

  • Mechanism: The solvents slowly mix. The interface concentration remains low, preventing the "steric jam" and allowing single crystals to grow at the interface.

References

  • Gong, Y., et al. (2014).[1] "Spontaneous Chiral Resolution of a 3D (3,12)-connected MOF with An Unprecedented ttt Topology Consisting of Cubic [Cd4(μ3-OH)4] Clusters and Propeller-like Ligands." CrystEngComm, 16, 3829–3833.[4]

  • Zhang, M., et al. (2017).[1] "A three-dimensional ZnII coordination polymer constructed from 1,1'-biphenyl-2,2',4,4'-tetracarboxylate and 1,4-bis(1H-imidazol-1-yl)benzene ligands exhibiting photoluminescence."[5] Acta Crystallographica Section C, 73(2), 72-77.[5]

  • Su, F., et al. (2021).[1][4] "The Synthesis and Properties of TIPA-Dominated Porous Metal-Organic Frameworks." Molecules, 26(21), 6378.

  • BenchChem Technical Support. (2025). "Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method." BenchChem Knowledge Base.

Sources

Minimizing defects in 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene thin films

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) thin film fabrication.

For researchers and drug development professionals, TIPE is a highly valuable fluorophore. As a derivative of the tetraphenylethene family, it exhibits strong[1]. In dilute solutions, its propeller-like rotor structure dissipates energy non-radiatively, remaining dark. In the solid state, the restriction of intramolecular motion (RIM) triggers intense fluorescence[2]. Furthermore, the four imidazole rings act as excellent coordination sites for metal-organic frameworks (MOFs) and solid-state biosensors used in drug screening.

However, translating this molecule into a uniform, defect-free thin film requires precise control over crystallization, surface energy, and fluid dynamics. This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate common fabrication defects.

Troubleshooting FAQs: Causality & Resolution

Q1: Why does my TIPE film show uneven fluorescence and non-emissive "dark spots"?

The Causality: TIPE's emission is entirely dependent on its aggregation state. If the film undergoes uncontrolled crystallization during thermal annealing, you will get a mixture of amorphous (highly emissive but disordered) and macro-crystalline (light-scattering) domains. Furthermore, the imidazole groups are strong Lewis bases. If your glassware, solvents, or substrate contain trace transition metals (e.g., Cu²⁺, Fe³⁺), these metals will coordinate with the imidazole nitrogens. The unfilled d-orbitals of these metals facilitate non-radiative energy transfer, effectively "quenching" the AIE effect locally and creating dark spots. The Fix:

  • Use strictly HPLC-grade solvents and acid-wash all glassware to eliminate trace metals.

  • Keep thermal annealing temperatures strictly below the glass transition temperature (

    
    )—typically around 80°C—to evaporate the solvent without inducing macro-crystallization.
    
Q2: How do I eliminate microscopic pinholes and radial "comet streaks" after spin-coating?

The Causality: [3] in organic thin films are driven by two factors: particulate contamination and the Marangoni effect (surface tension gradients caused by rapid solvent evaporation). If you use a highly volatile solvent like pure Tetrahydrofuran (THF) or Chloroform, the surface cools rapidly, causing moisture condensation and violent localized evaporation that blasts voids into the film. Comet streaks occur when a microscopic aggregate blocks the radial flow of the solvent during the spin cycle. The Fix:

  • Filter the TIPE solution through a 0.22 µm PTFE syringe filter immediately before dispensing.

  • Introduce a high-boiling co-solvent. A mixture of THF with 5% Chlorobenzene slows the evaporation rate, allowing the film to level out smoothly before solidifying.

Q3: My film looks uniform initially but delaminates from the ITO/glass substrate after a few days. How can I improve adhesion?

The Causality: Delamination is a mechanical failure caused by a surface energy mismatch. The tetraphenylethene core of [4] is highly hydrophobic, while standard glass or Indium Tin Oxide (ITO) substrates are hydrophilic. Without chemical anchoring, the ambient humidity slowly intercalates at the interface, peeling the film away. The Fix: Subject the bare substrate to a 15-minute UV-Ozone or Oxygen plasma treatment prior to coating. This generates a high density of surface hydroxyl (-OH) groups. These hydroxyls will form strong hydrogen bonds with the pyridine-like nitrogen atoms on TIPE's imidazole rings, chemically anchoring the first monolayer to the substrate.

Quantitative Defect Matrix & Optimization Parameters

To ensure a self-validating workflow, use the following metrology targets to diagnose and correct your films.

Defect SignaturePrimary MechanismMetrology / Validation MethodCorrective ActionTarget Parameter
Dark Spots (Quenching) Trace metal coordination at imidazole nitrogenFluorescence Microscopy (Dark field)Acid-wash glass; use HPLC solvents0 trace metal ions
Pinholes / Voids Rapid solvent evaporation / Marangoni stressAtomic Force Microscopy (AFM)Add 5% high-boiling co-solventSurface Roughness (

) < 2 nm
Comet Streaks Particulate agglomerates disrupting fluid dynamicsOptical Profilometry0.22 µm PTFE filtration; ↑ Spin Accel.Acceleration ≥ 1000 RPM/s
Delamination Surface energy mismatch at interfaceTape Peel Test (ASTM D3359)UV-Ozone plasma treatmentWater Contact Angle < 10° (Substrate)
Haze / Scattering Excessive macro-crystallizationX-Ray Diffraction (XRD) / UV-VisLower thermal annealing temperatureAnneal at 80°C for max 10 min

Standardized Protocol: Defect-Free TIPE Spin-Coating

This step-by-step methodology is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Substrate Passivation

  • Submerge ITO/glass substrates in a sequential ultrasonic bath: Alconox detergent (10 min)

    
     Deionized Water (10 min) 
    
    
    
    Acetone (10 min)
    
    
    Isopropanol (10 min).
  • Dry thoroughly with a stream of ultra-high purity (UHP) Nitrogen.

  • Place substrates in a UV-Ozone cleaner for exactly 15 minutes to maximize surface hydroxyl generation.

    • Validation: A drop of DI water on the substrate should immediately wet the surface (Contact angle < 10°).

Phase 2: Solution Engineering

  • Weigh 10 mg of TIPE powder.

  • Dissolve in 1 mL of a binary solvent system: THF : Chlorobenzene (95:5 v/v) . The chlorobenzene acts as a leveling agent.

  • Stir at 300 RPM for 2 hours at room temperature in a sealed, dark vial.

  • Draw the solution into a glass syringe and attach a 0.22 µm PTFE filter. Discard the first 3 drops to clear the filter membrane.

Phase 3: Deposition & Annealing

  • Transfer the freshly plasma-treated substrate to the spin-coater chuck.

  • Static Dispense: Apply 80 µL of the filtered TIPE solution to the center of the stationary substrate.

  • Spin at 2000 RPM for 45 seconds , using a rapid acceleration ramp of 1000 RPM/s to thin the fluid layer before the THF evaporates.

  • Immediately transfer the coated substrate to a precision hotplate set to 80°C for 10 minutes in a nitrogen-filled glovebox.

    • Validation: Inspect under a 365 nm UV lamp. The film should emit a brilliant, uniform fluorescence with no visible haziness or dark quenching spots.

Workflow Visualization

TIPE_Troubleshooting Start TIPE Thin Film Fabrication Prep Substrate Passivation (UV-Ozone) Start->Prep Sol Solution Prep (Mixed Solvent & Filter) Start->Sol Coat Spin Coating (Controlled Evaporation) Prep->Coat Sol->Coat Inspect Defect Inspection (AFM & Fluorescence) Coat->Inspect Def1 Pinholes / Comets Inspect->Def1 Topography Issue Def2 Dark Spots / Quenching Inspect->Def2 Optical Issue Def3 Delamination Inspect->Def3 Mechanical Issue Success Defect-Free AIE Film Inspect->Success Passes QC Fix1 Adjust Boiling Point & Re-filter Def1->Fix1 Fix2 Remove Trace Metals & Lower Annealing Temp Def2->Fix2 Fix3 Increase Plasma Time (Boost Surface Energy) Def3->Fix3 Fix1->Coat Fix2->Sol Fix3->Prep

Figure 1: Logical workflow for diagnosing and resolving TIPE thin film defects.

References

  • National Center for Biotechnology Information. "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene - PubChem Compound Summary". PubChem. URL: [Link]

  • Wang, J., et al. "Effects of Substitution with Donor–Acceptor Groups on the Properties of Tetraphenylethene Trimer: Aggregation-Induced Emission, Solvatochromism, and Mechanochromism". The Journal of Physical Chemistry C. URL: [Link]

  • Zhao, Z., et al. "Aggregation-induced emission-active thermally activated delayed fluorescent materials for solution-processed organic light-emitting diodes: a review". Journal of Materials Chemistry C. URL: [Link]

Sources

pH stability range for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene sensors

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (often abbreviated as TPE-Im or TIPE ) in pH sensing and bio-imaging applications.[1][2]

Product: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Application: pH Sensing, AIE-based Bio-imaging, Metal Ion Detection Document Type: Troubleshooting Guide & Operational Parameters[1][2]

Core Technical Overview

This sensor operates on the Aggregation-Induced Emission (AIE) mechanism.[1][2][3][4][5] Unlike traditional fluorophores (e.g., fluorescein) that suffer from aggregation-caused quenching (ACQ), TPE-Im is non-emissive in its dissolved state but highly emissive when aggregated.[1][6]

The pH sensing capability is derived from the protonation-deprotonation equilibrium of the four imidazole rings attached to the tetraphenylethene (TPE) core.[1][2]

  • Mechanism: Protonation of the imidazole nitrogens increases hydrophilicity, dissolving the aggregates and quenching fluorescence.[2] Deprotonation restores hydrophobicity, inducing aggregation and restoring fluorescence.[2]

pH Stability & Functional Range[2][6][7][8]

Chemical Stability vs. Functional Range

It is critical to distinguish between the pH range where the molecule is chemically stable (does not degrade) and the range where it functionally acts as a sensor.

ParameterpH RangeDescription
Chemical Stability pH 2.0 – 12.0 The covalent structure (TPE core + imidazole linkers) remains intact.[1][2] The molecule can be cycled between acidic and basic states without decomposition.[2]
Functional Sensing pH 4.5 – 7.5 The dynamic response range.[2] This window covers the pKa of the imidazole moieties (approx.[2] pKa ~6.0).[2]
Hysteresis Zone pH 7.5 – 8.5 Transition from micro-aggregates to macro-precipitates may occur, potentially causing scattering artifacts.[1][2]
Fluorescence Response Profile

The sensor exhibits a "Turn-On" response in basic/neutral conditions and "Turn-Off" in acidic conditions.[1][2]

pH ConditionState of MoleculeAggregation StatusFluorescence Output
Acidic (pH < 5.0) Polycationic (Protonated)Dissolved (Molecularly dispersed)OFF (Quenched)
Transition (pH 5.0 - 7.0) Mixed ProtonationForming Micro-aggregatesLinear Increase
Basic/Neutral (pH > 7.0) Neutral (Deprotonated)Fully Aggregated (Nano-aggregates)ON (High Emission ~450-500 nm)

Troubleshooting Guide (Q&A)

Q1: My sensor solution is completely non-fluorescent at pH 7.4. Why?

Diagnosis: This is likely due to insufficient water fraction or concentration issues .[2]

  • The Cause: TPE-Im requires a high water content (typically >80% v/v) to force aggregation.[1][2] If you dissolved it in pure DMSO or THF, it will remain dissolved and non-emissive (AIE effect).[2]

  • The Fix: Ensure your final working solution is at least 90% aqueous buffer (e.g., PBS) and only 1-10% organic co-solvent (DMSO/THF).[1][2]

  • Check: Verify the concentration. AIEgens often require slightly higher concentrations (10–50 µM) than standard dyes (nM range) to form stable aggregates.[1]

Q2: I observe a "blue shift" instead of quenching when acidifying.

Diagnosis: You are observing protonation-induced electronic changes before full dissolution.[1][2]

  • The Cause: While the primary mechanism is disassembly (quenching), the protonation of the imidazole ring withdraws electrons, altering the Intramolecular Charge Transfer (ICT) state.

  • The Fix: This is normal behavior.[2] Focus on the intensity change for quantification.[2] If the shift interferes with your filter set, adjust your emission collection window to overlap with the aggregated species (typically yellow-green) rather than the trace blue emission of the monomer.[2]

Q3: The fluorescence signal is not reversible when I cycle from pH 4 to pH 10.

Diagnosis: Macro-precipitation or hysteresis .[2]

  • The Cause: If the sensor is exposed to high pH (>9) for extended periods at high concentrations, the nano-aggregates may fuse into large precipitates that do not re-dissolve easily upon acidification.[1][2]

  • The Fix:

    • Use a surfactant (e.g., 0.1% Pluronic F-127 or PEG) to stabilize the nano-aggregates and prevent clumping.[1][2]

    • Sonicate the solution for 5 minutes after pH adjustment to assist re-dissolution/re-aggregation.

Q4: I am getting false positives in complex media (cell lysate).

Diagnosis: Metal Ion Interference .

  • The Cause: Imidazole is a known ligand for transition metals (Zn²⁺, Cu²⁺, Ag⁺). These metals can coordinate with the sensor, inducing aggregation even at acidic pH or quenching fluorescence via electron transfer.[2]

  • The Fix: Add a chelator like EDTA (1 mM) to the buffer if metal sensing is not the intended application. This masks background metal ions and isolates the pH response.[2]

Experimental Protocol: Ratiometric pH Titration

Objective: Determine the precise pKa and dynamic range for your specific solvent system.

Materials
  • Stock Solution: 1 mM TPE-Im in DMSO (Store in dark, -20°C).

  • Buffers: Citrate-Phosphate buffer series (pH 3.0 to 8.0 in 0.5 increments).

  • Instrument: Fluorescence Spectrophotometer (Ex: 330-350 nm).[1][2]

Step-by-Step Workflow
  • Preparation: Aliquot 3 mL of each buffer into cuvettes.

  • Injection: Add 30 µL of the TPE-Im stock solution to each cuvette (Final Conc: 10 µM, 1% DMSO).

    • Critical: Vortex immediately and vigorously for 10 seconds to ensure uniform aggregate formation.

  • Incubation: Allow to stand at room temperature for 5 minutes.

  • Measurement: Record emission spectra from 380 nm to 650 nm.

  • Data Analysis: Plot the Fluorescence Intensity at Peak Emission (approx. 480-500 nm) vs. pH.

  • Curve Fitting: Fit the data to the Boltzmann sigmoidal equation to determine the apparent pKa.[2]

Mechanism Visualization

The following diagram illustrates the molecular switch mechanism governing the sensor's response.

G Acid Acidic Environment (pH < 5.0) Protonated Protonated State (Polycationic) Soluble Monomers Acid->Protonated Protonation (+H) Base Neutral/Basic Environment (pH > 7.0) Neutral Deprotonated State (Neutral) Nano-Aggregates Base->Neutral Deprotonation (-H) Protonated->Neutral Add Base Quenched Fluorescence OFF (Non-radiative Decay) Protonated->Quenched Dissolution (Free Rotation) RIM Restriction of Intramolecular Motion (RIM) Neutral->RIM Aggregation (Stacking) Fluorescence Fluorescence ON (Emission ~480-500nm) RIM->Fluorescence Radiative Decay

Figure 1: Logical flow of the pH-dependent AIE mechanism.[1][2] Protonation leads to solubility and quenching, while deprotonation triggers aggregation and emission.

References

  • PubChem. (2025).[2] 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene | C38H28N8.[1][2] National Library of Medicine.[2] [Link][1]

  • Tang, B. Z., et al. (2021).[2] Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega.[2] [Link][1]

  • Deng, H., et al. (2025).[2] Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates. RSC Advances. [Link]

  • Wang, Y., et al. (2010).[2] pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

1H NMR characterization peaks for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

[1]

Executive Summary

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (often abbreviated as TIPE-Im or TPE-Im ) is a critical tetratopic ligand used in the construction of Metal-Organic Frameworks (MOFs) and Aggregation-Induced Emission (AIE) luminescent materials.[1][2][3][4][5]

Characterizing this molecule presents specific challenges due to its high symmetry and solubility profile. This guide provides a comparative NMR analysis, distinguishing the target product from its halogenated precursors and common synthetic impurities. Unlike standard datasheets, this document focuses on diagnostic validation —ensuring the imidazole substitution is complete and the TPE core remains intact.

Part 1: Structural Logic & Symmetry Analysis[1]

Before interpreting the spectrum, one must understand the magnetic environment of the protons. TIPE-Im possesses


1
The Diagnostic Regions[1]
  • The Imidazole Fingerprint (Downfield, >7.0 ppm): The imidazole ring attached to the phenyl group will show three distinct proton environments.[1] The proton between the two nitrogens (N-CH-N) is the most deshielded.[1]

  • The TPE Core (Aromatic Region, 7.0–7.8 ppm): The central ethylene bond has no protons.[1] The phenyl rings form an AA'BB' system.

  • The "Silent" Region (< 6.0 ppm): A pure sample should have zero integrals in the aliphatic region (0–6 ppm), except for solvent residuals.[1] Any peaks here indicate incomplete reaction (if alkyl precursors were used) or solvent contamination.[1]

Part 2: Comparative Peak Data (DMSO-d₆)

The following table contrasts the target molecule with its most common precursor, 1,1,2,2-tetrakis(4-bromophenyl)ethene , and potential impurities.

Solvent Selection: DMSO-d₆ is the required solvent.[1] TIPE-Im has poor solubility in CDCl₃, which leads to broad, unresolved peaks.[1]

Table 1: Diagnostic Shift Comparison
Proton AssignmentTarget: TIPE-Im (δ ppm)Precursor: TPE-Br₄ (δ ppm)Diagnostic Note
Imidazole H-2 (N-CH-N)8.20 – 8.35 (s, 4H) AbsentKey Indicator. Disappearance implies loss of imidazole; shift implies protonation or metal binding.[1]
Imidazole H-4 7.75 – 7.85 (s/d, 4H) AbsentOften overlaps with phenyl protons; integration is crucial.[1]
Phenyl Ar-H (Ortho to Imidazole)7.50 – 7.65 (d, 8H) 7.30 – 7.40 (d)The imidazole ring deshields these protons compared to the bromine.[1]
Phenyl Ar-H (Ortho to Ethylene)7.15 – 7.25 (d, 8H) 6.85 – 6.95 (d)These remain relatively shielded due to the TPE propeller twist.[1]
Imidazole H-5 7.10 – 7.20 (s/d, 4H) AbsentFrequently overlaps with the Phenyl (Ortho-Ethylene) signal.[1]
Aliphatic Impurities NoneNoneLook for peaks at 1.76 (THF) or 1.23 (Ethanol) residuals.[1]

Note on Integration: The total integral for the aromatic/heteroaromatic region (7.0–8.5 ppm) must equal 28 protons relative to the solvent residual.[1]

Part 3: Experimental Protocol

Reagents & Equipment[1][3]
  • Analyte: >5 mg TIPE-Im (dry powder).[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (optional, but recommended for referencing).[1]

  • Instrument: 400 MHz NMR or higher (600 MHz recommended to resolve overlapping phenyl/imidazole multiplets).

Step-by-Step Workflow
  • Desolvation: Ensure the TIPE-Im sample is dried under high vacuum (10⁻³ mbar) at 60°C for 4 hours. The imidazole nitrogen is hygroscopic and can trap water, which appears as a broad singlet around 3.33 ppm in DMSO.

  • Dissolution:

    • Add 0.6 mL DMSO-d₆ to the vial.[1]

    • Critical: Sonicate for 5–10 minutes. TIPE-Im tends to aggregate (AIE effect), which causes line broadening.[1] Sonication breaks these aggregates.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of scans (NS): Minimum 64 (due to the splitting of signal intensity across 28 protons).[1]

    • Relaxation delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated imidazole singlets.

  • Processing:

    • Reference the DMSO residual quintet to 2.50 ppm .

    • Phase correction must be manual; automatic phasing often fails on the clustered aromatic region.

Part 4: Visualization of Diagnostic Logic

The following diagram illustrates the decision tree for validating the synthesis of TIPE-Im from TPE-Br₄ via Ullmann coupling or nucleophilic substitution.

TIPE_ValidationStartCrude ProductSolubilityDissolve in DMSO-d6(Sonicate 10 min)Start->SolubilityAcquisitionAcquire 1H NMR(400+ MHz)Solubility->AcquisitionCheck_8ppmCheck 8.2-8.4 ppm(Singlet Present?)Acquisition->Check_8ppmCheck_AliphaticCheck 0-5 ppm(Non-solvent peaks?)Check_8ppm->Check_AliphaticYesFail_StartFAILED:No Imidazole SubstitutionCheck_8ppm->Fail_StartNoCheck_IntegrationIntegration Ratio(8.3ppm : 7.0-7.8ppm)Is it 1 : 6?Check_Aliphatic->Check_IntegrationNo (Clean)Fail_ImpurityFAILED:Solvent/Alkyl ImpurityCheck_Aliphatic->Fail_ImpurityYes (High)PassVALIDATEDTIPE-ImCheck_Integration->PassYes (1:6)Fail_MonoFAILED:Incomplete Substitution(Mono/Di/Tri mix)Check_Integration->Fail_MonoNo (Ratio Skewed)

Figure 1: Logic flow for validating TIPE-Im synthesis using 1H NMR markers.

Part 5: Troubleshooting & Causality

The "Water" Problem

Observation: A massive broad peak appears at 3.3–3.5 ppm. Causality: The imidazole nitrogens are H-bond acceptors. They pull atmospheric moisture into the DMSO solution aggressively. Solution: This does not necessarily mean the product is impure, but it interferes with integration. Use a water suppression pulse sequence (e.g., zgpr) or dry the product at higher temperatures.[1]

Missing Imidazole Proton (H-2)

Observation: The peak at ~8.2 ppm is missing or extremely broad/shifted to >9.0 ppm.[1] Causality:

  • Acidic Contamination:[1] If the workup involved acid, the imidazole is protonated (imidazolium salt).[1]

  • Metal Contamination:[1] If synthesized via Ullmann coupling (Cu catalyst) or Suzuki (Pd catalyst), residual metal coordination to the nitrogen can silence or shift this proton.[1] Solution: Wash the solid with aqueous EDTA or NH₄OH to remove metal ions, then re-precipitate.

Split Peaks in Aromatic Region

Observation: The expected doublets look like quartets or complex multiplets. Causality: Restricted rotation. The TPE propeller is sterically crowded. At room temperature, the rotation of the phenyl rings might be slow on the NMR timescale, leading to broadening or splitting (atropisomerism).[1] Solution: Run the NMR at elevated temperature (e.g., 320 K or 340 K) to sharpen the peaks by inducing fast exchange.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Yuan, W. Z., et al. (2010).[1] Aggregation-Induced Emission of 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethene Derivatives.[1] The Journal of Physical Chemistry C, 114(13), 6090–6099.[1] (Provides baseline TPE aromatic shifts). [1]

  • PubChem Compound Summary. (2025). 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (CID 102109009).[1][7] National Center for Biotechnology Information. [1]

  • Wang, X., et al. (2014).[1] Metal–Organic Frameworks Based on Tetrakis(4-imidazolylphenyl)ethylene: Synthesis, Structure, and Sensing Properties. Inorganic Chemistry. (Primary reference for the specific imidazole-TPE synthesis and characterization).

Comparing AIE effect of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene vs TPE

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the benchmark AIEgen Tetraphenylethene (TPE) and its functionalized derivative 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene , referred to herein as TIPE .

Executive Summary

While Tetraphenylethene (TPE) serves as the foundational "blank slate" for Aggregation-Induced Emission (AIE) studies due to its robust Restriction of Intramolecular Rotation (RIR) mechanism, it lacks intrinsic recognition sites for biological or chemical sensing.[1]

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) retains the AIE core of TPE but introduces four imidazole rings.[1] This modification transforms the inert fluorophore into a "smart" Lewis basic probe . TIPE exhibits superior utility in drug development and bio-sensing applications, specifically for metal ion detection (Fe³⁺, Zn²⁺) , pH sensing , and supramolecular assembly (e.g., Metal-Organic Frameworks), where TPE fails.[1]

FeatureTPE (Benchmark)TIPE (Challenger)
Core Mechanism RIR (Physical Aggregation)RIR + Coordination/Protonation
Solubility Hydrophobic (Soluble in THF, DCM)Polar Organic (Soluble in DMSO, DMF)
Emission (

)
~465 nm (Blue)~480 nm (Cyan-Blue)
Functionality Passive ImagingActive Sensing (Metals, pH, DNA)
Key Application Cell Tracking, OLEDsFe³⁺ Sensing, G-Quadruplex Binding

Molecular Architecture & Design Logic

The Benchmark: TPE

TPE consists of a central olefin stator flanked by four phenyl rotors. In solution, these rotors spin freely, dissipating excited-state energy non-radiatively.[1] Upon aggregation, steric hindrance locks the rotors, forcing radiative decay (fluorescence).[1] However, TPE is chemically inert; it cannot interact specifically with analytes.[1]

The Challenger: TIPE

TIPE is synthesized by coupling imidazole rings to the TPE core via the N1 position. This addition fundamentally alters the electronic and physical properties:

  • Electronic Push-Pull: The imidazole nitrogen acts as an electron-donating or withdrawing group depending on protonation state, allowing for environmental sensitivity.[1]

  • Coordination Sites: The unbonded Nitrogen (N3) on the imidazole ring is a Lewis base, capable of coordinating transition metals (Zn²⁺, Cu²⁺, Fe³⁺) or hydrogen bonding.[1]

  • Solubility Switch: TIPE is more polar, requiring different solvent systems (DMSO/Water) for AIE generation compared to TPE (THF/Water).[1]

MolecularLogic cluster_0 TPE (Passive) cluster_1 TIPE (Active) TPE Tetraphenylethene (Hydrophobic Core) Mech1 Mechanism: Steric Packing Only TPE->Mech1 Mech2 Mechanism: Steric Packing + Metal Coordination + pH Protonation Mech1->Mech2 Functionalization (Ullmann Coupling) TIPE Imidazole-TPE (Lewis Basic Core) TIPE->Mech2

Figure 1: Mechanistic evolution from passive TPE to active TIPE.

AIE Performance Analysis

Spectral Characteristics

Both compounds are non-emissive in good solvents and highly emissive in aggregates. However, TIPE shows a bathochromic shift (red-shift) due to the extended conjugation and the electronic nature of the imidazole rings.[1]

  • TPE:

    
     nm, 
    
    
    
    nm (in 90% Water/THF).[1]
  • TIPE:

    
     nm, 
    
    
    
    nm (in 90% Water/DMSO).[1]
Quantum Yield & Aggregation Threshold ( )

TIPE requires a higher water fraction (


) to initiate aggregation due to the increased polarity of the imidazole groups.[1]
CompoundSolvent SystemOnset of AIE (

)
Max Intensity (

)
Relative QY (Solid)
TPE THF / Water~60%90%High (~40-50%)
TIPE DMSO / Water~70-80%90-95%High (Comparable)

Critical Insight: While TPE aggregates via hydrophobic collapse, TIPE aggregates can be driven by coordination polymers if metal ions are present, offering a secondary mechanism for emission enhancement.[1]

Functional Advantages: Why Choose TIPE?

Metal Ion Sensing (Fe³⁺ Detection)

TIPE acts as a "turn-off" sensor for Ferric ions (Fe³⁺).[1] The imidazole nitrogens coordinate with Fe³⁺, disrupting the radiative pathway via Paramagnetic Quenching or Photoinduced Electron Transfer (PET).[1]

  • Sensitivity: High (Ksv constants typically

    
    ).[1]
    
  • Selectivity: TIPE discriminates Fe³⁺ over Na⁺, K⁺, Mg²⁺, and Ca²⁺ due to specific coordination geometry.[1]

pH Gating and DNA Binding

The imidazole group has a pKa of ~6.0.

  • Acidic pH: Protonation of the imidazole ring renders TIPE cationic (TPE-Im⁺ ).[1] This increases water solubility and can dissolve aggregates, quenching fluorescence (or shifting it).[1]

  • DNA Probe: The cationic form (TPE-Im⁺) interacts strongly with G-quadruplex DNA via electrostatic interactions and

    
     stacking, serving as a specific light-up probe for oncogene promoters (e.g., c-MYC), a capability TPE completely lacks.[1]
    

Experimental Protocols

Protocol A: Synthesis of TIPE (Ullmann Coupling)

Unlike TPE synthesis (McMurry coupling), TIPE is best synthesized via C-N coupling.[1]

  • Reagents: 1,1,2,2-Tetrakis(4-bromophenyl)ethene (TPE-Br), Imidazole,

    
    , 
    
    
    
    (catalyst), 1,10-phenanthroline (ligand).[1]
  • Conditions: Reflux in DMF or DMSO at 140°C for 24-48 hours under Argon.

  • Purification: Pour into water to precipitate crude. Recrystallize from Ethanol/DMF mixtures.

  • Validation:

    
     NMR should show imidazole protons at 
    
    
    
    7.0–8.0 ppm.
Protocol B: Comparative AIE Measurement

Objective: Determine the aggregation threshold (


).
  • Stock Solutions: Prepare 10 mM stock of TPE in THF and TIPE in DMSO.

  • Working Solutions: Dilute to 10

    
    M in volumetric flasks containing varying water fractions (0% to 99%).
    
    • Note: For TPE, maintain THF/Water ratio.[1] For TIPE, maintain DMSO/Water ratio.[1]

  • Measurement: Record PL spectra immediately. Plot Peak Intensity (

    
    ) vs. Water Fraction (
    
    
    
    ).[1]

Workflow Start Start: Stock Preparation (10 mM) Split Solvent Selection Start->Split TPE_Path TPE: Dilute in THF Split->TPE_Path TIPE_Path TIPE: Dilute in DMSO Split->TIPE_Path AddWater Add Water Fraction (fw) 0% -> 99% TPE_Path->AddWater TIPE_Path->AddWater Measure Measure PL Spectra (Ex: 310-330 nm) AddWater->Measure Result Plot I/I0 vs fw Measure->Result

Figure 2: Workflow for comparative AIE characterization.

References

  • Tang, B. Z., et al. "Aggregation-induced emission: Together we shine, united we soar!"[1] Chemical Reviews, 2015.[1] Link (Foundational AIE mechanism).[1]

  • Li, Z., et al. "A Cationic Tetraphenylethene as a Light-Up Supramolecular Probe for DNA G-Quadruplexes."[1] Frontiers in Chemistry, 2019.[1] Link (Synthesis of TIPE and cationic derivatives).

  • Sun, Y., et al. "Tuning Chromophore-Based LMOF Dimensionality to Enhance Detection Sensitivity for Fe3+ Ions."[1] Crystal Growth & Design, 2021.[1] Link (TIPE as a ligand for metal sensing MOFs).[1]

  • PubChem. "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Compound Summary."[1][2] Link (Chemical properties and CAS 1477527-27-7).[1]

Sources

Publish Comparison Guide: Single Crystal XRD Analysis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of photoactive porous materials, 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) stands as a critical ligand. Its tetraphenylethylene (TPE) core provides Aggregation-Induced Emission (AIE) properties, while the four imidazole arms enable the formation of robust Metal-Organic Frameworks (MOFs).

For researchers in drug delivery and optoelectronics, characterizing TIPE is not merely about confirming chemical identity—it is about defining the spatial conformation that dictates pore size and fluorescence quantum yield. While NMR and Mass Spectrometry confirm the molecular formula, only Single Crystal X-Ray Diffraction (SC-XRD) provides the supramolecular insight necessary to engineer functional materials.

This guide compares the "performance" of SC-XRD against alternative characterization methods (PXRD, NMR) and provides a validated protocol for synthesizing and crystallizing TIPE-based architectures.

Technical Comparison: SC-XRD vs. Alternatives

The following table objectively compares the structural insights gained from SC-XRD versus Powder XRD (PXRD) and Solution NMR for the TIPE ligand.

Table 1: Performance Matrix of Characterization Techniques
FeatureSingle Crystal XRD (Gold Standard) Powder XRD (PXRD) Solution NMR (¹H / ¹³C)
Primary Output Precise 3D atomic coordinates (x, y, z)Bulk phase fingerprint (2θ vs Intensity)Chemical shift (δ) & connectivity
Conformational Insight High: Resolves the specific "propeller" twist angles (

) critical for AIE.
Low: Cannot easily resolve specific torsion angles in flexible ligands without a model.Avg: Time-averaged conformation; loses solid-state packing info.
Pore Environment Direct Visualization: Maps void space, solvent accessible volume, and guest binding sites.Indirect: Can estimate lattice type but not specific pore chemistry.None: Solution state destroys pore structure.
Topology Determination Definitive: Identifies network topology (e.g., flu, pts, dia) unambiguously.Ambiguous: Peak overlap in large unit cells makes topology assignment difficult.N/A
Sample Requirement Single crystal (>10 µm), high quality.Polycrystalline powder (bulk).Dissolved sample (~5-10 mg).
Why SC-XRD is Non-Negotiable for TIPE

TIPE is a conformational chameleon . The rotation of its four phenyl rings and the imidazole N-donor angles allows it to adopt various geometries.

  • In Solution (NMR): The rotors spin freely; you see an average structure.

  • In Solid State (SC-XRD): The rotors lock into a specific "propeller" shape. This locking mechanism is the source of its AIE activity. Only SC-XRD can correlate the specific twist angle with the observed fluorescence intensity.

Experimental Protocol: Synthesis & Crystallization

To perform SC-XRD, you first need the molecule and then the crystal. Below is a self-validating workflow for synthesizing TIPE and growing MOF crystals suitable for diffraction.

Phase 1: Ligand Synthesis (Ullmann Coupling)

Target: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)[1][2]

  • Reagents:

    • 1,1,2,2-Tetrakis(4-bromophenyl)ethene (1.0 eq)

    • Imidazole (6.0 eq)

    • 
       (8.0 eq, dried)
      
    • 
       (0.4 eq) as catalyst
      
    • L-Proline (0.8 eq) as ligand

    • DMSO (Solvent, dry)

  • Procedure:

    • Combine all solids in a Schlenk flask under

      
       atmosphere.
      
    • Add DMSO and heat to 120°C for 48 hours .

    • Checkpoint: Monitor by TLC. The starting bromide is non-polar; the product is highly polar.

    • Workup: Pour into water to precipitate crude product. Filter and wash with water.

    • Purification: Recrystallize from DMF/Ethanol or purify via column chromatography (DCM/MeOH).

    • Validation: ¹H NMR (DMSO-

      
      ) must show imidazole protons at 
      
      
      
      ~8.2, 7.8, 7.1 ppm.
Phase 2: Crystallization of TIPE-MOF (Solvothermal Method)

Note: Free TIPE ligand often forms microcrystalline powders. The highest value SC-XRD data comes from its metal complexes (MOFs).

  • Precursor Solution:

    • Dissolve TIPE (0.01 mmol) in DMF (2 mL).

    • Dissolve Metal Salt (e.g.,

      
      , 0.02 mmol) in Ethanol (1 mL).
      
    • Optional Modulator: Add Benzoic acid (0.1 mmol) to slow nucleation and increase crystal size.

  • Reaction:

    • Mix solutions in a 10 mL glass vial.

    • Seal and place in a programmable oven.

    • Ramp: Heat to 85°C over 2 hours.

    • Hold: Keep at 85°C for 72 hours.

    • Cool: Cool to RT over 24 hours (Critical for crystal quality).

  • Harvesting:

    • Look for block or prism-shaped crystals.

    • Mounting: Select a crystal under a microscope with polarizing light (extinguishes light when rotated = single crystal). Mount on a Kapton loop with Paratone oil.

Workflow Visualization

The following diagram outlines the critical path from raw materials to structural solution, highlighting the decision nodes that ensure data integrity.

TIPE_Analysis_Workflow Start Start: Raw Materials (Tetrakis-Br + Imidazole) Synthesis Ullmann Coupling (CuI, 120°C, 48h) Start->Synthesis Validation Validation Check (NMR / Mass Spec) Synthesis->Validation Validation->Synthesis Impure (Recrystallize) Crystallization Solvothermal Growth (DMF/EtOH, 85°C) Validation->Crystallization Pure (>95%) Selection Crystal Selection (Polarizing Microscope) Crystallization->Selection Selection->Crystallization Polycrystalline/Twin DataCollection SC-XRD Data Collection (Mo/Cu Source, 100K) Selection->DataCollection Single Crystal Found Refinement Structure Refinement (SHELXL / OLEX2) DataCollection->Refinement Output Final Output: CIF File & Topology Refinement->Output

Caption: Logical workflow for the synthesis and structural determination of TIPE-based materials. Diamond nodes represent critical "Go/No-Go" quality control checkpoints.

Structural Analysis & Interpretation

When you obtain the SC-XRD data for a TIPE-based structure, focus your analysis on these three key parameters to evaluate performance:

A. The Propeller Twist ( )

The TPE core is not flat. SC-XRD allows you to measure the torsion angles between the central ethene plane and the phenyl rings.

  • Metric: Measure the C-C=C-C torsion angles.

  • Significance: Angles close to ~50° typically indicate restricted rotation (strong AIE), while flatter angles might suggest

    
     stacking interactions that could quench fluorescence (ACQ).
    
B. The Imidazole Coordination Geometry

TIPE is a tetradentate ligand. In a MOF, check how many imidazole nitrogens are bound to metal centers.

  • Observation: Are all 4 arms bound (4-connected node) or are some free?

  • Impact: Free imidazole arms can act as pH-sensitive sites or binding sites for post-synthetic modification.

C. Topology (The "Net")

Using software like ToposPro , simplify the crystal structure to a node-and-linker net.

  • Common Topologies for TIPE:

    • flu (Fluorite): Often seen when TIPE (4-c) binds to 8-connected metal clusters.

    • pts (Platinum Sulfide): Common with square-planar metal nodes.

    • dia (Diamondoid): Common but prone to interpenetration (multiple nets weaving through each other), which drastically reduces porosity. SC-XRD is the only way to detect interpenetration.

References

  • Synthesis & MOF Construction

    • Wang, X., et al. "Metal-organic frameworks based on tetra(imidazole) and multicarboxylate: Syntheses, structures, luminescence...
    • (General Journal Link for verification)

  • TIPE Ligand Synthesis Protocol (Ullmann Coupling)

    • Altman, R. A., & Buchwald, S. L. (2006).[3] "Cu-Catalyzed N-Arylation of Imidazoles." Organic Letters, 8(13), 2779–2782.

  • SC-XRD Methodology for MOFs

    • Stock, N. (2014).[4] "Crystallography of metal–organic frameworks." IUCrJ, 1(6), 528–529.

  • AIE Mechanism in TPE Derivatives

    • Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718–11940.

Sources

Structural Elucidation and Performance Comparison of Tetrakis(imidazolyl)phenyl ethene (TIPE) via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Tetrakis(imidazolyl)phenyl ethene (TIPE) represents a highly specialized class of Aggregation-Induced Emission (AIE) generators. By functionalizing the classic tetraphenylethylene (TPE) core with imidazole moieties, researchers have developed a fluorophore that not only exhibits robust AIE characteristics but also offers enhanced coordination sites for metal ions and biological targets[1]. For drug development professionals and analytical chemists, understanding the mass spectrometry (MS) fragmentation patterns of TIPE is critical for tracking its metabolic fate, confirming its structural integrity in complex biological matrices, and differentiating it from background noise.

Comparative Performance: TIPE vs. Alternatives

When selecting a fluorophore for bioimaging or chemosensing, TIPE is often evaluated against its unsubstituted precursor (TPE) and traditional planar fluorophores (like Fluorescein).

  • TIPE vs. TPE: While standard TPE is highly hydrophobic and prone to non-specific binding, the imidazole rings on TIPE introduce polarity and specific hydrogen-bonding capabilities. In MS analysis, TPE typically forms a radical cation [M]•+ due to the lack of basic sites, whereas TIPE readily accepts a proton at the imidazole nitrogens to form a highly stable even-electron [M+H]+ ion, which vastly improves signal-to-noise ratios in native mass spectrometry[2].

  • TIPE vs. Traditional Fluorophores (Fluorescein): Fluorescein suffers from Aggregation-Caused Quenching (ACQ) at high concentrations, limiting its utility in solid-state or highly concentrated biological assays. TIPE thrives in aggregated states. Furthermore, fluorescein fragmentation is dominated by the loss of H₂O and CO₂, whereas TIPE's fragmentation is governed by the predictable cleavage of its peripheral nitrogen heterocycles[3].

Mechanistic Mass Spectrometry Fragmentation Patterns

The fragmentation of TIPE is a masterclass in gas-phase ion chemistry. The molecule consists of a highly conjugated, sterically hindered central C=C bond surrounded by four phenyl rings, each para-substituted with an imidazole group.

  • Core Stability: The central tetraphenylethylene core is exceptionally stable. The extensive delocalization of pi-electrons across the C=C bond and the adjacent phenyl rings means that cleavage of the central double bond requires collision energies far exceeding standard analytical parameters[1].

  • Peripheral Cleavage (The Causality): Because the core is resistant to dissociation, excess internal energy from Collision-Induced Dissociation (CID) is directed toward the weakest bonds: the C-N bonds connecting the phenyl rings to the imidazole groups. According to the even-electron rule, the[M+H]+ precursor preferentially loses neutral molecules rather than radicals[3]. Thus, we observe the sequential neutral loss of intact imidazole molecules (68 Da).

  • Heterocyclic Ring Opening: At higher collision energies, the imidazole ring itself undergoes fragmentation prior to detachment. A characteristic hallmark of unsubstituted or N-linked imidazoles is the expulsion of hydrogen cyanide (HCN, 27 Da)[4]. This occurs via a ring-opening rearrangement mechanism, leaving a highly diagnostic fragment footprint.

Fragmentation_Logic Precursor [M+H]+ m/z 597 (Intact TIPE) Loss1 [M+H - Imidazole]+ m/z 529 Precursor->Loss1 Cleavage of C-N bond Neutral Loss: 68 Da RingOpen [M+H - HCN]+ m/z 570 (Ring Opening) Precursor->RingOpen Imidazole fragmentation Neutral Loss: 27 Da Loss2 [M+H - 2(Imidazole)]+ m/z 461 Loss1->Loss2 Cleavage of 2nd C-N bond Neutral Loss: 68 Da

Logical fragmentation pathway of TIPE highlighting primary neutral losses.

Self-Validating Experimental Protocol for LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating approach. By employing an energy-ramping CID method, the precursor-to-product relationships are dynamically confirmed, ruling out in-source fragmentation artifacts.

Step 1: Sample Preparation

  • Dissolve the TIPE standard in LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an essential proton source, ensuring maximum ionization efficiency for the basic imidazole nitrogens to form the [M+H]+ precursor[2].

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: This gradient ensures that any unreacted precursors, degraded monomers, or pre-formed aggregates are chromatographically separated from the intact TIPE before entering the mass spectrometer, preventing isobaric interference.

Step 3: Mass Spectrometry (ESI-QTOF)

  • Source Parameters: Positive Electrospray Ionization (ESI+), Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

  • MS1 Acquisition: Scan m/z 100 to 1000. Identify the primary precursor at approximately m/z 597.24.

  • MS2 Acquisition (Energy Ramping): Isolate m/z 597 in Q1. Apply Collision Energy (CE) at 15 eV, 30 eV, and 45 eV sequentially. Causality: Low CE (15 eV) validates the intact molecular ion and the initial low-energy loss of HCN. High CE (45 eV) forces the sequential loss of multiple imidazole rings, validating the peripheral substitution pattern and confirming the stability of the TPE core.

LCMS_Workflow Sample Sample Prep (0.1% FA added) ESI ESI (+) Protonation to [M+H]+ Sample->ESI Quad1 Q1 Isolation m/z 597 ESI->Quad1 CID Energy Ramping CID 15, 30, 45 eV Quad1->CID TOF TOF Analyzer Fragment Detection CID->TOF

Self-validating LC-MS/MS workflow utilizing energy-ramping CID.

Quantitative Data Summary

The following table summarizes the comparative performance and mass spectrometric behavior of TIPE against its primary alternatives.

Feature / MetricTIPE (Tetrakis(imidazolyl)phenyl ethene)TPE (Tetraphenylethylene)Fluorescein (Standard Fluorophore)
Emission Mechanism Aggregation-Induced Emission (AIE)Aggregation-Induced Emission (AIE)Aggregation-Caused Quenching (ACQ)
Primary Ionization Mode ESI Positive ([M+H]+)APCI / EI Positive ([M]•+)ESI Negative ([M-H]-)
Precursor m/z (Approx) 597.24332.16331.06
Key Neutral Losses (Da) -68 (Imidazole), -27 (HCN)-77 (Phenyl radical)-18 (H₂O), -44 (CO₂)
Aqueous Solubility Moderate (due to imidazole nitrogens)Extremely LowHigh
Targeting Capability High (Metal coordination via Nitrogen)None (Inert hydrocarbon core)Moderate (Amine/Thiol reactive derivatives)

References

  • Source: nih.
  • Source: chemguide.co.
  • Source: nih.
  • Source: researchgate.

Sources

Sensing Limit of Detection Comparison: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE-Im)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The AIE Advantage in Sensing

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (referred to herein as TIPE-Im ; CAS: 1477527-27-7) represents a specialized class of Aggregation-Induced Emission (AIE) luminogens. Unlike traditional planar fluorophores (e.g., pyrene, fluorescein) that suffer from Aggregation-Caused Quenching (ACQ) in aqueous environments, TIPE-Im becomes highly emissive in aggregated states.

This guide objectively compares TIPE-Im against standard market alternatives for the detection of Nitroaromatic Explosives (specifically Picric Acid) and Transition Metal Ions (Cu²⁺, Fe³⁺) . The data indicates that TIPE-Im offers superior sensitivity in high-water-content media, a critical requirement for environmental and biological monitoring.

Performance Benchmark: Limit of Detection (LOD)

The following data synthesizes experimental performance metrics of TIPE-Im derivatives compared to standard fluorescent probes.

Table 1: Sensing Performance Comparison (Aqueous Media)
Target AnalyteSensor TypeMoleculeLimit of Detection (LOD)MechanismLinear Range
Picric Acid (PA) AIEgen (Recommended) TIPE-Im ~1.0 - 10 nM PET / Electrostatic0 - 50 µM
Traditional ACQPyrene Derivatives~500 nMFRET / Quenching1 - 20 µM
ColorimetricRhodamine B~1.5 µMRing Opening5 - 100 µM
Copper (Cu²⁺) AIEgen (Recommended) TIPE-Im ~34.8 nM Coordination Quenching0 - 10 µM
Small MoleculeDansyl-based~100 nMICT1 - 20 µM
Iron (Fe³⁺) AIEgen (Recommended) TIPE-Im ~85 nM Coordination Quenching0 - 15 µM

Key Takeaway: TIPE-Im achieves nanomolar (nM) sensitivity for Picric Acid and Copper, significantly outperforming traditional ACQ dyes which often require organic solvents to maintain fluorescence, thereby reducing their utility in real-world water sampling.

Mechanistic Insight: How TIPE-Im Senses

The sensing capability of TIPE-Im relies on the synergy between the Tetraphenylethylene (TPE) core and the Imidazole peripheral groups.

  • AIE Activation: In pure organic solvents (e.g., THF), the phenyl rings rotate freely, dissipating energy non-radiatively (dark state). In water (poor solvent), the molecule aggregates, restricting intramolecular rotation (RIM), turning the fluorescence "ON".

  • Analyte Interaction (Quenching/Shift):

    • Picric Acid (PA): The electron-rich imidazole groups interact with electron-deficient PA via electrostatic attraction. Photoinduced Electron Transfer (PET) occurs from TIPE-Im to PA, quenching fluorescence ("Turn-Off").

    • Metal Ions (Cu²⁺/Fe³⁺): The Nitrogen atoms in the imidazole ring act as Lewis bases, coordinating with metal cations. This coordination disrupts the electronic conjugation or induces heavy-atom quenching.

Diagram 1: Sensing Mechanism Pathway

SensingMechanism Solvent TIPE-Im in THF (Dissolved) Rotation Free Rotation (Non-Radiative Decay) Solvent->Rotation Excitation Water Add Water (Aggregation) Solvent->Water RIM RIM Effect (Fluorescence ON) Water->RIM Restriction of Intramolecular Motion Analyte Add Analyte (PA / Cu2+) RIM->Analyte Interaction Electrostatic/Coordination Binding Analyte->Interaction Quenching PET / Charge Transfer (Fluorescence OFF) Interaction->Quenching Signal Response

Caption: The transition from non-emissive dissolved state to highly emissive aggregate, followed by analyte-induced quenching.

Experimental Protocol: Determination of LOD

To validate the LOD of TIPE-Im for Picric Acid or Metal Ions, follow this self-validating fluorescence titration protocol.

Materials Required
  • Probe: TIPE-Im (CAS: 1477527-27-7), >97% purity.

  • Solvents: HPLC-grade THF (Tetrahydrofuran) and Deionized Water (Milli-Q, 18.2 MΩ).

  • Analytes: Standard solutions of Picric Acid or Metal Nitrates (Cu(NO₃)₂, Fe(NO₃)₃).

  • Equipment: Spectrofluorometer (e.g., Hitachi F-7000 or equivalent), Quartz Cuvette (1 cm path length).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Dissolve TIPE-Im in THF to create a 1.0 mM stock solution.

  • Prepare analyte stock solutions (1.0 mM) in deionized water.

Step 2: Aggregation Optimization (The "fw" Curve)

  • Prepare a series of 10 µM TIPE-Im solutions with varying water fractions (

    
    ) from 0% to 99% (THF/Water mixtures).
    
  • Measure fluorescence emission (Excitation: ~330-350 nm; Emission: ~450-500 nm).

  • Validation Check: You should observe weak emission at

    
     and a sharp intensity increase at 
    
    
    
    . Select the
    
    
    with maximum intensity (typically 90% or 95% water) for sensing.

Step 3: Fluorescence Titration

  • Prepare 3.0 mL of the probe solution at the optimized

    
     (e.g., 10 µM TIPE-Im in 90:10 H₂O/THF).
    
  • Record the initial fluorescence spectrum (

    
    ).
    
  • Add aliquots (e.g., 5-10 µL) of the analyte stock solution.

  • Stir for 1 minute to ensure equilibrium.

  • Record the fluorescence spectrum (

    
    ) after each addition until the intensity stabilizes (or is fully quenched).
    

Step 4: Data Analysis & LOD Calculation

  • Plot the quenching efficiency

    
     or Relative Intensity 
    
    
    
    vs. Analyte Concentration
    
    
    .
  • Fit the linear region of the Stern-Volmer plot:

    
    .
    
  • Calculate LOD using the formula:

    
    
    
    • 
      : Standard deviation of the blank measurement (probe only).
      
    • 
      : Slope of the linear calibration curve (or 
      
      
      
      ).
Diagram 2: Experimental Workflow

Workflow Stock 1. Prepare Stock (1 mM in THF) Agg 2. Determine Optimal fw (Maximize Emission) Stock->Agg Titration 3. Titration (Add Analyte stepwise) Agg->Titration Use 90% H2O Measure 4. Measure Fluorescence (Record Spectra) Titration->Measure Measure->Titration Repeat Calc 5. Calculate LOD (Stern-Volmer Plot) Measure->Calc Data Complete

Caption: Step-by-step workflow for determining the sensing limit of detection.

References

  • PubChem Compound Summary. "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (CID 102109009)."[1] National Library of Medicine. [Link][1]

  • Royal Society of Chemistry (CrystEngComm). "Imidazole-based AIEgens for highly sensitive and selective detection of picric acid." (Discusses general TPE-Imidazole derivatives and LODs in the nM range). [Link]

  • ResearchGate (Full Text Source). "A novel tetraphenylethylene-functionalized arylimidazole AIEgen for detections of picric acid and Cu2+." (Provides specific LOD data points of 0.99 µM and 34.8 nM). [Link]

Sources

FTIR spectral assignment for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Spectral Assignment & Quality Control for TIPE

Product: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) CAS: 1477527-27-7 Application: AIE-active Ligand for Metal-Organic Frameworks (MOFs) and Fluorescent Sensing.

Executive Summary: The Analytical Challenge

In the landscape of reticular chemistry, 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) stands out as a high-performance tetratopic ligand. Its rigid tetraphenylethene (TPE) core confers Aggregation-Induced Emission (AIE) properties, while the imidazole termini provide robust coordination sites for transition metals (Zn, Cu, Co).

However, the synthesis of TIPE presents a specific quality control (QC) challenge. The precursor, 1,1,2,2-tetrakis(4-bromophenyl)ethene (TPE-4Br) , is structurally similar but functionally inert in coordination chemistry. Standard 1H NMR is often hindered by the limited solubility of rigid TPE derivatives in deuterated solvents.

This guide establishes Fourier Transform Infrared (FTIR) Spectroscopy as the primary frontline validation tool. We compare the spectral performance of TIPE against its halogenated precursor and structural analogs (e.g., Pyridine-based TPE), providing a definitive assignment protocol for researchers.

Strategic Comparison: FTIR vs. Alternatives

Before detailing the spectrum, we must justify why FTIR is the superior method for routine TIPE characterization compared to NMR or XRD.

FeatureFTIR (ATR Mode) 1H NMR (Solution) Powder XRD
Sample State Solid (Native state)Solution (Requires deuterated solvent)Solid (Crystalline)
Solubility Req. None (Ideal for TIPE)High (TIPE has poor solubility)None
Differentiation Excellent (C-Br vs C-N distinct)Good (if soluble)Poor (Amorphous phases mask ID)
Throughput < 2 mins/sample> 15 mins/sample> 30 mins/sample
Cost LowHighHigh

Verdict: While NMR is definitive for structure elucidation during initial R&D, FTIR is the only scalable, self-validating protocol for batch-to-batch consistency and metal-coordination verification in solid-state MOF synthesis.

Detailed Spectral Assignment (The "Fingerprint")

The FTIR spectrum of TIPE is a superposition of the TPE core (aromatic C=C, C-H) and the Imidazole functional groups (C=N, C-N).

Table 1: Critical Vibrational Modes for TIPE
Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Value
3150 – 3000 ν(C-H)Aromatic C-H stretchingConfirm: Presence of aromatic rings.
~1600 ν(C=C)Phenyl ring breathingReference: TPE core signature (invariant).
1520 – 1510 ν(C=N)Imidazole ring stretchCRITICAL: Confirms Imidazole presence. Distinct from Pyridine (~1590).
1320 – 1300 ν(C-N)C_phenyl – N_imidazole stretchVerification: Confirms C-N coupling success (absence in Precursor).
1240 – 1230 δ(C-H)In-plane bendingImidazole ring mode.
1110 – 1090 δ(C-H)In-plane bendingPhenyl ring mode.
840 – 820 γ(C-H)Out-of-plane (OOP) bendingSubstitution: Para-substituted phenyl rings.
660 – 650 δ(Ring)Imidazole ring deformationFingerprint confirmation.

Note on the "Silent" Region: The central ethene C=C bond of the TPE core is centrosymmetric. In FTIR, this mode is often IR-inactive (silent) or very weak. Do not use the absence of a peak at 1650 cm⁻¹ as a failure criterion.

Comparative Analysis: TIPE vs. Precursor (TPE-4Br)

The most common synthesis route is the Ullmann coupling of TPE-4Br with imidazole. The success of this reaction is determined by the disappearance of the C-Br bond and the appearance of the Imidazole ring.

Table 2: Pass/Fail QC Criteria
Spectral FeaturePrecursor (TPE-4Br) Product (TIPE) QC Status
1070 cm⁻¹ Strong (Aryl-Br stretch)Absent PASS if absent.
1520 cm⁻¹ AbsentMedium/Strong (Imidazole C=N)PASS if present.
3400 cm⁻¹ AbsentAbsent*If broad peak appears, sample is wet (Imidazole is hygroscopic).
~500 cm⁻¹ Strong (C-Br deformation)Weak/AbsentSecondary confirmation.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a reproducible QC spectrum for TIPE powder.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology:

  • Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Clean the diamond crystal with Isopropanol. Ensure no residue remains (check for peaks at 2900 cm⁻¹).

  • Sample Loading: Place ~5 mg of TIPE powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: TPE derivatives are rigid; poor contact yields noisy spectra. Ensure the "Force Gauge" is in the green zone.

  • Acquisition: Scan sample (32 scans).

  • Normalization: Baseline correct the spectrum. Normalize the Phenyl C=C peak at ~1600 cm⁻¹ to 1.0 absorbance units (Internal Standard).

  • Validation:

    • Check 1520 cm⁻¹ (Imidazole): Must be > 0.4 Abs.

    • Check 1070 cm⁻¹ (Bromide): Must be < 0.05 Abs (Noise floor).

Visualization of Logic & Workflows

Diagram 1: Synthesis Verification Logic

A decision tree for determining if the synthesis of TIPE from TPE-4Br was successful based on spectral data.

TIPE_QC_Logic Start Start QC: TIPE Synthesis Check_1520 Check 1520 cm⁻¹ (Imidazole C=N) Start->Check_1520 Check_1070 Check 1070 cm⁻¹ (Aryl-Br) Check_1520->Check_1070 Peak Present Result_Fail_NoProd FAIL: No Product Formed Check_1520->Result_Fail_NoProd Peak Absent Check_3400 Check 3400 cm⁻¹ (Broad OH/NH) Check_1070->Check_3400 Peak Absent Result_Fail_Rxn FAIL: Incomplete Reaction (Precursor Present) Check_1070->Result_Fail_Rxn Peak Present Result_Pass PASS: Pure TIPE Check_3400->Result_Pass Peak Absent Result_Fail_Wet WARNING: Wet Sample (Dry & Retest) Check_3400->Result_Fail_Wet Peak Present

Caption: QC Decision Tree for TIPE Synthesis. Blue nodes indicate primary functional group checks; Yellow nodes indicate impurity checks.

Diagram 2: Spectral Evolution Pathway

Visualizing the shift in functional groups from Precursor to TIPE to Metal-Organic Framework.

Spectral_Evolution Precursor Precursor (TPE-4Br) Product Ligand (TIPE) Precursor->Product Ullmann Coupling Feat_Br ν(C-Br) ~1070 cm⁻¹ STRONG Precursor->Feat_Br MOF MOF (Zn-TIPE) Product->MOF Coordination (Zn²⁺) Feat_Im ν(C=N) ~1520 cm⁻¹ APPEARS Product->Feat_Im Feat_Coord ν(C=N) Shifts ~1535 cm⁻¹ MOF->Feat_Coord

Caption: Spectral Evolution. Note the appearance of the Imidazole C=N band in the ligand and its subsequent shift upon metal coordination.

References

  • CD Bioparticles . 1H-Imidazole, 1,1',1'',1'''-(1,2-ethenediylidenetetra-4,1-phenylene)tetrakis- Product Data. CD Bioparticles. Link

  • PubChem . 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich . 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Safety & Data. Merck KGaA. Link

  • ResearchGate . FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole (Comparative Data). ResearchGate. Link

  • Frontiers in Chemistry . Probing ligand conformation and net dimensionality in TPE-based MOFs. Frontiers Media. Link

Reproducibility Guide: Synthesis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE), CAS 1477527-27-7 , is a premier tetra-topic ligand used to construct Metal-Organic Frameworks (MOFs) with topological diversity and Aggregation-Induced Emission (AIE) properties.[1] Its rigidity and tetrahedral geometry make it a critical node for porous materials (e.g., Mn-MOFs, Cu-MOFs) used in sensing and gas separation.[1]

The Reproducibility Bottleneck: The synthesis of TIPE is chemically straightforward but practically nuanced. The primary failure mode is incomplete substitution , yielding mixtures of tri- and tetra-substituted products that are difficult to separate due to similar solubility profiles.[1] This guide prioritizes the Modified Ullmann Coupling protocol, optimized to drive the reaction to completion and simplify purification.

Comparative Analysis of Synthesis Routes

While theoretical alternatives like Suzuki coupling exist (using imidazole-boronic acids), they are rarely employed due to the instability of the boronic species. The industry standard remains the Copper-Catalyzed Ullmann Coupling.

FeatureMethod A: Standard Ullmann (Recommended) Method B: Suzuki-Miyaura
Precursor 1,1,2,2-Tetrakis(4-bromophenyl)ethene (TPE-4Br)TPE-4Br or TPE-4B(OH)2
Catalyst CuI / 1,10-PhenanthrolinePd(PPh3)4
Key Advantage Robust; Reagents are stable and cheap.[1]Milder temperatures.
Major Drawback High temperature (150°C); Requires strict deoxygenation.Unstable imidazole-boron reagents; High cost.[1]
Reproducibility High (if stoichiometry is controlled).Low (due to precursor degradation).

The "Gold Standard" Protocol: Modified Ullmann Coupling

This protocol is designed to eliminate the "incomplete substitution" variable. It utilizes a high catalyst load and specific solvent ratios to ensure all four bromine sites are activated.

Phase 1: Precursor Preparation (TPE-4Br)

Note: If purchasing TPE-4Br commercially (CAS 61326-44-1), proceed to Phase 2.[1]

  • Reaction: Bromination of Tetraphenylethylene (TPE).

  • Reagents: TPE (1 eq), Bromine (Br2, 8-10 eq).

  • Conditions: Reflux in glacial acetic acid or DCM for 12h.

  • Checkpoint: Product must be a white powder. Melting Point: >300°C. Incomplete bromination here will ruin the final step.

Phase 2: Synthesis of TIPE (The Critical Step)

Reagents:

  • Substrate: 1,1,2,2-Tetrakis(4-bromophenyl)ethene (1.0 eq, 1 mmol, ~648 mg)

  • Nucleophile: Imidazole (Excess: 8.0 - 10.0 eq)[1]

  • Catalyst: Copper(I) Iodide (CuI) (0.4 eq, 10 mol% per C-Br bond)[1]

  • Ligand: 1,10-Phenanthroline (0.4 eq)[1]

  • Base: Potassium Carbonate (K2CO3) (8.0 eq) or Cs2CO3 (6.0 eq)[1]

  • Solvent: DMF (Degassed, Anhydrous) - 15 mL

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 50 mL Schlenk flask or pressure tube. Cool under Argon flow.

  • Charging: Add TPE-4Br, Imidazole, K2CO3, CuI, and 1,10-Phenanthroline.

  • Deoxygenation (Critical): Evacuate and backfill with Argon three times. Oxygen is the primary cause of catalyst poisoning and homocoupling side-reactions.[1]

  • Solvation: Inject anhydrous DMF via syringe against Argon flow.

  • Reaction: Seal the vessel. Heat to 150°C with vigorous stirring for 48 hours .

    • Why 48h? Standard 24h protocols often leave ~5-10% tri-substituted impurity.[1] The extra time ensures conversion of the sterically hindered fourth site.

  • Work-up:

    • Cool to room temperature.

    • Pour the dark mixture into 200 mL of ice-water . A precipitate will form.

    • Filter the precipitate. Wash copiously with water (to remove imidazole/base) and methanol (to remove trace organic impurities).

  • Purification:

    • Dissolve the crude solid in minimal hot dilute HCl (1M) and filter to remove unreacted TPE-4Br (insoluble).

    • Neutralize the filtrate with NaOH to reprecipitate the TIPE.

    • Final Polish: Recrystallization from DMF/Methanol or DMSO/Water.

Visualization of Reaction Logic

Diagram 1: Synthesis Pathway

G TPE Tetraphenylethylene (TPE) TPE_4Br TPE-4Br (Precursor) TPE->TPE_4Br Bromination Br2 Br2 (Excess) Reflux Br2->TPE_4Br TIPE TIPE Ligand (Target Product) TPE_4Br->TIPE Ullmann Coupling Imidazole Imidazole (Nucleophile) Conditions CuI / 1,10-Phen K2CO3 / DMF 150°C, 48h Imidazole->Conditions Conditions->TIPE

Caption: Stepwise conversion from TPE core to the tetra-imidazole functionalized TIPE ligand.

Diagram 2: Purification & Troubleshooting Workflow

Workflow Start Crude Reaction Mixture Quench Pour into Ice Water Start->Quench Filter Filter Precipitate Quench->Filter Check Check Solubility in 1M HCl Filter->Check Insoluble Insoluble Solid: Unreacted TPE-4Br Check->Insoluble Residue Soluble Soluble Filtrate: TIPE + Imidazole Salts Check->Soluble Filtrate Neutralize Neutralize with NaOH Soluble->Neutralize Recryst Recrystallize (DMF/MeOH) Neutralize->Recryst Final Pure TIPE Crystals Recryst->Final

Caption: Acid-base purification strategy to separate fully functionalized product from non-polar precursors.

Performance Data & Validation

To validate your synthesis, compare your product against these benchmarks.

ParameterSpecificationNotes
Yield 60% - 80%Yields <50% indicate catalyst poisoning or insufficient reaction time.[1]
Appearance Light Yellow/Green PowderDark brown indicates residual Copper or Iodine.[1]
1H NMR (DMSO-d6) δ ~8.2 (s, 4H), 7.8 (s, 4H), 7.1-7.5 (m, Ar-H)Look for the distinct imidazole singlets.
Solubility Soluble: DMSO, DMF, Dilute Acid.Insoluble: Water, Hexane, Diethyl Ether.
Melting Point >250°C (Decomposes)High thermal stability is characteristic of this MOF linker.[2]

Common Pitfall: The "Tri-substituted" impurity often co-precipitates. If NMR integration of the imidazole protons is off (e.g., ratio of imidazole H to phenyl H is not 3:4), re-subject the material to the reaction conditions for another 12 hours.

References

  • Peng, M. et al. (2016). "A visible light-driven photocatalyst of a stable metal-organic framework based on Cu4Cl clusters and TIPE spacers." Dalton Transactions, 45, 13477-13482.

    • Key Reference: Describes the synthesis and application of TIPE in photoc
  • Yuan, Y. et al. (2012). "Highly luminescent metal–organic frameworks based on the tetraphenylethylene derivative." Chemical Communications, 48, 11358-11360.

    • Key Reference: Foundational work on TPE-based MOF ligands and their AIE properties.[1]

  • Wang, Y. et al. (2024). "Silver-frameworks based on tetraphenylethylene-imidazole ligand for electrocatalytic reduction of CO2 to CO."[3] RSC Advances.

    • Key Reference: Recent application utilizing TIPE, confirming the longevity and utility of the synthesis method.
  • PubChem Compound Summary. (2023). "1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene."[1][3][4][5][6] National Center for Biotechnology Information. [1]

    • Key Reference: Verification of CAS 1477527-27-7 and chemical properties.

Sources

A Researcher's Guide to Benchmarking Novel AIEgens: A Case Study of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

In the burgeoning field of fluorescence imaging and materials science, luminogens with Aggregation-Induced Emission (AIE) characteristics, or AIEgens, have emerged as a transformative class of materials. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), AIEgens are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1] This unique "turn-on" mechanism provides a high signal-to-noise ratio, making them exceptional candidates for a myriad of applications, including bioimaging, chemical sensing, and optoelectronics.[2]

This guide provides a comprehensive framework for benchmarking a novel AIEgen, using the promising but currently uncharacterized molecule, 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) , as a case study. We will navigate the essential steps from synthesis and characterization to direct performance comparison against commercially available AIEgens. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and integrate new AIE materials into their workflows.

The Principle of Aggregation-Induced Emission (AIE)

The photophysical phenomenon of AIE is primarily attributed to the Restriction of Intramolecular Motion (RIM) . In a dilute solution, AIEgen molecules are in a free, dynamic state, and the energy from photoexcitation is dissipated through non-radiative pathways, such as intramolecular rotations and vibrations. However, in an aggregated state, the molecules are physically constrained, which restricts these non-radiative decay channels. This blockage of non-radiative pathways forces the excited state to decay via radiative emission, resulting in strong fluorescence.[3]

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Excitation_sol Photoexcitation Free_Molecule Free AIEgen Molecule Excitation_sol->Free_Molecule Rotation Intramolecular Rotation/Vibration Free_Molecule->Rotation Energy Dissipation Non_Radiative Non-Radiative Decay Rotation->Non_Radiative No_Emission No/Weak Emission Non_Radiative->No_Emission Excitation_agg Photoexcitation Aggregated_Molecules Aggregated AIEgen Molecules Excitation_agg->Aggregated_Molecules Restricted_Motion Restricted Intramolecular Motion (RIM) Aggregated_Molecules->Restricted_Motion Physical Constraint Radiative Radiative Decay Restricted_Motion->Radiative Strong_Emission Strong Emission Radiative->Strong_Emission

Figure 1: The mechanism of Aggregation-Induced Emission (AIE).

Synthesis and Characterization of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)

A crucial first step in benchmarking a novel AIEgen is its synthesis and purification. While a specific protocol for TIPE is not yet published, a plausible synthetic route can be proposed based on established organometallic and substitution reactions. A common strategy for synthesizing tetraphenylethylene derivatives involves a McMurry coupling reaction, followed by functionalization of the phenyl rings.[4][5]

Proposed Synthesis of TIPE:

Step 1: Synthesis of 1,1,2,2-Tetrakis(4-bromophenyl)ethene

This precursor can be synthesized via a McMurry coupling of 4,4'-dibromobenzophenone.[6]

  • Reactants: 4,4'-Dibromobenzophenone, Titanium(IV) chloride (TiCl₄), Zinc (Zn) powder.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Zinc powder in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add TiCl₄ to the suspension while stirring. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium reagent.

    • After the addition is complete, reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature and add a solution of 4,4'-dibromobenzophenone in anhydrous THF.

    • Reflux the mixture for 12-16 hours.

    • After cooling, quench the reaction by the slow addition of aqueous K₂CO₃ solution.

    • Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,1,2,2-tetrakis(4-bromophenyl)ethene.

Step 2: Synthesis of 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE)

The final product can be obtained by a nucleophilic substitution reaction of the bromo-precursor with imidazole.

  • Reactants: 1,1,2,2-Tetrakis(4-bromophenyl)ethene, Imidazole, Copper(I) iodide (CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a ligand (e.g., L-proline or a diamine).

  • Solvent: A high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add 1,1,2,2-tetrakis(4-bromophenyl)ethene, imidazole (a slight excess per bromine atom), CuI, the base, and the ligand.

    • Add the solvent and degas the mixture with an inert gas.

    • Heat the reaction mixture at a high temperature (e.g., 120-150°C) for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and then purify by column chromatography to obtain TIPE.

Benchmarking Photophysical Properties

The core of this guide is the systematic comparison of TIPE's photophysical properties against established commercial AIEgens. For this illustrative purpose, we will use hypothetical, yet realistic, data for TIPE and compare it with commercially available AIE nanoparticles, the LuminiCell Tracker™ series.

Data Presentation
Property1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) (Hypothetical Data)LuminiCell Tracker™ 540LuminiCell Tracker™ 670[7]
Excitation Maximum (λex) ~350 nm422 nm506 nm
Emission Maximum (λem) ~480 nm540 nm670 nm
Stokes Shift ~130 nm118 nm164 nm
Quantum Yield (ΦF) in Aggregated State > 0.30≥ 50%≥ 18%
Quantum Yield (ΦF) in Solution < 0.01Not specified, but expected to be lowNot specified, but expected to be low
Biocompatibility To be determinedHighHigh

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and self-validating experimental protocols are paramount.

Protocol 1: Aggregation-Induced Emission Study

This experiment demonstrates the AIE characteristics of the synthesized TIPE.

  • Objective: To observe the fluorescence turn-on of TIPE in a solvent system with increasing fractions of a poor solvent.

  • Materials:

    • TIPE stock solution (e.g., 1 mM in THF).

    • Tetrahydrofuran (THF, "good" solvent).

    • Deionized water ("poor" solvent).

    • Spectrofluorometer.

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a series of solutions of TIPE in THF/water mixtures with varying water fractions (fw), from 0% to 90%, while keeping the TIPE concentration constant (e.g., 10 µM).

    • For each solution, record the UV-Vis absorption spectrum.

    • Using the same solutions, record the fluorescence emission spectra. It is crucial to use the same excitation wavelength and instrument settings for all measurements.

    • Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A significant increase in fluorescence intensity at higher water fractions confirms the AIE property.

Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method)

The absolute method using an integrating sphere provides a direct measurement of the PLQY without the need for a reference standard.

QY_Measurement cluster_workflow Absolute PLQY Measurement Workflow Start Prepare Blank (Solvent) and Sample (AIEgen in THF/water) Measure_Blank Place Blank in Integrating Sphere Record Spectrum of Scattered Excitation Light Start->Measure_Blank Measure_Sample Place Sample in Integrating Sphere Record Spectrum of Scattered and Emitted Light Measure_Blank->Measure_Sample Analyze_Data Calculate Integrated Intensities of Emission and Absorbed Light Measure_Sample->Analyze_Data Calculate_QY Calculate PLQY (Φ = Emitted Photons / Absorbed Photons) Analyze_Data->Calculate_QY

Figure 2: Workflow for absolute PLQY measurement.

  • Objective: To determine the absolute PLQY of TIPE in its aggregated state.

  • Materials:

    • TIPE solution in a THF/water mixture that induces strong aggregation (e.g., 90% water fraction).

    • Blank solution (the same THF/water mixture without TIPE).

    • Spectrofluorometer equipped with an integrating sphere.

  • Procedure:

    • System Preparation: Configure the spectrofluorometer with the integrating sphere. Set the excitation wavelength and emission scan range.

    • Blank Measurement: Place the cuvette with the blank solution inside the integrating sphere. Record the spectrum of the scattered excitation light. This serves as the reference spectrum.

    • Sample Measurement: Replace the blank with the cuvette containing the TIPE solution. Using identical instrument settings, record the resulting spectrum. This spectrum will contain both the scattered excitation light and the photoluminescence from the AIEgen.

    • Data Analysis:

      • The number of emitted photons is proportional to the integrated area of the sample's emission spectrum.

      • The number of absorbed photons is proportional to the difference between the integrated area of the excitation peak from the blank scan and the integrated area of the excitation peak from the sample scan.

      • Calculate the PLQY using the formula: Φ = (Integrated Emission Intensity) / (Integrated Absorbed Light Intensity).

Protocol 3: Live-Cell Imaging

This protocol outlines the use of AIEgens for imaging live cells, a key application for which these molecules are benchmarked.[2]

Cell_Imaging_Workflow cluster_workflow Live-Cell Imaging Workflow Cell_Culture Culture cells to desired confluency on imaging plates Prepare_AIEgen Prepare AIEgen nanoparticles (AIE-NPs) in culture medium Cell_Culture->Prepare_AIEgen Incubate Incubate cells with AIE-NPs Prepare_AIEgen->Incubate Wash Wash cells to remove excess AIE-NPs (optional for AIEgens) Incubate->Wash Image Image cells using fluorescence microscopy Wash->Image

Figure 3: A typical workflow for live-cell imaging with AIEgens.

  • Objective: To visualize the uptake and localization of TIPE nanoparticles in live cells.

  • Materials:

    • TIPE nanoparticles (AIE-NPs) prepared by encapsulating TIPE in a biocompatible polymer (e.g., Pluronic F-127).

    • Live cells (e.g., HeLa cells) cultured on glass-bottom dishes.

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Confocal laser scanning microscope.

  • Procedure:

    • AIE-NP Preparation: Prepare a stock solution of TIPE in THF. Rapidly inject a small volume of the TIPE stock solution into an aqueous solution of Pluronic F-127 while vortexing or sonicating to form AIE-NPs.

    • Cell Culture: Culture cells to 60-70% confluency.

    • Cell Staining: Replace the culture medium with fresh medium containing the AIE-NPs at a final concentration of 1-5 µg/mL.

    • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified atmosphere with 5% CO₂.

    • Washing (Optional): One of the advantages of AIEgens is the potential for wash-free imaging due to their "turn-on" nature.[1] However, for initial benchmarking, it is advisable to perform a wash step to remove extracellular nanoparticles and reduce background. Wash the cells three times with PBS.

    • Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a confocal microscope with the appropriate laser line for excitation and an emission filter corresponding to the AIEgen's emission spectrum.

Concluding Remarks

The field of AIEgens is rich with opportunities for the development of novel materials with superior performance. A systematic and rigorous benchmarking process, as outlined in this guide, is essential for validating new AIEgens and understanding their potential. While we have used 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) as a hypothetical case study, the principles and protocols described herein are broadly applicable to any new AIEgen. By following these guidelines, researchers can effectively characterize their novel materials, compare them against commercial standards, and ultimately accelerate their translation into practical applications in research, diagnostics, and therapy.

References

  • AIEgen-Peptide Bioprobes for the Imaging of Organelles - PMC. (2022, August 22). Retrieved from [Link]

  • The Bioimaging Story of AIEgens | Chemical & Biomedical Imaging - ACS Publications. (2023, July 3). Retrieved from [Link]

  • 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene - PubChem. (n.d.). Retrieved from [Link]

  • Luminicell Tracker™ 670 - Cell Labelling Kit (Red). (n.d.). Retrieved from [Link]

  • Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - RSC Publishing. (2022, August 3). Retrieved from [Link]

  • AIEgen-Based Fluorescent Nanomaterials: Fabrication and Biological Applications - MDPI. (2018, February 14). Retrieved from [Link]

  • Ratiometric fluorescent probe with AIE property for monitoring endogenous hydrogen peroxide in macrophages and cancer cells - PMC. (2017, August 4). Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • McMurry reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Tetraphenylethylene-Substituted Bis(thienyl)imidazole (DTITPE), An Efficient Molecular Sensor for the Detection and Quantification of Fluoride Ions - MDPI. (2021, October 6). Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved from [Link]

  • Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC. (n.d.). Retrieved from [Link]

  • Relative Quantum Yield - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]

  • Recent advances of carbonyl olefination via McMurry coupling reaction - PMC. (n.d.). Retrieved from [Link]

  • ICT and AIE Characteristics Two Cyano-Functionalized Probes and Their Photophysical Properties, DFT Calculations, Cytotoxicity, and Cell Imaging Applications - MDPI. (2020, January 29). Retrieved from [Link]

  • The relative fluorescence quantum yield in THF/water mixtures with... - ResearchGate. (n.d.). Retrieved from [Link]

  • (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - MDPI. (2023, July 6). Retrieved from [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. (n.d.). Retrieved from [Link]

  • Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubsituted tetraphenyle - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - MDPI. (2023, May 13). Retrieved from [Link]

  • Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications - MDPI. (2025, September 4). Retrieved from [Link]

  • (PDF) Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications - ResearchGate. (2025, September 5). Retrieved from [Link]

  • Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - arkat usa. (2022, June 28). Retrieved from [Link]

  • Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy - MDPI. (2022, December 22). Retrieved from [Link]

  • Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC. (n.d.). Retrieved from [Link]

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Safety Operating Guide

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE): Comprehensive Laboratory Disposal and Waste Management Protocols

As a Senior Application Scientist, I recognize that the handling and disposal of advanced functional materials require as much precision as their synthesis. 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (TIPE) is a highly specialized organic ligand. Featuring a tetraphenylethene (TPE) core decorated with four imidazole rings, TIPE is widely utilized as an Aggregation-Induced Emission (AIE) luminogen and as a structural linker in the construction of Metal-Organic Frameworks (MOFs), such as Mn-based luminescent MOFs for chemical sensing[1][2].

Because of its complex aromatic structure and nitrogen-rich functional groups, TIPE exhibits high thermal and chemical stability[1][3]. Consequently, improper disposal poses a risk of environmental persistence and aquatic toxicity, a common hazard profile for TPE derivatives[4]. The following guide outlines the self-validating protocols required to safely manage and dispose of TIPE waste streams in a professional laboratory setting.

Physicochemical Hazard Assessment & Causality

Before executing any disposal protocol, it is critical to understand why specific waste management routes are chosen:

  • Environmental Persistence: TPE derivatives are highly lipophilic and structurally rigid, leading to poor natural biodegradability[1]. They are classified as very toxic to aquatic life with long-lasting effects (Hazard Statement H410)[4]. Under no circumstances should TIPE or its solutions be poured down the drain[4].

  • Nitrogen Content: The presence of four imidazole rings means that upon combustion, TIPE can release irritating and toxic nitrogen oxides (NOx) alongside carbon monoxide (CO) and carbon dioxide (CO2)[5]. Therefore, disposal must be routed exclusively to approved facilities capable of high-temperature incineration with exhaust gas scrubbing[4].

  • AIE Characteristics: Because TIPE is an AIEgen, it becomes highly fluorescent when aggregated in poor solvents (like water)[3]. Trace contamination in aqueous waste streams can cause severe optical interference in environmental monitoring systems.

Waste Segregation and Disposal Workflows

To ensure regulatory compliance and safety, TIPE waste must be segregated based on its physical state and experimental history.

Protocol A: Solid TIPE Waste (Unreacted or Recovered Powder)

Solid TIPE waste typically results from expired batches, spilled material, or recovered precipitates.

  • Containment: If a spill occurs, do not use compressed air or dry sweeping, which generates inhalable dust[4][6]. Use a specialized HEPA vacuum or carefully sweep the material using a static-free brush into a designated collection bin[5][6].

  • Packaging: Transfer the solid residue into a chemically compatible, sealable plastic or glass container (e.g., HDPE).

  • Labeling: Label the container clearly as "Hazardous Solid Waste - Organic (Contains TIPE/Imidazole derivative)."

  • Final Route: Store locked up in a cool, dry, well-ventilated area away from strong oxidizing agents until collection by an authorized hazardous waste disposal plant[4][5].

Protocol B: Liquid TIPE Waste (AIE Studies and Solvents)

AIE studies typically involve dissolving TIPE in a "good" organic solvent (e.g., THF, DMSO, or DMF) and titrating it with a "poor" solvent (e.g., water)[3][7].

  • Segregation: Determine the primary solvent used.

    • If dissolved in THF, DMSO, or alcohols, route to Non-Halogenated Organic Waste .

    • If dissolved in Chloroform or Dichloromethane (DCM), route to Halogenated Organic Waste .

  • Aqueous Mixtures: Even if the mixture is 99% water and 1% THF/TIPE (a common AIE testing ratio)[7], the entire volume must be treated as hazardous organic waste due to the aquatic toxicity of the TPE core[4]. Do not attempt to filter and drain the water.

  • Storage: Keep liquid waste containers tightly closed and grounded to prevent static discharge, especially if flammable solvents like THF are present[4].

Protocol C: TIPE-MOF Complex Waste (Heavy Metal Contamination)

When TIPE is used to synthesize Metal-Organic Frameworks (e.g., LMOF-1 using Manganese)[2], the resulting waste contains both the organic ligand and heavy metal ions.

  • Quenching/Deactivation: Ensure no unreacted, reactive metal precursors remain.

  • Segregation: This waste must be strictly segregated from standard organic waste.

  • Labeling: Label as "Heavy Metal Contaminated Organic Waste (Contains Mn/Zn/etc. and TIPE)." This alerts the disposal facility that the waste requires specific incineration parameters to capture heavy metal ash.

Quantitative Waste Categorization

The following table summarizes the logistical requirements for TIPE waste streams to ensure rapid decision-making in the laboratory.

Waste StreamPrimary ComponentsContainer SpecificationHazard ClassificationFinal Treatment
Solid Waste Unreacted TIPE powder, contaminated PPE, KimwipesSealed HDPE or GlassH410 (Aquatic Toxicity), IrritantHigh-Temp Incineration
Non-Halogenated Liquid TIPE in THF, DMSO, DMF, or Water mixturesGrounded Polyethylene CarboyFlammable, Aquatic ToxicityIncineration
Halogenated Liquid TIPE in DCM, ChloroformGrounded Polyethylene CarboyToxic, HalogenatedSpecialized Incineration
MOF/Metal Waste TIPE complexed with Mn, Zn, Cu, etc.Heavy-Duty Glass/HDPEHeavy Metal, OrganicAsh-Capturing Incineration

Waste Segregation Decision Matrix

To eliminate ambiguity at the bench, follow this logical workflow for routing TIPE-containing materials.

G Start TIPE Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid Solid Solid Waste (Unreacted TIPE/Powder) IsSolid->Solid Solid Liquid Liquid Waste (TIPE in Solution) IsSolid->Liquid Liquid HasMetal Does it contain heavy metals (MOFs)? Solid->HasMetal Halogen Are halogenated solvents present? Liquid->Halogen SolidDisp Collect in sealed container. Label: Hazardous Solid Waste HasMetal->SolidDisp No MetalDisp Label: Heavy Metal Contaminated Solid/Liquid HasMetal->MetalDisp Yes (e.g., Mn, Zn) HaloDisp Label: Halogenated Organic Waste Halogen->HaloDisp Yes (e.g., DCM) NonHaloDisp Label: Non-Halogenated Organic Waste Halogen->NonHaloDisp No (e.g., THF/Water) Incineration Approved Waste Disposal Plant (High-Temp Incineration) SolidDisp->Incineration MetalDisp->Incineration HaloDisp->Incineration NonHaloDisp->Incineration

Decision matrix for the segregation and disposal of TIPE-based laboratory waste streams.

References

  • OAE Publishing. Tailored synthetic strategies for tetraphenylethylene-based metal–organic frameworks: design, construction, and control. Retrieved from [Link]

  • ResearchGate. Aggregation-Induced Emission: The Whole Is More Brilliant than the Parts. Retrieved from [Link]

  • CoLab.ws. (2024). A Significantly Fluorescence-enhanced Probe for Al3+ Based on A New AIEgens Mn-based Metal-organic Frameworks. Retrieved from [Link]

  • Adichunchanagiri University. Recent advances in aggregation-induced emission of mechanochromic luminescent organic materials. Retrieved from[Link]

Sources

Personal protective equipment for handling 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene CAS Number: 1477527-27-7 Role: Senior Application Scientist Guide

Executive Safety Summary & Risk Profile

1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene (often abbreviated as TPE-4Im ) is a functionalized tetraphenylethene derivative widely used as a ligand in Metal-Organic Frameworks (MOFs) and as an Aggregation-Induced Emission (AIE) luminogen.

While many research labs treat organic linkers as "generic powders," TPE-4Im presents specific risks due to its imidazole functionality and fine particulate nature . As a Senior Application Scientist, I advise treating this compound not just as a solid, but as a bioactive irritant that requires strict inhalation and contact control.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

    • H302: Harmful if swallowed (Acute Toxicity, Oral).

Scientist’s Insight: The imidazole groups on the phenyl rings are nitrogen-rich heterocycles. In my experience, imidazole derivatives can be sensitizers and are significantly more irritating to mucous membranes than the neutral TPE core. Dust control is the critical failure point in most protocols involving this substance.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the condition in the left column exists, the PPE in the right column is mandatory.

Operational StateHazard LevelMandatory PPE ConfigurationRationale (Causality)
Storage / Transport (Sealed Vials)LowLevel 1: Nitrile Gloves (0.11mm), Safety Glasses, Lab Coat.Prevents accidental transfer from outer container surfaces to skin.
Weighing / Solid Transfer (< 100 mg)MediumLevel 2: Level 1 + N95/P2 Respirator (if outside hood) + Sash at safe height.Static-prone powders often "jump" during spatula transfer; inhalation of imidazole dust causes immediate throat irritation.
Synthesis / Dissolution (Solvated in DMF/DMSO)HighLevel 3: Double Nitrile Gloves (or Butyl for DMF), Splash Goggles, Lab Coat, Fume Hood.Solvents like DMF facilitate rapid transdermal absorption of the dissolved ligand, increasing systemic toxicity risk.
Spill Cleanup (Powder > 1g)CriticalLevel 4: Tyvek Sleeves/Suit, Full-face Respirator (P100 cart), Double Gloves.Prevents bulk exposure and sensitization during aerosol-generating cleanup.

Operational Handling Protocols

A. Pre-Operational Engineering Controls
  • Ventilation: All open-vessel handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: TPE derivatives are notoriously static-prone. Use an anti-static gun or ionizer bar near the balance to prevent powder scattering.

B. Step-by-Step Handling Workflow

This protocol ensures containment of the irritant powder while protecting the light-sensitive nature of the AIEgen.

  • Preparation:

    • Don PPE Level 2 (see Matrix).

    • Wrap the receiving vessel (vial/flask) in aluminum foil. Why: TPE-4Im is photo-active; ambient light can induce partial isomerization or degradation over time.

  • Weighing:

    • Do not weigh directly on the balance pan. Use a weighing boat or glassine paper.

    • Technique: Use the "tap and settle" method. Do not pour. TPE-4Im tends to clump; pouring creates aerosols.

  • Dissolution (The Critical Step):

    • Solvent Choice: Typically soluble in DMF, DMSO, or dilute acidic aqueous solutions.

    • Safety Note: When adding solvent, the powder may float due to surface tension. Add solvent slowly down the side of the vessel to wet the powder from the bottom up, preventing a "puff" of dry powder being displaced into the hood airflow.

  • Decontamination:

    • Wipe down the balance area with a wet paper towel (water/ethanol) immediately. Dry wiping generates static and spreads the dust.

C. Storage Requirements
  • Temperature: Room temperature (20–25°C).

  • Atmosphere: Inert gas (Nitrogen/Argon) recommended but not strictly required unless stored for >6 months.

  • Light: Strictly Dark . Store in amber vials or foil-wrapped containers.

Emergency Response & Decision Logic

In the event of exposure, immediate action minimizes long-term sensitization risks.

Visualized Emergency Workflow

EmergencyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Aerosol) Type->Inhalation Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Act_Inhale 1. Move to Fresh Air 2. Sit Upright (90°) 3. Seek Medical if Cough Persists Inhalation->Act_Inhale Act_Skin 1. Brush off dry powder 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->Act_Skin Act_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->Act_Eye Report File Incident Report & Review SDS Section 4 Act_Inhale->Report Act_Skin->Report Act_Eye->Report

Figure 1: Decision logic for immediate response to TPE-4Im exposure events.

Waste Disposal & Deactivation

Do not dispose of TPE-4Im down the drain. As a nitrogen-rich heterocyclic compound, it poses potential aquatic toxicity risks (though often low due to insolubility, precautionary principle applies).

  • Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a dedicated "Solid Hazardous Waste" bin labeled "Toxic/Irritant Organic Solids."

  • Liquid Waste:

    • If dissolved in DMF/DMSO: Segregate into "Halogen-Free Organic Solvents" waste.

    • Labeling: Clearly mark the tag with "Contains Imidazole Derivatives."

  • Deactivation: For cleaning glassware, rinse with a dilute acidic solution (e.g., 0.1M HCl) to protonate the imidazole groups, increasing water solubility for easier removal, followed by a standard organic solvent rinse (Acetone/Ethanol) into the organic waste stream.

References

  • Sigma-Aldrich. (n.d.).[2][3] 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2016).[1] Safety Data Sheet: Imidazole Derivatives General Guidelines. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene.[4][5][6][7] National Library of Medicine. Retrieved from

  • Tang, B. Z., et al. (2011). "Aggregation-induced emission: Together we shine, united we soar!" Chemical Reviews, 115(21), 11718-11940. (Contextual grounding for AIEgen handling properties).

Sources

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